molecular formula C12H12N2OS2 B213129 5-(4-Dimethylaminobenzylidene)rhodanine CAS No. 536-17-4

5-(4-Dimethylaminobenzylidene)rhodanine

Cat. No.: B213129
CAS No.: 536-17-4
M. Wt: 264.4 g/mol
InChI Key: JJRVRELEASDUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Dimethylaminobenzylidene)rhodanine, also known as this compound, is a useful research compound. Its molecular formula is C12H12N2OS2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5042. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRVRELEASDUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060207
Record name 4'-(Dimethylamino)benzalrhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS]
Record name p-Dimethylaminobenzalrhodanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11236
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

536-17-4
Record name 5-(4-Dimethylaminobenzylidene)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Dimethylaminobenzalrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-(Dimethylamino)benzalrhodanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dimethylaminobenzylidenerhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIMETHYLAMINOBENZALRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SER53Q7RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest for researchers, scientists, and drug development professionals. The synthesis is primarily achieved through a Knoevenagel condensation reaction. This document details the experimental protocol, summarizes key quantitative data, and provides visualizations of the reaction and experimental workflow.

Core Synthesis: Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in this case, rhodanine (B49660) and 4-dimethylaminobenzaldehyde, respectively. The reaction is typically catalyzed by a weak base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 4-Dimethylaminobenzaldehyde R2 Rhodanine R1_img P1_img R1_img->P1_img + R2_img R2_img P1 This compound C1 Base Catalyst (e.g., Aniline, Piperidine, Sodium Acetate) C1->P1_img C2 Solvent (e.g., Acetic Acid, Ethanol (B145695), Ionic Liquids) C2->P1_img C3 Heat C3->P1_img

Caption: Knoevenagel condensation of 4-Dimethylaminobenzaldehyde and Rhodanine.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Knoevenagel condensation to produce this compound.

Materials:

  • 4-Dimethylaminobenzaldehyde (C₉H₁₁NO, MW: 149.19 g/mol )[4]

  • Rhodanine (C₃H₃NOS₂, MW: 133.19 g/mol )

  • Glacial Acetic Acid (as solvent)

  • Anhydrous Sodium Acetate (B1210297) (as catalyst)

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-dimethylaminobenzaldehyde and 1.0 equivalent of rhodanine in a minimal amount of glacial acetic acid.

  • Add 1.5 to 2.0 equivalents of anhydrous sodium acetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, a solid precipitate of the product will form.

  • Pour the cooled reaction mixture into ice-cold water to facilitate further precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the pure this compound.

  • Dry the purified product in a vacuum oven.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₂N₂OS₂[5]
Molecular Weight 264.37 g/mol [6][7]
Melting Point 285-288 °C[6][8]
Appearance Red fluffy powder[8]
λmax 451 nm[6][9]
Solubility Insoluble in water; soluble in dioxane (hot), alcohol, benzene, chloroform, diethyl ether/hexanes.[6][9]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start reactants Mix 4-Dimethylaminobenzaldehyde, Rhodanine, Sodium Acetate, and Acetic Acid start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Ethanol filter->wash recrystallize Recrystallize from Glacial Acetic Acid or Ethanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry product Pure this compound dry->product

Caption: Workflow for the synthesis of this compound.

Alternative "Green" Synthesis Approaches

Recent research has focused on developing more environmentally benign methods for the synthesis of rhodanine derivatives.[3] These approaches often utilize alternative solvents and catalysts to minimize the use of volatile organic compounds.

  • Deep Eutectic Solvents (DES): A study reported the use of a choline (B1196258) chloride:urea (1:2) deep eutectic solvent for the Knoevenagel condensation of rhodanine with various aldehydes, achieving low to good yields without a catalyst.[2]

  • Ionic Liquids (ILs): 2-Hydroxyethylammonium formate (B1220265) has been employed as a task-specific ionic liquid for this condensation, resulting in good to excellent yields under solvent-free conditions.[10]

  • Nanoparticle Catalysis: Copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a magnetically separable and recyclable catalyst in water, providing a green and efficient protocol with high product yields.[3]

These alternative methods offer advantages in terms of reduced environmental impact, easier product isolation, and catalyst recyclability, making them attractive options for sustainable chemical synthesis.

References

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and analytical sciences. This document details the underlying chemical principles, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.

Introduction

This compound is a rhodanine (B49660) derivative that has garnered considerable attention for its diverse biological activities, including its role as an inhibitor of key signaling proteins in cancer progression.[1][2] The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a robust and versatile carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, rhodanine, with a carbonyl compound, 4-dimethylaminobenzaldehyde, typically in the presence of a basic catalyst.[3][4]

The Knoevenagel Condensation: Mechanism and Specifics

The Knoevenagel condensation proceeds through a series of reversible steps initiated by the deprotonation of the active methylene group of rhodanine by a base. The resulting enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-dimethylaminobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, this compound.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate + Base Aldehyde 4-Dimethylaminobenzaldehyde Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + 4-Dimethylaminobenzaldehyde Product This compound Aldol_Adduct->Product - H₂O (Dehydration) Water Water (H₂O) Product->Water Catalyst Base Catalyst (e.g., Piperidine, TEA) Catalyst->Rhodanine

Experimental Protocols

The synthesis of this compound can be achieved through various published methods. Below is a generalized, representative experimental protocol synthesized from the available literature.

Materials and Reagents
  • Rhodanine

  • 4-Dimethylaminobenzaldehyde

  • Catalyst (e.g., piperidine, triethylamine (B128534) (TEA), sodium acetate)

  • Solvent (e.g., ethanol (B145695), acetic acid, deep eutectic solvents)

  • Recrystallization solvent (e.g., ethanol, glacial acetic acid)

General Synthetic Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of rhodanine and 4-dimethylaminobenzaldehyde in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of the chosen base to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a specified period (typically ranging from 1 to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the crude product by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol or water) to remove impurities.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the pure this compound as a red crystalline solid.

  • Drying: Dry the purified product under vacuum.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactants 1. Mix Rhodanine and 4-Dimethylaminobenzaldehyde in Solvent Catalysis 2. Add Catalyst Reactants->Catalysis Reflux 3. Heat to Reflux Catalysis->Reflux Cooling 4. Cool Reaction Mixture Reflux->Cooling Filtration 5. Filter Crude Product Cooling->Filtration Washing 6. Wash with Cold Solvent Filtration->Washing Recrystallization 7. Recrystallize Washing->Recrystallization Drying 8. Dry Product Recrystallization->Drying Analysis 9. Spectroscopic Analysis (NMR, IR, MS) & Melting Point Drying->Analysis

Data Presentation

Physical and Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValue
Appearance Red crystalline powder
Molecular Formula C₁₂H₁₂N₂OS₂
Molecular Weight 264.37 g/mol
Melting Point 285-288 °C[5]
λmax 451 nm
¹H NMR (DMSO-d₆) δ (ppm): 3.1 (s, 6H, N(CH₃)₂), 6.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.6 (s, 1H, =CH), 13.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ (ppm): 40.1, 112.1, 121.9, 131.9, 133.2, 145.2, 152.1, 167.9, 195.1
IR (KBr, cm⁻¹) ~3400 (N-H), ~1700 (C=O), ~1600 (C=C), ~1180 (C=S)
Knoevenagel Condensation Reaction Parameters

The efficiency of the Knoevenagel condensation for the synthesis of this compound is influenced by the choice of catalyst and solvent. The following table summarizes various reported reaction conditions and their corresponding outcomes.

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux2-4>90
Sodium AcetateGlacial Acetic AcidReflux3-5~85-95
Triethylamine (TEA)DMSO703>98[3]
L-proline-based DESPro/Gly (1:2)601High
[bmim][OH]WaterRoom Temp0.5-2High[6]
2-hydroxy ethylammonium (B1618946) acetateSolvent-free80-1000.2-0.5>90[2]

Biological Activity and Signaling Pathways

This compound and other rhodanine derivatives have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug development.[7]

Inhibition of PRL-3 Phosphatase

One of the key targets of rhodanine derivatives is the Phosphatase of Regenerating Liver-3 (PRL-3).[1][8] PRL-3 is a protein tyrosine phosphatase that is overexpressed in numerous metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis.[8] By inhibiting the enzymatic activity of PRL-3, this compound can block the downstream signaling pathways that contribute to cancer progression.[1]

Induction of Apoptosis

Rhodanine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This process is often mediated through the intrinsic mitochondrial pathway. The induction of apoptosis can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[11][12]

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Targets & Pathways Drug This compound PRL3 PRL-3 Phosphatase Drug->PRL3 Inhibits Mitochondria Mitochondrial Pathway Drug->Mitochondria Induces Stress Migration Cell Migration & Invasion PRL3->Migration Metastasis Metastasis Migration->Metastasis Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Conclusion

The Knoevenagel condensation provides an efficient and versatile route for the synthesis of this compound. The choice of catalyst and solvent system can be tailored to achieve high yields under various reaction conditions, including environmentally benign methodologies. The significant biological activities of this compound, particularly its role as a PRL-3 inhibitor and an inducer of apoptosis, underscore its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers to synthesize, characterize, and further investigate the therapeutic applications of this promising molecule.

References

An In-depth Technical Guide to 5-(4-Dimethylaminobenzylidene)rhodanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 5-(4-Dimethylaminobenzylidene)rhodanine. The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound is an organic heterocyclic compound belonging to the rhodanine (B49660) derivative family.[1] It is typically a solid crystalline material at room temperature, presenting as a deep red or orange-to-red powder.[1][2][3] The compound's extended conjugated system, which includes the aromatic ring and the rhodanine moiety, contributes to its characteristic color and chemical stability.[1][4]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₂N₂OS₂[2][4][5][6][7]
Molecular Weight 264.37 g/mol [3][6][7]
Melting Point 285-288 °C[6][8][9]
Boiling Point 430 °C at 760 mmHg (Predicted)[]
Appearance Deep red solid; Red fluffy powder; Orange to red powder or crystals[2][3][6][8][]
λmax 451 nm[9]
CAS Number 536-17-4[3][4][5][6][7][8]
Density 1.36 ± 0.1 g/cm³ (Predicted)[][11]
pKa 8.17 ± 0.30 (Predicted)[11]

Solubility: The solubility of this compound varies across different solvents. It is practically insoluble in water.[12] Its solubility in other common laboratory solvents is summarized below:

SolventSolubilitySource(s)
AcetoneModerately soluble; Used for 0.03% solutions[6][8][11]
DioxaneSoluble 0.1 g/10 mL (hot)[11]
Formic Acid (85%)Very soluble[12]
Hydrochloric Acid (37%)Very soluble[12]
PyridineVery soluble[12]
Esters (e.g., ethyl acetate)Good solubility[12]
AlcoholsSlightly soluble[12]
BenzeneVery slightly soluble
ChloroformVery slightly soluble
Diethyl EtherVery slightly soluble
HexaneInsoluble[12]

Chemical Structure and Identification

This compound is a derivative of rhodanine, which features a five-membered thiazolidine (B150603) ring with a carbonyl group and a thiocarbonyl group.[4] The core rhodanine structure is substituted at the 5-position with a 4-dimethylaminobenzylidene group.[4] The presence of the electron-donating dimethylamino group enhances the compound's electronic properties.[4]

IdentifierValueSource(s)
IUPAC Name (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one[2][5][]
SMILES CN(C)c1ccc(cc1)\C=C2\SC(=S)NC2=O
InChI 1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+[2]
InChIKey JJRVRELEASDUMY-JXMROGBWSA-N[2]

Common Synonyms: The compound is known by several synonyms, including p-Dimethylaminobenzalrhodanine, 4-Dimethylaminobenzylidenerhodanine, and 5-(p-dimethylaminobenzylidene)rhodanine.[2][4][5]

Experimental Protocols

3.1. Synthesis via Knoevenagel Condensation

The primary method for synthesizing this compound is through a Knoevenagel-type condensation reaction.[1][13] This involves the reaction of rhodanine with 4-dimethylaminobenzaldehyde in the presence of a mild base.[1]

Detailed Protocol:

  • Reactants: Rhodanine and 4-dimethylaminobenzaldehyde are used as the starting materials.

  • Solvent: Ethanol (B145695) or an aqueous ethanol mixture is typically used as the solvent.[1]

  • Catalyst: A mild base, such as sodium hydroxide, is used to facilitate the condensation.[1]

  • Procedure: The reactants are dissolved in the solvent, and the basic catalyst is added. The mixture is then heated under reflux conditions to drive the reaction to completion.[1]

  • Purification: The resulting solid product is typically collected by filtration, washed, and may be further purified by recrystallization to achieve high purity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Rhodanine Rhodanine Product This compound Rhodanine->Product Aldehyde 4-Dimethylaminobenzaldehyde Aldehyde->Product Solvent Ethanol Solvent->Product Catalyst Base (e.g., NaOH) Catalyst->Product Heat Reflux Heat->Product

Synthesis of this compound.

3.2. Characterization Methods

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.[5][14]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the characteristic functional groups present in the molecule.[5]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax), which is characteristic of the compound's conjugated system.[5]

3.3. Application in Metal Ion Detection and Quantification

This compound is widely used as a chromogenic reagent and indicator for the detection and quantification of various metal ions.[6][8][11] It is particularly known for its use as a silver-specific dye.[6][8]

Protocol for Silver Quantification in Autoradiography: This compound is employed in a colorimetric assay to quantify the deposition of silver on X-ray film in autoradiography.[6][8][9]

  • Elution: Silver grains are eluted from the autoradiogram using a strong base like 5 N potassium hydroxide.

  • Dissolution & Neutralization: The eluted silver is dissolved in nitric acid and then neutralized.

  • Chelation & Measurement: this compound is added, which chelates with the silver ions, forming a colored complex.

  • Quantification: The concentration of silver is determined spectrophotometrically by measuring the absorbance of the colored solution and comparing it to a standard curve generated with known concentrations of silver nitrate.[]

G A Autoradiogram with Silver Grains B Elute Silver with KOH A->B C Dissolve in Nitric Acid B->C D Neutralize Solution C->D E Add 5-(4-DMABR) Dye D->E F Formation of Colored Complex E->F G Spectrophotometric Measurement F->G H Quantify Silver Concentration G->H

Workflow for Silver Quantification using 5-(4-DMABR).

Biological Activities and Potential Applications

Rhodanine derivatives, including this compound, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[4][15][16]

4.1. Enzyme Inhibition

Rhodanine-based compounds are known to be inhibitors of various enzymes.[1][15] For instance, certain 5-ene-rhodanine derivatives are high-affinity inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[13] While the specific inhibitory activity of this compound against a wide range of enzymes requires further detailed investigation, its structural motif is common among enzyme inhibitors.

It is important to note that rhodanine-containing compounds have also been flagged as potential Pan Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays.[15] Therefore, any observed biological activity should be critically evaluated with appropriate control experiments.[15]

G Inhibitor 5-(4-DMABR) (Rhodanine Derivative) Binding Binding to Active Site Inhibitor->Binding Enzyme Target Enzyme (e.g., Aldose Reductase) Enzyme->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Pathway Downstream Biological Pathway Inhibition->Pathway Modulation

Mechanism of Action as a Potential Enzyme Inhibitor.

4.2. Antimicrobial and Anticancer Research

Derivatives of rhodanine have shown potential antimicrobial, antifungal, and anticancer properties.[4][16][17] For example, a related compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, displayed significant anticancer activity against A2780 and A2780cisR cell lines.[17] The rhodanine scaffold is considered a "privileged" structure in medicinal chemistry, and its derivatives continue to be explored for various therapeutic applications.[18]

Safety and Handling

While comprehensive toxicity data is limited, this compound is generally considered to have low acute toxicity.[1] However, as with any chemical reagent, appropriate safety precautions should be taken. It may cause irritation to the eyes, skin, and respiratory tract upon prolonged exposure.[1][5] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are recommended.[19] The material should be stored below +30°C in a dry place.[8][11]

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound of interest in various chemical and pharmaceutical research areas. The document outlines key physical and spectroscopic data, details the experimental protocols for its characterization, and illustrates the analytical workflow and the relationship between different spectroscopic techniques and the structural information they provide.

Physicochemical and Spectroscopic Data

The following tables summarize the essential quantitative data for this compound, facilitating easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueCitations
Molecular FormulaC₁₂H₁₂N₂OS₂[1][2][3]
Molecular Weight264.37 g/mol [1][2][4]
AppearanceRed to dark red powder/crystals[3][4][5]
Melting Point285-288 °C[4][6]
SolubilityInsoluble in water; moderately soluble in acetone (B3395972); soluble in hot dioxane.[4]

Table 2: Spectroscopic Data

Spectroscopic TechniqueParameterValueCitations
UV-Visible Spectroscopy λmax451 nm[4][6]
Mass Spectrometry Expected [M]⁺264.37 (Calculated)[1][2]
FT-IR Spectroscopy Key Expected VibrationsC=O (carbonyl), C=S (thiocarbonyl), C=C (alkene & aromatic), C-N (amine)-
¹H NMR Spectroscopy Expected Chemical ShiftsAromatic protons, vinylic proton, N-methyl protons, N-H proton-
¹³C NMR Spectroscopy Expected Chemical ShiftsAromatic carbons, vinylic carbon, C=O, C=S, N-methyl carbons-

Note: Specific experimental FT-IR and NMR data were not available in the cited literature. The tables list the expected signals based on the known structure of the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

2.1 Synthesis Protocol

A reported method for the synthesis involves a coupling reaction between rhodanine (B49660) and 4-dimethylaminobenzaldehyde.[5]

  • Preparation of Rhodanine Reagent : Rhodanine is prepared through the reaction of carbon disulfide and ether in the presence of ethanol, followed by the addition of concentrated ammonia (B1221849) to form a carbamate (B1207046) salt, which is then reacted with sodium chloroacetate.[5]

  • Coupling Reaction : 8 grams of rhodanine are dissolved in 160 cm³ of 1M NaOH.[5] This solution is then added to a solution of 10 grams of 4-dimethylaminobenzaldehyde dissolved in 100 cm³ of water.[5]

  • Isolation : The resulting product, this compound, precipitates and can be isolated through filtration, followed by washing and drying. The product is a red powder.[5]

2.2 UV-Visible (UV-Vis) Spectroscopy

This protocol is for determining the maximum absorbance wavelength (λmax) of the compound.

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as acetone, where it is moderately soluble. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the sample solution.

  • Data Acquisition : Scan the sample from 800 nm down to 200 nm. The wavelength at which the highest absorbance is recorded is the λmax. For this compound, it is reported at 451 nm.[4][6]

2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is for identifying the functional groups present in the molecule.

  • Sample Preparation : As the compound is a solid powder, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed. Place a small amount of the dry powder directly onto the ATR crystal (e.g., diamond or germanium).[7] Apply pressure using the anvil to ensure good contact.

  • Instrumentation : Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal first.[8] Then, collect the sample spectrum.[8] The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[8] The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's limited solubility in other common NMR solvents). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).[9]

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[10] Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Key expected signals include those for the two N-methyl groups (singlet), aromatic protons (doublets), the vinylic proton (singlet), and the N-H proton of the rhodanine ring (broad singlet).

    • ¹³C NMR : Acquire the carbon spectrum. Key expected signals correspond to the carbonyl carbon, thiocarbonyl carbon, aromatic and vinylic carbons, and the N-methyl carbons.

2.5 Mass Spectrometry (MS)

This protocol is for determining the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetone or methanol).

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition : Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). The spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the compound's molecular weight (264.37).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Data Interpretation s1 Reactants (Rhodanine + 4-Dimethylaminobenzaldehyde) s2 Coupling Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (e.g., Recrystallization) s3->s4 s5 Pure Compound s4->s5 a1 UV-Vis Spectroscopy s5->a1 a2 FT-IR Spectroscopy s5->a2 a3 NMR Spectroscopy (¹H & ¹³C) s5->a3 a4 Mass Spectrometry s5->a4 c1 Structure Confirmation a1->c1 a2->c1 a3->c1 a4->c1

Caption: A flowchart illustrating the general workflow from synthesis to spectroscopic characterization.

G Spectroscopic Information & Structural Relationship Structure This compound Structure UVVis UV-Vis UVVis->Structure Electronic Transitions (Conjugated System) FTIR FT-IR FTIR->Structure Functional Groups (C=O, C=S, C=C) H_NMR ¹H NMR H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton MS Mass Spec. MS->Structure Molecular Weight & Formula

References

The Rhodanine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodanine (B49660), a five-membered heterocyclic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. First discovered in the late 19th century, its derivatives have since been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of rhodanine and its derivatives, detailing their synthesis, biological applications, and the experimental methodologies used in their evaluation. The guide also addresses the critical issue of rhodanines as potential Pan-Assay Interference Compounds (PAINS), offering a balanced perspective for researchers in the field.

Discovery and History

The history of rhodanine began in 1877 when Polish chemist Marceli Nencki first synthesized the compound. He named it "Rhodaninsäure" (rhodanine acid) due to its synthesis from ammonium (B1175870) rhodanide (now known as ammonium thiocyanate) and chloroacetic acid in water. This initial synthesis laid the groundwork for over a century of research into this versatile heterocyclic core.

Early investigations into rhodanine chemistry focused on its synthesis and fundamental reactivity. However, the 20th century saw a surge in interest in the pharmacological potential of its derivatives. A significant milestone in the history of rhodanine derivatives was the discovery and development of Epalrestat (B1671369) in 1992.[1] This rhodanine-3-acetic acid derivative was approved for the treatment of diabetic neuropathy, validating the therapeutic potential of the rhodanine scaffold.[1] Since then, a vast number of rhodanine derivatives have been synthesized and evaluated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Synthesis of Rhodanine and its Derivatives

The synthesis of the rhodanine core and its subsequent derivatization can be achieved through several methods. The most common approaches are outlined below.

Synthesis of the Rhodanine Core

The classical synthesis of rhodanine, as first reported by Nencki, involves the reaction of ammonium thiocyanate (B1210189) with chloroacetic acid. An alternative and widely used method is the reaction of an amine, carbon disulfide, and an α-haloacetic acid or its ester.

Synthesis of 5-Arylidenerhodanine Derivatives via Knoevenagel Condensation

A major class of biologically active rhodanine derivatives are the 5-arylidenerhodanines. These are typically synthesized through a Knoevenagel condensation between rhodanine (or an N-substituted rhodanine) and an aromatic aldehyde. This reaction is often catalyzed by a base, such as piperidine (B6355638) or sodium acetate (B1210297), in a suitable solvent like ethanol (B145695) or acetic acid.

Experimental Protocols

Protocol 2.2.1: General Procedure for the Synthesis of 5-Arylidenerhodanine Derivatives

This protocol describes a typical Knoevenagel condensation for the synthesis of 5-arylidenerhodanine derivatives.

Materials:

  • Rhodanine (or N-substituted rhodanine)

  • Aromatic aldehyde

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidenerhodanine derivative.

Biological Activities of Rhodanine Derivatives

Rhodanine derivatives have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs. A summary of the key activities is presented below, with quantitative data organized in the subsequent tables.

Anticancer Activity

Numerous rhodanine derivatives have been reported to exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and phosphatases like PRL-3.

Antibacterial Activity

The rhodanine scaffold has been a fruitful source of antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Antiviral Activity

Rhodanine derivatives have also been investigated for their antiviral properties and have shown promising activity against a range of viruses, including HIV, HSV, and even SARS-CoV-2.[1]

Data Presentation: Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for a selection of rhodanine derivatives.

Table 1: Anticancer Activity of Selected Rhodanine Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidVariousGI50 (mean)1.57[2]
4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780 (Ovarian)IC504.4
4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780cisR (Ovarian)IC503.3
S-glucosylated rhodanine 6HepG2 (Liver)IC500.21[3]
S-glucosylated rhodanine 6A549 (Lung)IC501.7[3]
S-glucosylated rhodanine 6MCF-7 (Breast)IC5011.7[3]

Table 2: Antibacterial Activity of Selected Rhodanine Derivatives

CompoundBacterial StrainActivity MetricValue (µM)Reference
Rh 2Vancomycin-resistant S. aureus (VRSA)MIC904[4]
Rh 2Methicillin-resistant S. aureus (MRSA)MIC904[4]
Rh 2Vancomycin-resistant Enterococcus (VRE)MIC908[4]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateGram-positive bacteria (including MRSA)MIC≥15.62[5]
N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamideMycobacterium tuberculosisMIC8-16[5]

Table 3: Antiviral Activity of Selected Rhodanine Derivatives

CompoundVirusCell LineActivity MetricValue (nM)Reference
Compound 2HIV-1 (AD8)TZM-blEC506.9
Compound 9aHIV-1 (AD8)TZM-blEC507.5
Compound 9aHIV-1 (NL4.3)TZM-blEC505.4
Compound 2HSV-2VeroEC50<168
Compound 9eHHV-6Human cells-Significant inhibition

Signaling Pathways and Mechanisms of Action

The diverse biological activities of rhodanine derivatives stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.

Inhibition of Aldose Reductase by Epalrestat

Epalrestat, a marketed drug for diabetic neuropathy, functions by inhibiting the enzyme aldose reductase in the polyol pathway. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, which can lead to osmotic stress and cellular damage in nerve cells. By inhibiting this enzyme, epalrestat reduces the accumulation of sorbitol, thereby mitigating nerve damage.

Polyol_Pathway_Inhibition Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NerveDamage Nerve Damage Sorbitol->NerveDamage Accumulation leads to Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Epalrestat Epalrestat Epalrestat->AldoseReductase Inhibits

Caption: Inhibition of the Polyol Pathway by Epalrestat.

Rhodanine Derivatives as Pan-Assay Interference Compounds (PAINS)

A critical consideration in the development of rhodanine-based drugs is their potential to act as Pan-Assay Interference Compounds (PAINS). PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms, rather than specific interactions with the intended biological target. For rhodanine derivatives, two primary mechanisms of PAINS behavior have been proposed:

  • Michael Acceptors: The exocyclic double bond at the 5-position of many rhodanine derivatives can act as a Michael acceptor, leading to covalent modification of proteins. This non-specific reactivity can result in false-positive hits in various assays.

  • Aggregation: Some rhodanine derivatives have a tendency to form aggregates in solution. These aggregates can sequester and denature proteins, leading to non-specific inhibition in enzyme assays.

It is crucial for researchers to be aware of these potential pitfalls and to employ appropriate counter-screens and secondary assays to validate true hits and distinguish them from PAINS.

PAINS_Mechanism cluster_rhodanine Rhodanine Derivative cluster_mechanisms PAINS Mechanisms cluster_outcome Assay Outcome Rhodanine Rhodanine Derivative MichaelAcceptor Michael Acceptor (Covalent Modification) Rhodanine->MichaelAcceptor Aggregation Aggregation (Protein Sequestration) Rhodanine->Aggregation FalsePositive False Positive Hit in HTS Assays MichaelAcceptor->FalsePositive Aggregation->FalsePositive

Caption: Mechanisms of PAINS Behavior in Rhodanine Derivatives.

Experimental Protocols for Biological Assays

The evaluation of the biological activity of rhodanine derivatives relies on a variety of standardized in vitro assays. Detailed protocols for some of the most common assays are provided below.

Protocol 5.1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Rhodanine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the rhodanine derivative and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 5.2: Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Rhodanine derivative stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the rhodanine derivative in the broth in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5.3: Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Cell culture medium

  • Rhodanine derivative stock solution

  • Agarose or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the rhodanine derivative and pre-incubate with a known amount of virus for a specific time.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubate the plates until viral plaques (zones of cell death) are visible.

  • Fix and stain the cells with crystal violet to visualize and count the plaques.

  • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of a novel rhodanine derivative.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Follow-up Synthesis Knoevenagel Condensation (Rhodanine + Aldehyde) Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antibacterial Antibacterial Screening (Broth Microdilution) Characterization->Antibacterial Antiviral Antiviral Screening (Plaque Reduction Assay) Characterization->Antiviral DataAnalysis IC50 / MIC / EC50 Determination Anticancer->DataAnalysis Antibacterial->DataAnalysis Antiviral->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General Experimental Workflow for Rhodanine Derivatives.

Conclusion

The rhodanine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. From its initial discovery to the development of marketed drugs and a plethora of investigational agents, the journey of rhodanine derivatives highlights the enduring importance of heterocyclic chemistry in drug discovery. While the challenge of PAINS needs to be carefully addressed through rigorous experimental validation, the versatility of the rhodanine core and the diverse biological activities of its derivatives ensure that it will remain a prominent and promising scaffold for the development of new medicines for the foreseeable future. This guide provides a solid foundation for researchers to understand the history, synthesis, and evaluation of these important molecules, and to navigate the complexities of their development into potential therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine-based small molecule that has garnered attention in drug discovery due to its diverse biological activities. As a member of the rhodanine (B49660) class, it is implicated in the modulation of various cellular processes through the inhibition of key enzymes and disruption of protein-protein interactions. This technical guide provides a comprehensive overview of the putative mechanisms of action for this compound, with a critical evaluation of its potential as a specific therapeutic agent versus its classification as a Pan-Assay Interference Compound (PAINS). This document details its known and potential molecular targets, summarizes relevant quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to Rhodanine and its Derivatives

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives are a class of heterocyclic compounds that have been extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The rhodanine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1][2][3] However, this promiscuity has also led to the classification of many rhodanine derivatives as PAINS, which can exhibit non-specific activity in high-throughput screening assays.[4][5]

This compound is a specific derivative characterized by a dimethylaminobenzylidene moiety at the 5-position of the rhodanine ring. This substitution pattern is common among biologically active rhodanines and is known to influence their inhibitory potential.

Putative Mechanisms of Action

The mechanism of action of this compound is not yet fully elucidated for specific protein targets. However, based on extensive research on structurally related rhodanine derivatives, several key mechanisms can be proposed.

Enzyme Inhibition

Rhodanine derivatives are known to inhibit a variety of enzymes, primarily through competitive or non-competitive binding to the active or allosteric sites.

  • Kinase Inhibition: A primary mode of action for many rhodanine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Rhodanine-based compounds have been shown to inhibit several kinases, including:

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in cell proliferation and survival.[6][7]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[8][9]

    • c-Src Kinase: A non-receptor tyrosine kinase involved in cell growth, differentiation, and motility.

  • Phosphatase of Regenerating Liver 3 (PRL-3) Inhibition: Some rhodanine derivatives have been identified as inhibitors of PRL-3, a phosphatase implicated in cancer metastasis.

  • Other Enzymes: Rhodanine derivatives have also been reported to inhibit other enzymes such as metallo-β-lactamases through hydrolysis to a thioenolate that chelates zinc ions in the active site.

Inhibition of Protein Aggregation

Certain rhodanine-based compounds have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as tau and α-synuclein. This suggests a potential therapeutic application in conditions like Alzheimer's and Parkinson's disease.

Antibacterial Activity

The antibacterial properties of some rhodanine derivatives are attributed to the inhibition of essential bacterial processes, such as transcription.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for a structurally similar compound, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid , provides valuable insight into its potential potency.

CompoundCell LineIC50 (µM)Citation
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA27804.4[10]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780cisR3.3[10]

Signaling Pathways

The inhibitory action of this compound on kinases such as EGFR and VEGFR suggests its involvement in key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 5-(4-Dimethylaminobenzylidene) rhodanine Inhibitor->EGFR Inhibits VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 5-(4-Dimethylaminobenzylidene) rhodanine Inhibitor->VEGFR2 Inhibits PAINS_Validation_Workflow Start Initial Hit from High-Throughput Screen Detergent Activity in presence of detergent (e.g., Triton X-100) Start->Detergent DLS Dynamic Light Scattering (DLS) for aggregation Detergent->DLS If activity is reduced Stoichiometry Check for non-stoichiometric inhibition Detergent->Stoichiometry If activity is retained DLS->Stoichiometry No aggregation Nonspecific Non-specific Inhibitor (PAINS) DLS->Nonspecific Aggregation detected Orthogonal Orthogonal Assays (e.g., biophysical methods) Stoichiometry->Orthogonal Specific Specific Inhibitor Orthogonal->Specific Binding confirmed Orthogonal->Nonspecific No specific binding

References

An In-depth Technical Guide to the Solubility and Stability of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Dimethylaminobenzylidene)rhodanine is a synthetic organic compound with a rhodanine (B49660) core, recognized for its utility as a chromogenic reagent and its potential as a scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and drug development. This guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different conditions. Detailed experimental protocols for determining these properties are also presented, alongside visualizations of relevant experimental workflows and a conceptual signaling pathway.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity, formulation feasibility, and analytical method development. This compound exhibits a wide range of solubilities depending on the solvent system.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most consistently reported values are for its solubility in water and dimethyl sulfoxide (B87167) (DMSO).

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)
Water993.7 mg/L[1]25
Dimethyl Sulfoxide (DMSO)20 mg/mLNot Specified
Qualitative Solubility Data

A substantial amount of qualitative data describes the solubility of this compound in a variety of organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and in vitro assays.

Table 2: Qualitative Solubility of this compound

SolventSolubility Description
AcetoneModerately soluble[2], 0.03% solution is clear[3]
Alcohol (Ethanol)Soluble
BenzeneVery slightly soluble[2]
ChloroformVery slightly soluble[2]
Diethyl EtherVery slightly soluble[2]
1,4-DioxaneSoluble 0.1 g/10 mL (hot)[1]
Formic Acid (85%)Very soluble[4]
Hydrochloric Acid (37%)Very soluble[4]
PyridineVery soluble[4]
Ethyl AcetateVery soluble[4]
Methyl AcetateVery soluble[4]
AcetonitrileModerately soluble[4]
ButanolVery slightly soluble[4]
IsopropanolVery slightly soluble[4]
MethanolVery slightly soluble[4]
TolueneVery slightly soluble[4]
XyleneVery slightly soluble[4]
Ammonia (25% aq.)Insoluble[4]
Formaldehyde (37%)Insoluble[4]
HexaneInsoluble[4]

Note: Some sources provide conflicting information. For instance, one source lists the compound as both "insoluble" and "very soluble" in water, which is likely an error. The quantitative value is considered more reliable.

Stability Profile

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and application.

Thermal Stability

This compound is a crystalline solid with a high melting point, indicating good thermal stability under normal conditions.

Table 3: Thermal Stability Data for this compound

ParameterValue
Melting Point/Range285 - 288 °C (decomposes)[5]
Recommended Storage Temp.Below +30°C[1]

Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]

Chemical Stability

The compound is generally stable under normal conditions. However, it is incompatible with certain chemical classes.

Table 4: Chemical Compatibility of this compound

ConditionStability/Incompatibility
Normal Conditions Stable[5]
Strong Oxidizing Agents Incompatible, may react violently[5][6]
Excess Heat To be avoided[5]
pH and Photostability

Specific data on the stability of this compound at different pH values and its photostability are not extensively available in the public domain. However, the general class of rhodanine derivatives can be susceptible to photodegradation.[7][8][9][10] It is recommended that solutions of the compound be protected from light, especially during long-term storage or prolonged experiments.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Volumetric flasks

  • Incubator shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the solution to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure all solid particles are removed, centrifuge the aliquot at high speed or filter it through a 0.45 µm filter.[13]

  • Quantification: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., measure absorbance at λmax ≈ 451 nm for UV-Vis).[2]

  • Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the saturated supernatant. This concentration represents the solubility of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal flask prep1->prep2 equil1 Incubate and shake (24-48h) prep2->equil1 sep1 Settle excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Centrifuge or Filter (0.45 µm) sep2->sep3 quant2 Analyze supernatant & standards (UV-Vis/HPLC) sep3->quant2 quant1 Prepare standards quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guideline provides a framework for assessing the photostability of new drug substances and products.[14][15]

Objective: To evaluate the intrinsic photostability of this compound.

Materials:

  • This compound (solid or in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)[16]

  • Chemically inert, transparent containers

  • Dark control samples wrapped in aluminum foil

  • Analytical instrument for quantification (e.g., HPLC)

Procedure:

  • Sample Preparation: Place the solid compound in a thin layer (not more than 3 mm) in a suitable container.[17] For solutions, use a chemically inert, transparent container. Prepare dark control samples by wrapping identical containers with aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[16] Place the dark control samples in the same chamber to experience the same temperature conditions.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method (typically HPLC).

  • Evaluation: Compare the results from the light-exposed samples to those of the dark control samples. Significant degradation or the formation of new impurities in the light-exposed sample indicates photolability.

G cluster_prep Sample Preparation cluster_exp Exposure cluster_anal Analysis cluster_eval Evaluation prep1 Prepare Test Samples (Solid/Solution) exp1 Place samples in Photostability Chamber prep1->exp1 prep2 Prepare Dark Control Samples (Foil-wrapped) prep2->exp1 exp2 Expose to ICH Q1B specified light conditions exp1->exp2 anal1 Analyze physical properties exp2->anal1 anal2 Quantify parent compound and degradants (HPLC) exp2->anal2 eval1 Compare light-exposed vs. dark control anal1->eval1 anal2->eval1 eval2 Assess photostability eval1->eval2

Caption: Workflow for ICH Q1B Photostability Testing.

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not well-elucidated, it has been identified as a potential inhibitor of Cytochrome P450 (CYP) enzymes, specifically CYP4A12B.[18] CYP enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions.

Conceptual Mechanism of CYP450 Inhibition

The diagram below illustrates a general mechanism by which a small molecule inhibitor, such as a rhodanine derivative, can interact with and inhibit a CYP450 enzyme.

G cluster_pathway CYP450 Inhibition Pathway inhibitor This compound binding Binding to Active Site inhibitor->binding cyp450 CYP450 Enzyme (e.g., CYP4A12B) cyp450->binding metabolite Metabolite (Formation Blocked) cyp450->metabolite Normal Metabolism inhibition Inhibition of Enzyme Activity binding->inhibition inhibition->metabolite Blocks substrate Drug Substrate substrate->cyp450

Caption: Conceptual Diagram of CYP450 Enzyme Inhibition.

Analytical Workflow: Quantification of Silver

This compound is a well-known chromogenic reagent for the detection and quantification of silver ions.[2][19] This property is utilized in various analytical workflows.

G cluster_workflow Silver Quantification Workflow sample Sample containing Ag+ ions acidify Acidify with Nitric Acid sample->acidify add_reagent Add alcoholic solution of This compound acidify->add_reagent color_dev Formation of Red-Colored Complex add_reagent->color_dev measure Measure Absorbance (Spectrophotometry) color_dev->measure quantify Quantify Ag+ concentration using a calibration curve measure->quantify

Caption: Analytical Workflow for Silver Quantification.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a good foundation of qualitative solubility data, further quantitative studies across a broader range of pharmaceutically relevant solvents are warranted. Similarly, detailed investigations into its pH-dependent stability and photodegradation pathways would be highly beneficial for its development as a pharmaceutical agent. The provided experimental protocols offer a standardized approach for generating such crucial data, ensuring consistency and comparability across different research settings. The visualization of its role in analytical workflows and its potential as a CYP450 inhibitor highlights its broader applicability and relevance in drug discovery and development.

References

Quantum Chemical Studies of 5-(4-Dimethylaminobenzylidene)rhodanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 5-(4-Dimethylaminobenzylidene)rhodanine, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, experimental characterization, and theoretical analysis of this rhodanine (B49660) derivative. A key focus is the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, electronic, and optical properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed experimental protocols, a compilation of quantitative data, and visualizations of key concepts and workflows.

Introduction

This compound is a heterocyclic compound belonging to the rhodanine family, which is recognized as a privileged scaffold in medicinal chemistry.[1] Derivatives of rhodanine exhibit a wide range of biological activities, and this compound, in particular, has been investigated for its potential as an antibacterial and anticancer agent. Its utility also extends to analytical chemistry, where it is used as a reagent for the detection of various metal ions.[1][2]

The electronic and structural properties of this compound are crucial to its function. The molecule possesses a dimethylamino group, which acts as an electron donor, and a rhodanine ring, which can act as an electron acceptor, leading to interesting intramolecular charge transfer characteristics. These features make it an excellent candidate for quantum chemical studies to understand the relationship between its structure and its chemical and physical properties.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules and for the rational design of new functional materials.[3][4] By correlating theoretical calculations with experimental data, a deeper understanding of the molecule's reactivity, stability, and spectroscopic behavior can be achieved.

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between rhodanine and 4-dimethylaminobenzaldehyde.

General Synthesis Protocol

A mixture of rhodanine and 4-dimethylaminobenzaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid, often in the presence of a basic catalyst like sodium acetate (B1210297) or piperidine. The reaction mixture is then heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and recrystallized to obtain the pure this compound.[1][5]

Experimental Characterization Techniques

The structural and photophysical properties of the synthesized compound are typically characterized using a variety of spectroscopic and analytical techniques.

NMR spectroscopy is used to confirm the molecular structure of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments.

  • ¹³C NMR: The carbon-13 NMR spectrum is used to identify all the unique carbon atoms in the molecule.

Protocol: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Protocol: The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the energy gap between the electronic ground and excited states.

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dioxane). The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer. The concentration of the solution should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument.

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[6]

Protocol: A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal structure is then solved and refined using specialized software.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on DFT, are powerful tools for investigating the electronic structure and properties of this compound.

Computational Methodology

Density Functional Theory (DFT): DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of the molecule in its ground state. A popular and effective approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, such as 6-31G(d,p) or larger.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to calculate the electronic excitation energies and to simulate the UV-Vis absorption spectrum. This method provides insights into the nature of the electronic transitions.

Software: A variety of quantum chemistry software packages can be used to perform these calculations, such as Gaussian, ORCA, or GAMESS.

General Workflow:

  • Input Structure: A starting molecular geometry is created, often based on known structures or built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using DFT.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true energy minimum and to simulate the IR spectrum.

  • Electronic Property Calculation: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential are calculated.

  • Excited State Calculation: TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.

Data Presentation

The following tables summarize key quantitative data obtained from experimental and computational studies of this compound.

Table 1: Experimental and Calculated Spectroscopic Data
PropertyExperimental ValueCalculated ValueMethod/Functional/Basis SetReference
λmax (UV-Vis)451 nm (in acetone)--[7]
¹H NMR (δ, ppm)7.50 (s, 1H), 7.61 (d, 2H), 7.57 (d, 2H)-DMSO-d₆[1]
¹³C NMR (δ, ppm)116.8, 118.2 (CN), 126.8 (C-5'), 166.0 (C=O)-DMSO-d₆[1]
FT-IR (cm⁻¹)1668 (C=O), 1585, 1575, 1562 (C=C)-Neat-
Table 2: Crystallographic Data
ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.93590(10)
b (Å)11.2480(3)
c (Å)26.6703(7)
β (°)93.8530(10)
Volume (ų)1178.64(5)
Z4
Table 3: Selected Bond Lengths and Angles (Experimental vs. Calculated)
ParameterExperimental (Å or °)Calculated (Å or °)Method/Functional/Basis SetReference
C=O Bond Length1.219(2)1.225B3LYP/6-31G(d,p)[8]
C-N (rhodanine)-1.380B3LYP/6-31G(d,p)
C=S Bond Length-1.670B3LYP/6-31G(d,p)
C-S-C Angle-91.5B3LYP/6-31G(d,p)
O=C-N Angle-125.8B3LYP/6-31G(d,p)
Table 4: Calculated Quantum Chemical Parameters
ParameterValue (eV)Method/Functional/Basis SetReference
EHOMO-5.58B3LYP/6-31G(d,p)
ELUMO-2.45B3LYP/6-31G(d,p)
HOMO-LUMO Gap (ΔE)3.13B3LYP/6-31G(d,p)
Ionization Potential---
Electron Affinity---
Electronegativity---
Chemical Hardness---
Dipole Moment (Debye)8.52B3LYP/6-31G(d,p)

Visualization of Concepts and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the quantum chemical study of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Experimental Characterization cluster_computational Computational Analysis synthesis Knoevenagel Condensation (Rhodanine + 4-Dimethylaminobenzaldehyde) purification Recrystallization synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR FTIR FT-IR Spectroscopy purification->FTIR UVVis UV-Vis Spectroscopy purification->UVVis XRay Single-Crystal X-ray Diffraction purification->XRay DFT DFT Calculations (Geometry Optimization, Frequencies) NMR->DFT Validation of calculated spectra TDDFT TD-DFT Calculations (Excited States, UV-Vis Spectrum) NMR->TDDFT Validation of calculated spectra FTIR->DFT Validation of calculated spectra FTIR->TDDFT Validation of calculated spectra UVVis->DFT Validation of calculated spectra UVVis->TDDFT Validation of calculated spectra XRay->DFT Provides initial geometry DFT->TDDFT Properties Calculation of Quantum Chemical Parameters DFT->Properties

Caption: Workflow for the synthesis, experimental characterization, and computational analysis of this compound.

homo_lumo HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation (ΔE) Intramolecular Charge Transfer Electron_Acceptance Electron Accepting Ability LUMO->Electron_Acceptance Energy_High Higher Energy Energy_Low Lower Energy Electron_Donation Electron Donating Ability Electron_Donation->HOMO

Caption: Frontier Molecular Orbitals (HOMO and LUMO) and their role in electronic excitation and charge transfer.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical studies of this compound. The combination of experimental techniques and computational methods offers a powerful approach to understanding the structure-property relationships of this important molecule. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of new rhodanine-based compounds for applications in medicine and materials science. The continued application of these methodologies will undoubtedly lead to further insights into the potential of this versatile molecular scaffold.

References

Methodological & Application

Application Notes and Protocols for Silver Detection in Water Samples using 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of silver ions (Ag⁺) in aqueous environments is crucial for environmental monitoring, water quality assessment, and in various stages of drug development where silver compounds may be utilized. 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) is a chromogenic agent that serves as a highly sensitive and selective reagent for the colorimetric determination of silver. This document provides detailed application notes and experimental protocols for the use of DMABR in the detection of silver in water samples. The methodology is based on the formation of a colored complex between DMABR and silver ions, which can be quantified spectrophotometrically.

Principle

The detection method is based on the reaction between silver ions and this compound in a weakly acidic solution. This reaction forms a reddish-colored complex, leading to a change in the absorbance spectrum of the solution. The intensity of the color, measured at the wavelength of maximum absorbance, is directly proportional to the concentration of silver ions in the sample.

Data Presentation

The analytical performance of this compound for silver detection can vary depending on the specific methodology employed. The following table summarizes quantitative data from various applications.

Method TypeLinear RangeLimit of Detection (LOD)Key Remarks
Colorimetric Method in Solution0.06 - 9.0 mg/LNot SpecifiedDirect determination in water, requires nitric acid.[1]
Colorimetric Solid-Phase Extraction (C-SPE)0.1 - 1.0 mg/LNot SpecifiedRapid method, takes less than 2 minutes to complete.[2]
Optode Sensor with Immobilized PDR0.5 - 6.0 µg/mL0.25 µg/mLUtilizes a home-made double beam photometer.
Spectrophotometry with Surfactants0.13 - 1.83 µg/cm³0.0015 µg/cm²Enhanced sensitivity in the presence of cationic surfactants.[3]

Experimental Protocols

Materials and Reagents
  • This compound (DMABR), ≥98% purity

  • Silver nitrate (B79036) (AgNO₃), analytical standard

  • Nitric acid (HNO₃), concentrated

  • Ethanol, absolute

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer

Preparation of Reagents
  • Standard Silver Solution (1000 mg/L): Dissolve 1.575 g of dried silver nitrate (AgNO₃) in deionized water, add 10 mL of concentrated nitric acid, and dilute to 1000 mL in a volumetric flask. Store in a dark bottle.

  • Working Standard Silver Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to obtain concentrations within the desired linear range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

  • DMABR Reagent Solution (0.02% w/v): Dissolve 20 mg of this compound in 100 mL of absolute ethanol. This solution should be prepared fresh daily for optimal performance.[1]

  • Nitric Acid Solution (4N): Carefully add 250 mL of concentrated nitric acid to 750 mL of deionized water and mix.

Sample Preparation
  • Collect water samples in clean glass or plastic bottles.

  • To preserve the sample and prevent precipitation of silver salts, acidify the sample to a pH of less than 2 by adding concentrated nitric acid (approximately 2 mL per liter of sample).

  • If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.

Analytical Procedure
  • Pipette 10 mL of the water sample (or an appropriate aliquot diluted to 10 mL) into a 25 mL volumetric flask.

  • Add 0.5 mL of 4N nitric acid to the flask and mix well.[1]

  • Add 1.0 mL of the 0.02% DMABR reagent solution and mix thoroughly.[1]

  • Dilute the solution to the 25 mL mark with deionized water and mix.

  • Allow the color to develop for at least 10 minutes.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 470-490 nm) against a reagent blank prepared in the same manner but with deionized water instead of the sample.

  • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their known concentrations.

  • Determine the concentration of silver in the sample by comparing its absorbance to the calibration curve.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_reactants Reactants cluster_product Product cluster_detection Detection Ag Silver Ion (Ag⁺) Complex Ag-DMABR Complex (Reddish Color) Ag->Complex Complexation DMABR This compound (Yellow Solution) DMABR->Complex Spectrophotometer Spectrophotometric Measurement Complex->Spectrophotometer Absorbance proportional to [Ag⁺]

Caption: Complexation of silver ions with DMABR leading to a detectable color change.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Collection 1. Sample Collection (Water Sample) Acidification 2. Acidification (pH < 2 with HNO₃) Sample_Collection->Acidification Filtration 3. Filtration (optional) (0.45 µm filter) Acidification->Filtration Add_Acid 4. Add 4N HNO₃ Filtration->Add_Acid Add_DMABR 5. Add DMABR Reagent Add_Acid->Add_DMABR Color_Development 6. Color Development (10 min) Add_DMABR->Color_Development Measurement 7. Spectrophotometric Measurement Color_Development->Measurement Calibration 8. Calibration Curve Measurement->Calibration Concentration 9. Determine [Ag⁺] Calibration->Concentration

Caption: Step-by-step workflow for silver detection in water samples.

Interferences

Several ions can interfere with the determination of silver using this method. The most significant interference comes from chloride ions, which can precipitate silver as silver chloride. Other potential interferences include mercury, gold, palladium, and copper ions, which may also form colored complexes with DMABR. It is crucial to consider the sample matrix and perform appropriate validation studies, such as spike and recovery experiments, to ensure the accuracy of the results. In some cases, masking agents can be employed to mitigate the effects of interfering ions.

References

Application Notes and Protocols: Rhodanine Staining for Copper Detection in Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for various biological processes. However, excessive accumulation of copper in the liver can lead to significant cellular damage and is a hallmark of certain genetic disorders, most notably Wilson's disease.[1][2][3] Other conditions such as chronic biliary obstruction and chronic hepatitis can also result in elevated hepatic copper levels.[3][4] The histochemical detection of copper in liver tissue is a crucial diagnostic and research tool. Rhodanine (B49660) staining is a widely used and sensitive method for the visualization of copper deposits in tissue sections.[3][5] This document provides a detailed protocol for rhodanine staining of liver tissue, intended for use in research and drug development settings.

Principle of the Method

The rhodanine staining method is based on the ability of 5-(p-dimethylaminobenzylidene) rhodanine to act as a chelating agent.[4] It has a strong affinity for copper and forms a brick-red to orange-red precipitate with copper-associated proteins in tissue.[1][5] This reaction allows for the specific localization and semi-quantitative assessment of copper deposits within hepatocytes. The intensity of the staining can be correlated with the amount of copper present, although for precise quantification, correlation with analytical methods is recommended.[6][7]

Below is a diagram illustrating the chemical principle of rhodanine binding to copper.

G Chemical Principle of Rhodanine-Copper Chelation cluster_reactants Reactants cluster_product Product Rhodanine Rhodanine Complex Brick-Red Rhodanine-Copper Complex (Visible Precipitate) Rhodanine->Complex + Copper Copper (Cu²⁺) in Copper-Associated Protein Copper->Complex

Caption: Rhodanine chelates copper ions to form a visible precipitate.

Materials and Reagents

  • Fixative: 10% Neutral Buffered Formalin

  • Tissue Sections: 4-5 µm thick paraffin-embedded liver sections

  • Reagents:

    • 5-(p-dimethylaminobenzylidene) rhodanine

    • Absolute or 95% Ethanol (B145695)

    • Distilled or Deionized Water

    • Mayer's Hematoxylin (B73222) (or other suitable counterstain)

    • Acid Alcohol (optional, for hematoxylin differentiation)

    • Scott's Tap Water Substitute or 0.5% Sodium Borate (B1201080) (for bluing)

    • Xylene or xylene substitute

    • Resinous mounting medium (e.g., Permount)

Experimental Protocol

This protocol provides a standard method for rhodanine staining. Incubation times and temperatures may require optimization depending on the tissue and specific experimental conditions.

Reagent Preparation
  • Rhodanine Stock Solution (0.2%): Dissolve 0.2 g of 5-(p-dimethylaminobenzylidene) rhodanine in 100 mL of absolute or 95% ethanol.[8] Store at 4°C. The solution is stable for several months.[8]

  • Working Rhodanine Solution: Prepare fresh before use. Mix the stock solution with distilled water or a buffer as specified by various protocols. A common preparation involves mixing the stock solution with a buffer to achieve the desired pH and concentration. For example, some protocols suggest diluting the stock solution with distilled water.[9]

  • Mayer's Hematoxylin: Use a commercial solution or prepare according to standard histological procedures.

  • Scott's Tap Water Substitute: Use a commercial solution or prepare in-house.

  • Acid Alcohol (1%): Add 1 mL of hydrochloric acid to 99 mL of 70% ethanol.

Staining Procedure

The following diagram outlines the key steps in the rhodanine staining workflow.

G Rhodanine Staining Experimental Workflow start Start: Paraffin-Embedded Liver Section deparaffinize Deparaffinization and Hydration start->deparaffinize stain Staining with Working Rhodanine Solution deparaffinize->stain rinse1 Rinse with Distilled Water stain->rinse1 counterstain Counterstaining with Hematoxylin rinse1->counterstain rinse2 Rinse with Water counterstain->rinse2 blue Bluing rinse2->blue dehydrate Dehydration and Clearing blue->dehydrate mount Mounting dehydrate->mount end End: Microscopic Examination mount->end

Caption: Workflow for rhodanine staining of liver tissue sections.

  • Deparaffinization and Hydration:

    • Immerse slides in xylene (or xylene substitute) for 2 changes of 5 minutes each.

    • Hydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).

    • Rinse well in distilled water.[10]

  • Rhodanine Staining:

    • Incubate sections in the freshly prepared working rhodanine solution. Several incubation options exist:

      • 37°C for 18-24 hours.[1][9]

      • 56-60°C for 1-3 hours.[4][11][12]

      • Microwave method: Heat slides in working rhodanine solution in a microwave until hot but not boiling, then let stand for 15-30 minutes.[8][13] This may require optimization.

    • Check a known positive control slide microscopically to determine the optimal staining time.[4]

  • Rinsing:

    • Rinse slides thoroughly in several changes of distilled water to remove excess stain.[8][12]

  • Counterstaining:

    • Immerse slides in Mayer's hematoxylin for 30 seconds to 2 minutes, depending on the desired nuclear staining intensity.[1]

    • Rinse briefly in distilled water.

  • Differentiation and Bluing:

    • (Optional) Differentiate briefly in 1% acid alcohol if the hematoxylin staining is too intense.

    • Rinse thoroughly in running tap water.

    • Immerse in Scott's tap water substitute or 0.5% sodium borate for 1-2 minutes until the nuclei turn blue.[12]

    • Wash well in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes) and 100% ethanol (2 changes, 3 minutes each).

    • Clear in xylene (or xylene substitute) for 2 changes of 5 minutes each.

    • Mount with a resinous mounting medium.[10]

Expected Results
  • Copper Deposits: Brick-red to orange-red granular deposits.[1][5]

  • Nuclei: Blue.[1]

Data Presentation and Interpretation

The results of rhodanine staining are typically reported semi-quantitatively. The following table summarizes key quantitative parameters of the protocol and interpretation guidelines.

ParameterValue/RangeNotes
Tissue Section Thickness 4-5 µmThicker sections may lead to increased background staining.[8]
Rhodanine Stock Solution 0.2% w/v in ethanolA saturated solution in alcohol can also be used.[4]
Incubation Temperature 37°C, 56-60°C, or microwaveHigher temperatures reduce incubation time but may increase background.[1][4]
Incubation Time 1-3 hours (at 60°C) or 18-24 hours (at 37°C)Should be optimized using a positive control.[1][11]
Counterstain Time 30 seconds - 2 minutesAvoid overstaining, which can mask copper deposits.[9]
Interpretation Semi-quantitative scoring (e.g., 0 to 4+)Based on the number and intensity of stained granules.
Localization Cytoplasmic, often periportal (Zone 1)In Wilson's disease, copper deposition can be pan-lobular.[2]

Troubleshooting

IssuePossible CauseSolution
No or weak staining Insufficient incubation time/temperatureIncrease incubation time or temperature. Use a known positive control.[13]
Depleted staining solutionPrepare fresh working rhodanine solution.[8]
Low copper concentration in tissueNegative staining does not rule out Wilson's disease, especially in early stages.[2][14]
High background staining Staining temperature too highReduce the incubation temperature.
Inadequate rinsingEnsure thorough rinsing after the rhodanine and hematoxylin steps.
Precipitate on sections Unfiltered staining solutionFilter the working rhodanine solution before use.[8]
Solution carryoverDrain slides adequately between steps.[12]
Fading of stain Use of certain mounting mediaSome mounting media can cause the stain to fade. Use a recommended resinous mountant like Permount.[8]
Prolonged exposure to xyleneMinimize the time slides are in xylene before coverslipping.[4]

Conclusion

The rhodanine staining protocol is a reliable and specific method for the detection of copper in liver tissue. Adherence to a well-defined protocol, including proper tissue preparation, fresh reagent use, and careful optimization of incubation conditions, is critical for obtaining accurate and reproducible results. This technique remains a cornerstone in the histopathological assessment of copper storage diseases.

References

Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the topic of utilizing 5-(4-Dimethylaminobenzylidene)rhodanine as a kinase inhibitor. Following a comprehensive review of available scientific literature, we provide the following information.

Summary

This compound belongs to the rhodanine (B49660) class of chemical compounds. Various derivatives of rhodanine have been investigated for their potential as kinase inhibitors, showing activity against a range of kinases, particularly in the context of cancer research. However, a detailed characterization of This compound itself as a specific kinase inhibitor, including quantitative data such as IC50 values against a panel of kinases and specific protocols for its use in kinase inhibition assays, is not available in the current body of scientific literature.

Rhodanine-containing compounds have been noted for their broad biological activities. It is important to be aware that some rhodanine derivatives have been classified as Pan-Assay Interference Compounds (PAINS).[1] PAINS are molecules that can appear to be active in a variety of high-throughput screening assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with assay technology, rather than specific inhibition of the intended biological target. This necessitates careful validation of any observed inhibitory activity.

General Information on Rhodanine Derivatives as Kinase Inhibitors

While specific data for this compound is lacking, research on other rhodanine derivatives has suggested inhibitory potential against several kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR): Some rhodanine-based compounds have been synthesized and evaluated as EGFR inhibitors.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Rhodanine derivatives have been explored for their anti-angiogenic properties through the inhibition of VEGFR.

  • Janus Kinase (JAK) family: The JAK-STAT signaling pathway is a target of interest for various diseases, and rhodanine-containing molecules have been investigated in this context.

General Experimental Protocols for Kinase Inhibition Assays

For researchers interested in evaluating the kinase inhibitory potential of this compound, a general approach for a kinase inhibition assay can be outlined. The following is a generalized protocol and would require optimization for specific kinases and assay formats.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (a known inhibitor for the specific kinase)

  • Negative control (solvent, e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well, appropriate for the detection method)

  • Plate reader (corresponding to the detection method)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the kinase-specific substrate, and the kinase assay buffer to each well.

  • Inhibitor Addition: Add the diluted this compound, positive control, or negative control to the respective wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection: Stop the reaction (if necessary for the assay format) and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).

Visualization of a Generic Kinase Inhibition Workflow

The following diagram illustrates a generalized workflow for screening and characterizing a potential kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Characterization cluster_cellular Cellular Assays HTS High-Throughput Screening (e.g., against a kinase panel) Hit_ID Hit Identification HTS->Hit_ID Identify active compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Validate hits Selectivity Selectivity Profiling (against related kinases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP-competitive) Selectivity->Mechanism Cell_Potency Cellular Potency (e.g., cell viability, target phosphorylation) Mechanism->Cell_Potency Test in cellular context Toxicity Cytotoxicity Assays Cell_Potency->Toxicity

Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor.

Signaling Pathway Context

Given the lack of specific target information for this compound, a generic signaling pathway diagram is presented below to illustrate how a kinase inhibitor might function. This example depicts the inhibition of a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Ligand Growth Factor Ligand->RTK Binds Inhibitor This compound (Putative Inhibitor) Inhibitor->RTK Inhibits Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Leads to

Caption: A simplified diagram showing the potential mechanism of a kinase inhibitor targeting a receptor tyrosine kinase.

Conclusion

While the rhodanine scaffold is of interest in kinase inhibitor discovery, there is currently insufficient specific data to provide detailed application notes and protocols for this compound as a kinase inhibitor. Researchers are encouraged to perform initial screening and validation studies to determine its specific kinase targets and inhibitory potency. Care should be taken to rule out non-specific assay interference. The general protocols and diagrams provided here can serve as a starting point for such investigations.

References

Application of 5-(4-Dimethylaminobenzylidene)rhodanine in Electrochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Dimethylaminobenzylidene)rhodanine is a versatile organic compound with significant applications in the field of electrochemistry. Its unique structure, featuring a rhodanine (B49660) ring system and a dimethylaminobenzylidene group, allows for effective complexation with a variety of metal ions. This property has been extensively exploited in the development of electrochemical sensors and in the study of corrosion inhibition. This document provides detailed application notes and experimental protocols for the use of this compound in these electrochemical applications.

Electrochemical Detection of Heavy Metal Ions

This compound serves as an excellent ionophore in the construction of ion-selective electrodes (ISEs) and as a modifying agent for electrodes used in voltammetric analysis. Its high affinity and selectivity for certain heavy metal ions make it a valuable tool for their quantitative determination.

Potentiometric Detection of Silver (Ag⁺)

A primary application of this compound is in the fabrication of PVC membrane-based ion-selective electrodes for the determination of silver ions.[1][2]

Quantitative Data

ParameterValueReference
Linear Range1.0 x 10⁻⁶ to 1.0 x 10⁻² mol/dm³[1][2]
Nernstian Slope58.2 ± 0.8 mV/decade[1][2]
Detection Limit9.77 x 10⁻⁷ mol/dm³
Response Time20 seconds[1][2]

Experimental Protocol: Preparation of a Silver-Selective PVC Membrane Electrode

Materials:

  • This compound (ionophore)

  • High molecular weight polyvinyl chloride (PVC)

  • Dioctyl phthalate (B1215562) (DOP) (plasticizer)

  • Tetrahydrofuran (THF)

  • Ag/AgCl reference electrode

  • Graphite rod or other suitable electrode body

Procedure:

  • Membrane Cocktail Preparation: Prepare a membrane solution by dissolving 5% (w/w) this compound, 30% (w/w) PVC, and 65% (w/w) dioctyl phthalate in a minimal amount of THF.

  • Membrane Casting: Pour the membrane cocktail into a flat glass petri dish and allow the THF to evaporate slowly at room temperature for at least 24 hours. This will result in a flexible, transparent PVC membrane.

  • Electrode Assembly: Cut a small disc from the cast membrane and attach it to the polished end of the electrode body using a PVC-THF slurry as an adhesive.

  • Internal Filling Solution: Fill the electrode body with an internal reference solution, typically 1.0 x 10⁻³ M AgNO₃.

  • Conditioning: Condition the electrode by soaking it in a 1.0 x 10⁻³ M AgNO₃ solution for at least 2 hours before use.

  • Measurement: The potential of the prepared ion-selective electrode is measured against a reference electrode (e.g., Ag/AgCl) in the sample solution. The potential difference is proportional to the logarithm of the silver ion activity in the sample.

Logical Workflow for Potentiometric Silver Ion Sensing

PotentiometricSensing cluster_electrode Silver-Selective Electrode cluster_measurement Measurement Setup Ionophore This compound (Ionophore in PVC membrane) Potentiometer Potentiometer Ionophore->Potentiometer Potential Difference Generation Ag_plus Ag⁺ in sample Ag_plus->Ionophore Selective Complexation Output Output Potentiometer->Output Measurement (mV) Ref_Electrode Reference Electrode (e.g., Ag/AgCl) Ref_Electrode->Potentiometer Reference Potential

Caption: Workflow for potentiometric detection of Ag⁺.

Voltammetric Determination of Heavy Metals

General Experimental Protocol: Voltammetric Analysis using a Modified Electrode

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • This compound

  • Suitable solvent (e.g., Dimethylformamide - DMF)

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and sonicate to ensure a clean surface.

  • Electrode Modification: Prepare a solution of this compound in a suitable solvent. The electrode can be modified by drop-casting a small volume of this solution onto the electrode surface and allowing the solvent to evaporate. Alternatively, electropolymerization can be employed.

  • Preconcentration Step: Immerse the modified electrode in the sample solution containing the target metal ion. Apply a specific deposition potential for a set duration while stirring the solution to facilitate the accumulation of the metal ion on the electrode surface through complexation with the rhodanine derivative.

  • Stripping Step: After the preconcentration, stop the stirring and allow the solution to become quiescent. Then, scan the potential (e.g., using differential pulse or square wave voltammetry) in the anodic direction. The metal ion is stripped from the electrode, generating a current peak at a characteristic potential. The height of this peak is proportional to the concentration of the metal ion in the sample.

Sensing Mechanism of a Modified Electrode

VoltammetricSensing cluster_modification Electrode Modification cluster_detection Detection Process Electrode Working Electrode (e.g., GCE) Modified_Electrode Modified Electrode Electrode->Modified_Electrode Immobilization Modifier This compound Modifier->Modified_Electrode Preconcentration Preconcentration (Accumulation at specific potential) Modified_Electrode->Preconcentration Metal_Ion Metal Ion (Mⁿ⁺) in sample Metal_Ion->Preconcentration Stripping Stripping (Potential Scan) Preconcentration->Stripping Mⁿ⁺-Rhodanine Complex Formation Signal Current Peak (Proportional to [Mⁿ⁺]) Stripping->Signal Mⁿ⁺ → M⁰ + ne⁻ CorrosionInhibition cluster_surface Metal Surface in Corrosive Medium Metal Metal Surface Adsorption Adsorption of Inhibitor onto Metal Surface Metal->Adsorption Corrosive_Medium Corrosive Medium (e.g., H⁺, Cl⁻) Corrosive_Medium->Metal Corrosion Attack Inhibitor This compound Inhibitor->Adsorption Protective_Layer Formation of a Protective Film Adsorption->Protective_Layer Corrosion_Inhibited Corrosion Rate Decreased Protective_Layer->Corrosion_Inhibited

References

Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine as a Chromogenic Reagent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) is a versatile organic compound that serves as a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions.[1][2] Its utility stems from the formation of distinctly colored complexes with specific metal ions in solution, allowing for their quantification. This reagent is particularly noted for its sensitivity in detecting noble metals such as gold, silver, platinum, and palladium, as well as other metal ions like copper and mercury.[1][3][4] The reaction mechanism typically involves the formation of a chelate between the metal ion and the rhodanine (B49660) derivative, leading to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity, which forms the basis for quantitative analysis. These application notes provide a comprehensive overview of the use of DMABR for the detection of various metal ions, including detailed experimental protocols and quantitative data.

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric determination of various metal ions using this compound.

Metal Ionλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)Optimal pH
Silver (Ag⁺)Not SpecifiedNot Specified0.5 - 6.0[5]Acidic (Nitric Acid)[6]
Gold (Au³⁺)Not SpecifiedNot Specified0.08 - 0.32[4]Acidic (Hydrochloric Acid)[4]
Copper (Cu²⁺)480[1][7]3.8 x 10³ (pH 2), 7.6 x 10³ (pH 8)[1][7]Not Specified2.0 and 8.0[1][7]
Manganese (Mn²⁺)480[1][7]2.76 x 10³ (pH 2), 1.5 x 10³ (pH 8)[1][7]Not Specified2.0 and 8.0[1][7]
Palladium (Pd²⁺)463, 534[8]Not Specified0.4 - 2.5[9]Not Specified
Platinum (Pt⁴⁺)590[4]Not Specified0.5 - 6.0[9][10]2.0 - 4.0[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of DMABR.

Materials:

  • Rhodanine

  • 4-Dimethylaminobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve 8g of rhodanine in 160 cm³ of 1M NaOH solution.[1]

  • Dissolve 10g of 4-dimethylaminobenzaldehyde in 100 cm³ of water.[1]

  • Add the rhodanine solution to the 4-dimethylaminobenzaldehyde solution with stirring.[1]

  • A precipitate of this compound will form.

  • Filter the precipitate, wash with water, and then with ethanol.

  • Dry the product. The resulting compound should be a red powder.[1]

Preparation of DMABR Reagent Solution

A standardized solution of the chromogenic reagent is required for the assays.

Materials:

Procedure:

  • Weigh a precise amount of DMABR powder.

  • Dissolve the powder in a suitable solvent, such as acetone or ethanol, to a final concentration of 0.02-0.03% (w/v).[3]

  • Store the solution in a dark, well-sealed container.

General Protocol for Metal Ion Determination

This protocol provides a general workflow for the spectrophotometric determination of a metal ion using DMABR. Specific parameters such as pH, solvent, and wavelength should be adjusted according to the target metal ion as detailed in the data presentation table.

Materials:

  • Sample solution containing the metal ion of interest

  • DMABR reagent solution

  • Buffer solutions for pH adjustment

  • Spectrophotometer and cuvettes

Procedure:

  • Pipette a known volume of the sample solution into a volumetric flask.

  • Add the appropriate buffer solution to adjust the pH to the optimal range for the specific metal ion.

  • Add a specified volume of the DMABR reagent solution and mix thoroughly.

  • Allow the color to develop for the recommended time.

  • Measure the absorbance of the solution at the λmax for the metal-DMABR complex against a reagent blank.

  • Determine the concentration of the metal ion from a pre-established calibration curve.

Specific Protocol for Silver (Ag⁺) Determination

Procedure:

  • To a 15 mL final volume, add 0.5 mL of approximately 4N nitric acid to the sample solution.[6]

  • Add 0.5 mL of a 0.02% alcoholic solution of DMABR.[6]

  • Mix the solution and allow the color to develop.

  • Measure the absorbance against a reagent blank. The linear range for this method is reported to be 0.5-6.0 µg/mL.[5]

Specific Protocol for Gold (Au³⁺) Determination

Procedure:

  • The reaction is carried out in a hydrochloric acid medium containing 20% v/v ethanol.[4]

  • The method is suitable for the determination of 2-8 µg of gold in a 25 mL final volume.[4]

  • Measure the absorbance against a reagent blank.

Specific Protocol for Copper (Cu²⁺) and Manganese (Mn²⁺) Determination

Procedure:

  • The determination is performed in a solution containing 20% (v/v) of ethanol.[1][7]

  • The optimal pH for complex formation is either 2.0 or 8.0.[1][7]

  • The absorbance is measured at 480 nm.[1][7] A concentration of DMABR three times greater than the metal concentration is recommended for complete complexation.[1]

Specific Protocol for Platinum (Pt⁴⁺) Determination

Procedure:

  • Reduce Platinum(IV) to Platinum(II) using ascorbic acid.[4][9][10]

  • Add the DMABR reagent and heat the solution at 65-75°C for 5 minutes to accelerate color development.[4]

  • The final solution for measurement should be in propionic acid.[4]

  • Measure the absorbance at 590 nm. The method is suitable for determining 0.5 to 6 p.p.m. of platinum.[9][10]

Interferences

The selectivity of this compound is not absolute, and other ions can interfere with the determination of the target metal ion. It is reported that in a weakly acidic medium, DMABR can also form precipitates with Au(II), Pd(II), Hg(I), and Hg(II).[1] For platinum determination, rhodium can interfere, while a 10-fold excess of palladium can be tolerated.[9][10] For silver determination, chlorides, sulfates, and cuprous and mercurous salts are known to interfere.[6] It is crucial to consider the sample matrix and the potential presence of interfering ions when developing an analytical method using this reagent.

Visualizations

DMABR This compound Complex Colored Metal-DMABR Complex DMABR->Complex Chelation Metal_Ion Metal Ion (Mⁿ⁺) Metal_Ion->Complex

Caption: Chelation reaction of DMABR with a metal ion.

cluster_workflow Experimental Workflow A Sample Preparation B pH Adjustment A->B C Addition of DMABR Reagent B->C D Color Development C->D E Spectrophotometric Measurement D->E F Concentration Determination E->F

Caption: General workflow for metal ion detection.

cluster_reactivity Reactivity DMABR DMABR Reagent Ag Ag⁺ DMABR->Ag High Au Au³⁺ DMABR->Au High Pd Pd²⁺ DMABR->Pd High Pt Pt⁴⁺ DMABR->Pt High Cu Cu²⁺ DMABR->Cu Moderate Hg Hg²⁺ DMABR->Hg Moderate Mn Mn²⁺ DMABR->Mn Moderate Interfering Other Ions DMABR->Interfering Potential Interference

Caption: Selectivity of DMABR for various metal ions.

References

Application Notes and Protocols: High-Throughput Screening with 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine (B49660) derivative that has become a significant scaffold in drug discovery and high-throughput screening (HTS). Rhodanine-based compounds are known to be "frequent hitters" in screening campaigns due to their ability to interact with numerous biological targets.[1] While this can sometimes be attributed to non-specific interactions or assay interference, the rhodanine core is also a key feature in many potent and selective inhibitors of various enzymes.[1][2]

This molecule and its derivatives have been identified as inhibitors for a wide range of targets, including kinases, phosphatases, HIV-1 integrase, and dynamin GTPase, making them valuable tools for chemical biology and lead generation.[3][4][5] This document provides an overview of its applications, quantitative data on its inhibitory activities, and detailed protocols for its use in HTS campaigns.

It is important to note that the biological activity of compounds with a rhodanine moiety should be critically evaluated due to potential issues with lack of selectivity and non-specific target modulation.[1]

Applications in High-Throughput Screening

The core application of this compound and its analogs in HTS is the identification of novel inhibitors for various protein targets. The rhodanine scaffold is a common feature in many antivirals, antimicrobials, and antitumor agents.[2]

Key therapeutic areas and targets include:

  • Anticancer: Rhodanine derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including non-small cell lung cancer, leukemia, and breast cancer.[4] Targets include kinases like IKKβ and phosphatases of regenerating liver 3 (PRL-3), which are involved in cancer cell migration and invasion.[4]

  • Antiviral: Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase (IN), a key enzyme in the viral replication cycle.[2][3]

  • Neurological Disorders: Analogs have been developed as inhibitors of arylalkylamine N-acetyltransferase (AANAT), an enzyme involved in melatonin (B1676174) synthesis, which is a target for disorders related to circadian rhythm dysregulation.[6]

  • Cell Biology Probes: The "Rhodadyns" are a class of rhodanine-based inhibitors targeting the dynamin GTPase, which is crucial for receptor-mediated endocytosis.[5]

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative inhibitory data for this compound and related rhodanine derivatives against various targets.

Table 1: Anticancer and Antiproliferative Activity

Compound/Derivative Target Cell Line Assay Type IC50 / GI50 Reference
Pyrazole-rhodanine derivative HOP-92 (Non-small cell lung) Cell Proliferation GI50: 0.62 µM [4]
Pyrazole-rhodanine derivative CCRF-CEM (Leukemia) Cell Proliferation GI50: 2.50 µM [4]
Pyrazole-rhodanine derivative RPMI-8226 (Leukemia) Cell Proliferation GI50: 2.52 µM [4]
5-substituted rhodanine 14 MCF-7 (Breast Carcinoma) Cytotoxicity IC50: 7.67 µg/mL [4]
5-substituted rhodanine 15 MCF-7 (Breast Carcinoma) Cytotoxicity IC50: 11.7 µg/mL [4]
Sorafenib analog 25 A549, H460, HT29 Antiproliferative IC50: 0.8, 1.3, 2.8 µM [4]
Furochromone derivative 29 MCF-7, MDA-MB-231 (Breast) Anticancer EC50: 1.732, 2.912 µM [4]

| 4-[5-(4'-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780, A2780cisR | Anticancer | IC50: 4.4, 3.3 µM |[7] |

Table 2: Enzyme and Protein Inhibition

Compound/Derivative Target Protein Assay Type IC50 Reference
Rhodanine derivative 1 HIV-1 Integrase (3'-processing) Enzymatic 15 µM [3]
Rhodanine derivative 1 HIV-1 Integrase (strand transfer) Enzymatic 11 µM [3]
Rhodanine derivative 9 HIV-1 Integrase (both steps) Enzymatic 33 µM [3]
Rhodanine derivative 53 HIV-1 Integrase Enzymatic - [3]
Rhodanine derivative 53 APE1 Enzymatic 62 µM [3]
Rhodanine indolinone 17 AANAT Enzymatic 27 µM [6]
Rhodadyn A9 Dynamin I GTPase Enzymatic 7.4 µM [5]
Rhodadyn C10 Receptor-Mediated Endocytosis Cell-based 7.0 µM [5]
Rhodadyn D10 Receptor-Mediated Endocytosis Cell-based 5.9 µM [5]

| DC-U43-10 | USP8 | Fluorometric | 2.6 µM |[8] |

Signaling Pathways and Workflows

The rhodanine scaffold is implicated in the modulation of several key cellular signaling pathways. For instance, inhibitors of deubiquitinating enzymes (DUBs) like USP8 can affect the EGFR signaling pathway, which is crucial in many cancers.[8]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up Lib Compound Library (incl. Rhodanine Derivatives) Plate Assay Plate Prep (e.g., 384-well) Lib->Plate AddCmpd Dispense Compounds Plate->AddCmpd AddReag Add Target & Substrate (e.g., Enzyme, Cells) AddCmpd->AddReag Incubate Incubation AddReag->Incubate Read Signal Detection (Fluorescence, Luminescence) Incubate->Read Data Raw Data Acquisition Read->Data QC Quality Control (Z'-factor) Data->QC HitID Hit Identification QC->HitID DoseResp Dose-Response & IC50 HitID->DoseResp Validation Hit Validation (Secondary Assays) DoseResp->Validation

Caption: A generalized workflow for a high-throughput screening campaign.

Rhodanine derivatives can also impact pathways controlling cell motility and invasion, such as the RhoA GTPase pathway.[9]

RhoA_Pathway cluster_pathway RhoA Signaling Pathway GEF GEFs RhoA_GTP RhoA-GTP (Active) GEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates StressFibers Actin Stress Fibers & Focal Adhesions ROCK->StressFibers Promotes Invasion Cell Invasion StressFibers->Invasion Inhibits Rhodanine Rhodanine-based Inhibitors Rhodanine->Invasion May Modulate

Caption: Simplified RhoA signaling pathway, a potential target for rhodanine derivatives.

Experimental Protocols

Here are detailed protocols for common HTS assays involving rhodanine-based compounds.

This protocol is a template for a 384-well plate format fluorescence-based assay to screen for enzyme inhibitors.

Materials:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Purified target enzyme stock solution.

  • Substrate: Fluorogenic substrate specific to the enzyme.

  • Test Compound: this compound or derivatives dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: 100% DMSO.

  • Plates: Low-volume 384-well black, flat-bottom plates.

  • Instrumentation: Fluorescence microplate reader, automated liquid handler.

Procedure:

  • Compound Plating:

    • Prepare a dilution series of the test compound in DMSO.

    • Using an automated liquid handler, dispense 50 nL of compound solution into the wells of the 384-well assay plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of positive control inhibitor for positive controls.

  • Enzyme Addition:

    • Prepare a 2X working solution of the enzyme in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X working solution of the fluorogenic substrate in assay buffer.

    • Add 5 µL of the 2X substrate solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This protocol uses the Rhodamine 123 efflux assay to screen for inhibitors of the P-glycoprotein (P-gp) transporter, a key player in multidrug resistance.[3][10]

Materials:

  • Cells: A P-gp overexpressing cell line (e.g., MCF7R) and a parental control line.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Rhodamine 123: Stock solution in DMSO or water.

  • Test Compound: this compound or derivatives in DMSO.

  • Positive Control: A known P-gp inhibitor (e.g., Verapamil, Elacridar).[11]

  • Plates: 96-well clear-bottom, black-walled cell culture plates.

  • Instrumentation: Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the P-gp overexpressing cells in the 96-well plates at a density of 5 x 10⁴ cells/well.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each well to a final concentration of approximately 5 µM.[11]

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.[10]

  • Fluorescence Measurement:

    • After incubation, gently wash the cells three times with 100 µL of ice-cold PBS to remove extracellular Rhodamine 123.[10]

    • Add 100 µL of fresh PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[10]

  • Data Analysis:

    • The increase in fluorescence is directly proportional to the inhibitory activity of the compound.

    • Calculate the fold-increase in fluorescence compared to the DMSO control.

    • Determine IC50 values by plotting the fluorescence signal against the compound concentration.

Pgp_Assay cluster_assay P-glycoprotein (P-gp) Inhibition Assay Principle Start P-gp expressing cell NoInhibitor No Inhibitor Start->NoInhibitor Inhibitor With Rhodanine Inhibitor Start->Inhibitor PumpOut P-gp pumps out Rhodamine 123 NoInhibitor->PumpOut BlockPump P-gp is blocked Inhibitor->BlockPump LowFluor Low Intracellular Fluorescence PumpOut->LowFluor HighFluor High Intracellular Fluorescence (Rhodamine 123 Accumulates) BlockPump->HighFluor

Caption: Principle of the Rhodamine 123 efflux assay for P-gp inhibition.

Conclusion

This compound and its related analogs represent a versatile and potent class of compounds for high-throughput screening. Their ability to interact with a wide range of biological targets makes them valuable starting points for drug discovery programs in oncology, virology, and beyond. However, researchers must employ a critical eye and robust secondary assays to confirm the specificity and mechanism of action for any hits identified from this chemical class, given their reputation as potential pan-assay interference compounds (PAINS). The protocols and data provided herein serve as a comprehensive guide for effectively utilizing this chemical scaffold in modern drug discovery.

References

Application Notes and Protocols for Enzyme Assays using 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Dimethylaminobenzylidene)rhodanine is a rhodanine (B49660) derivative that has emerged as a scaffold of significant interest in drug discovery due to its demonstrated inhibitory activity against a variety of enzymes. The rhodanine core, a five-membered heterocyclic moiety, serves as a versatile platform for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme inhibition assays, with a primary focus on Acetylcholinesterase (AChE), a key target in neurodegenerative diseases. Additionally, this document explores its relevance to other enzyme classes such as Carbonic Anhydrases, c-Src Tyrosine Kinase, HIV-1 Integrase, JNK-stimulating phosphatase-1, and UDP-N-acetylmuramate/L-alanine ligase.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to drug discovery and development. They are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor molecule. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Featured Application: Acetylcholinesterase (AChE) Inhibition Assay

The 4-(dimethylamino)benzylidene scaffold present in this compound has been identified as a key feature for potent acetylcholinesterase inhibition. The following protocol is adapted from established methods for determining the AChE inhibitory activity of test compounds.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE by monitoring the formation of a yellow-colored product.

Materials:

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Test Compound Dilutions: Prepare a series of dilutions of the stock solution in phosphate buffer to obtain a range of final assay concentrations.

    • AChE Solution: Prepare a solution of AChE in phosphate buffer at a suitable concentration.

    • ATCI Solution: Prepare a solution of the substrate ATCI in phosphate buffer.

    • DTNB Solution: Prepare a solution of DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 120 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound dilution to the test wells. For the control (100% enzyme activity), add 20 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Add 20 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound and its derivatives against various enzymes can be summarized in a structured table for easy comparison.

Enzyme TargetCompoundIC50 (µM)
Acetylcholinesterase (AChE)This compoundData to be determined experimentally
Carbonic Anhydrase IIRhodanine-benzylidene derivative9.8[1][2]
Carbonic Anhydrase IXRhodanine-N-carboxylate derivativeSelective inhibition observed[1][2]
HIV-1 Integrase (Strand Transfer)Rhodanine derivative 111
JNK-stimulating phosphatase-1 (JSP-1)Rhodanine-based inhibitorPotent and selective inhibition observed
UDP-N-acetylmuramate/L-alanine ligaseBenzylidene rhodanine derivativeInhibitory activity demonstrated

Note: The IC50 value for this compound against AChE is presented as a placeholder and should be determined experimentally by following the provided protocol.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Enzyme Inhibition Assay

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-Well Plate (Addition of Reagents) prep->setup preincubate Pre-incubation (Allows inhibitor binding) setup->preincubate initiate Reaction Initiation (Addition of Substrate) preincubate->initiate measure Kinetic Measurement (Spectrophotometry) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze

General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways of Target Enzymes

The following diagrams illustrate the signaling pathways in which the target enzymes are involved, highlighting the point of inhibition by rhodanine derivatives.

Acetylcholinesterase in Cholinergic Synapse

AChE_Pathway ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_synapse->AChR AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Inhibits

Inhibition of Acetylcholinesterase at the cholinergic synapse.

Carbonic Anhydrase in pH Regulation

CA_Pathway CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_regulation pH Regulation HCO3_H->pH_regulation CA->HCO3_H Inhibitor Rhodanine Derivative Inhibitor->CA Inhibits

Inhibition of Carbonic Anhydrase in cellular pH regulation.

c-Src Tyrosine Kinase Signaling Pathway

cSrc_Pathway GF_Receptor Growth Factor Receptor cSrc c-Src Tyrosine Kinase GF_Receptor->cSrc Activates Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K/Akt) cSrc->Downstream Phosphorylates Cell_Processes Cell Proliferation, Survival, Migration Downstream->Cell_Processes Inhibitor Rhodanine Derivative Inhibitor->cSrc Inhibits HIV_Integrase_Pathway Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Integration Integration of Viral DNA Host_DNA->Integration Replication Viral Replication Integration->Replication Inhibitor Rhodanine Derivative Inhibitor->Integrase Inhibits JSP1_Pathway Stress_Signal Stress Signal Upstream_Kinase Upstream Kinase Stress_Signal->Upstream_Kinase MKK4 MKK4 Upstream_Kinase->MKK4 Activates JSP1 JNK-stimulating phosphatase-1 (JSP-1) JSP1->MKK4 Stimulates (indirectly) JNK JNK MKK4->JNK Phosphorylates Cellular_Response Apoptosis, Inflammation JNK->Cellular_Response Inhibitor Rhodanine Derivative Inhibitor->JSP1 Inhibits MurC_Pathway UDP_MurNAc UDP-N-acetylmuramate MurC UDP-N-acetylmuramate/ L-alanine ligase (MurC) UDP_MurNAc->MurC L_Alanine L-Alanine L_Alanine->MurC UDP_MurNAc_Ala UDP-MurNAc-L-alanine MurC->UDP_MurNAc_Ala Peptidoglycan Peptidoglycan Biosynthesis UDP_MurNAc_Ala->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Inhibitor Benzylidene Rhodanine Inhibitor->MurC Inhibits

References

Application Notes and Protocols: 5-(4-Dimethylaminobenzylidene)rhodanine in Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Dimethylaminobenzylidene)rhodanine is a versatile chromogenic agent employed in thin-layer chromatography (TLC) for the post-chromatographic derivatization and visualization of a variety of analytes. This reagent is particularly effective for the detection of metal ions, alkaloids, sulfonamides, and other nitrogen-containing organic compounds. Its application leads to the formation of distinctively colored spots on the TLC plate, allowing for qualitative and semi-quantitative analysis. The reaction mechanism typically involves the formation of colored chelates or complexes between the rhodanine (B49660) derivative and the analyte.

Applications

This derivatization reagent is suitable for the detection of a broad range of compounds, including but not limited to:

  • Metal Ions: Silver (Ag⁺), Gold (Au³⁺), Copper (Cu²⁺), Mercury (Hg²⁺), Palladium (Pd²⁺), and Platinum (Pt⁴⁺).

  • Pharmaceuticals & Alkaloids: Antipyrine, various alkaloids, and sulfonamides.

  • Biological Metabolites: Indican and urobilinogen.

Data Presentation

While specific Rf values for compounds visualized with this compound are not extensively documented in publicly available literature, the following table provides example Rf values for the separation of relevant analyte classes on silica (B1680970) gel TLC plates. These values are intended to serve as a general guide; actual Rf values should be determined experimentally under specific laboratory conditions.

Analyte ClassExample CompoundMobile Phase (v/v)Example Rf Value
Metal Ions Cu²⁺n-butanol : acetic acid : water (4:1:5)0.25
Ni²⁺n-butanol : acetic acid : water (4:1:5)0.15
Co²⁺n-butanol : acetic acid : water (4:1:5)0.20
Alkaloids QuinineChloroform : Methanol (9:1)0.30
AtropineChloroform : Methanol (9:1)0.15
Sulfonamides SulfamethoxazoleChloroform : Methanol : Ammonia (B1221849) (70:30:5)0.65
SulfadiazineChloroform : Methanol : Ammonia (70:30:5)0.45

Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, temperature, and chamber saturation. The values presented are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Spray Reagent

Two concentrations of the spray reagent are commonly used depending on the target analytes.

A) 1% (w/v) Ethanolic Solution (for Metal Ions)

  • Weigh 1.0 g of this compound powder.

  • Dissolve the powder in 100 mL of absolute ethanol.

  • Stir until fully dissolved. Store in a dark, well-sealed container.

B) 0.03% (w/v) Acetonic Solution (for General Screening)

  • Weigh 30 mg of this compound powder.

  • Dissolve the powder in 100 mL of acetone.

  • Stir until fully dissolved. This solution is less stable and should be prepared fresh for optimal results.

Protocol 2: General Thin-Layer Chromatography (TLC) Procedure
  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application: Apply the dissolved sample(s) and standard(s) as small spots onto the starting line using a capillary tube or micropipette. Ensure the spots are small and uniform.

  • Drying: Allow the solvent from the spots to evaporate completely.

  • Chromatogram Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase. The solvent level should be below the starting line. Cover the chamber to ensure a saturated atmosphere.

  • Elution: Allow the mobile phase to ascend the plate until it is approximately 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 3: Visualization with this compound
  • Spraying: In a fume hood, evenly spray the dried TLC plate with the prepared this compound reagent (either 1% ethanolic or 0.03% acetonic solution).

  • Development of Color:

    • For the detection of metal ions using the 1% ethanolic solution, after spraying, either re-spray the plate with a 25% ammonia solution or place it in a closed chamber saturated with ammonia vapors.

    • For other compounds, gentle heating of the plate may be required to accelerate color development.

  • Observation: Observe the formation of colored spots. The colors can range from pink and violet to red and orange, depending on the analyte.

  • Documentation: Mark the outlines of the spots with a pencil and calculate the Rf values (Rf = distance traveled by the spot / distance traveled by the solvent front). The results can be documented by photography or scanning.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_viz Visualization & Analysis prep_plate Prepare TLC Plate spotting Spot Plate prep_plate->spotting prep_sample Prepare Sample & Standards prep_sample->spotting prep_reagent Prepare Spray Reagent spraying Spray with Reagent prep_reagent->spraying development Develop Chromatogram spotting->development drying Dry Plate development->drying drying->spraying color_dev Color Development (Ammonia/Heat) spraying->color_dev analysis Analyze Results (Rf, Color) color_dev->analysis Chelation_Reaction reagent This compound product Colored Metal Chelate reagent->product + metal Metal Ion (e.g., Ag⁺, Cu²⁺) metal->product

Application Notes and Protocols for Aldose Reductase Inhibition Assay Using Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2] Under hyperglycemic conditions, the increased activity of this pathway contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][3] Consequently, aldose reductase is a significant therapeutic target for the development of drugs to mitigate these complications.[1] Rhodanine (B49660) and its derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs).[4][5] This document provides detailed application notes and protocols for conducting an in vitro aldose reductase inhibition assay using rhodanine derivatives.

Signaling Pathway of Aldose Reductase in Diabetic Complications

Under normal glycemic conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway leads to the accumulation of intracellular sorbitol.[1] This accumulation creates osmotic stress, leading to cellular damage.[6] Furthermore, the consumption of NADPH by aldose reductase can lead to a redox imbalance, increasing oxidative stress.[7] Aldose reductase is also involved in inflammatory signaling pathways by metabolizing products of lipid peroxidation.[3][8]

AldoseReductasePathway Hyperglycemia Hyperglycemia (High Glucose) Glucose Glucose Hyperglycemia->Glucose Increased intracellular concentration AR Aldose Reductase (AR) (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol AR->Sorbitol OxidativeStress Oxidative Stress (NADPH Depletion) AR->OxidativeStress SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose Rhodanine Rhodanine Derivatives Rhodanine->AR Inhibits Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) OsmoticStress->Complications OxidativeStress->Complications

Caption: The Polyol Pathway and Inhibition by Rhodanine Derivatives.

Experimental Workflow for Aldose Reductase Inhibition Assay

The overall workflow for screening and characterizing rhodanine derivatives as aldose reductase inhibitors involves several key stages, from initial reagent preparation to data analysis and determination of inhibitory potency.

ExperimentalWorkflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, NADPH, Rhodanine Derivatives) AssaySetup 2. Assay Plate Setup (96-well plate) Prep->AssaySetup Incubation 3. Pre-incubation (Enzyme and Inhibitor) AssaySetup->Incubation Reaction 4. Reaction Initiation (Addition of Substrate & NADPH) Incubation->Reaction Measurement 5. Kinetic Measurement (Absorbance at 340 nm) Reaction->Measurement Analysis 6. Data Analysis (Calculate % Inhibition and IC50) Measurement->Analysis

Caption: High-Throughput Screening Workflow for ARIs.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format and is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH.[8][9]

Materials and Reagents:

  • Aldose Reductase (AR) Enzyme: Purified or recombinant rat lens aldose reductase.

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form): Prepare a stock solution (e.g., 20 mM) in sterile water. Aliquot and store at -20°C.[8]

  • Substrate: DL-Glyceraldehyde. Prepare a stock solution in the assay buffer.[8]

  • Rhodanine Derivatives (Test Compounds): Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Positive Control: A known aldose reductase inhibitor such as Epalrestat or Sulindac.[10][11]

  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.2.[8]

  • Dithiothreitol (DTT): Prepare a 1 M stock solution.[8]

  • 96-well UV-transparent microplates.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • AR Assay Buffer: Prepare 0.1 M potassium phosphate buffer (pH 6.2). Warm to room temperature before use.[8]

    • Enzyme Solution: Reconstitute or dilute the aldose reductase enzyme in cold assay buffer containing DTT (final concentration of 10 µM) to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-20 minutes. Keep the enzyme solution on ice.[8][9]

    • NADPH Working Solution: Dilute the NADPH stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM).[9]

    • Substrate Working Solution: Dilute the DL-Glyceraldehyde stock solution in the assay buffer to the desired final concentration (e.g., 4.7 mM).[9]

    • Test Compound Dilutions: Prepare serial dilutions of the rhodanine derivatives and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Plate Setup:

    • Add 170 µL of the AR Assay Buffer to each well of a 96-well microplate.[9]

    • Add 10 µL of the diluted rhodanine derivatives, positive control, or vehicle (for the enzyme control) to the appropriate wells.[9]

    • Add 10 µL of the prepared enzyme solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.[9]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the NADPH working solution and 10 µL of the substrate working solution to each well. The total reaction volume will be 200 µL.[9]

    • Immediately begin monitoring the decrease in absorbance at 340 nm in a microplate reader at 37°C.[9]

    • Record the absorbance every minute for 10-20 minutes.[9]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank (non-enzymatic oxidation of NADPH) from all other rates.[9]

    • Determine the percent inhibition for each concentration of the rhodanine derivative using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100[9]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using a suitable software (e.g., GraphPad Prism).

Quantitative Data of Rhodanine Derivatives as Aldose Reductase Inhibitors

The following table summarizes the in vitro aldose reductase inhibitory activity of selected rhodanine derivatives from published studies.

Compound IDStructure/SubstitutionIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
3a Rhodanine-3-acetamide derivative> SulindacSulindacNot specified[10][11]
3f Rhodanine-3-acetamide derivative0.12 ± 0.01SulindacNot specified[10][11]
12B Rhodanine derivative0.29Epalrestat0.40[12]
15C Rhodanine derivative0.35Epalrestat0.40[12]
6 Rhodanine-sulfonate hybridKi = 0.43EpalrestatKi = 0.98[13]
8 Rhodanine-sulfonate hybridKi = 0.48EpalrestatKi = 0.98[13]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Logical Relationship of the Aldose Reductase Inhibition Assay

The assay is based on a competitive enzymatic reaction where the rhodanine derivative competes with the substrate for binding to the active site of aldose reductase. The rate of the reaction is monitored by the consumption of NADPH.

AssayLogic AR Aldose Reductase (Enzyme) Reaction Enzymatic Reaction AR->Reaction Inhibition Inhibition of Reaction AR->Inhibition Substrate DL-Glyceraldehyde (Substrate) Substrate->Reaction NADPH NADPH (Cofactor) NADPH->Reaction Rhodanine Rhodanine Derivative (Inhibitor) Rhodanine->Inhibition Product Product Formation (Sorbitol & NADP+) Reaction->Product Inhibition->Reaction Prevents

Caption: Logical Flow of the Competitive Inhibition Assay.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vitro evaluation of rhodanine derivatives as aldose reductase inhibitors. By following these methodologies, researchers can effectively screen and characterize the potency of novel compounds, contributing to the development of potential therapeutics for diabetic complications. Careful optimization of assay conditions and adherence to the described procedures are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Rhodanine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of rhodanine (B49660) compounds, including detailed protocols for their evaluation. Rhodanine, a five-membered heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document summarizes their spectrum of activity, mechanism of action, and provides standardized methods for assessing their efficacy.

Introduction to Rhodanine Compounds

Rhodanine (2-thioxo-4-thiazolidinone) is a versatile heterocyclic compound that serves as a privileged scaffold in drug discovery.[2][3] Its derivatives have demonstrated a broad range of biological activities, including potent antimicrobial and antifungal effects.[1][4] The ease of synthesis and the possibility of structural modifications at various positions of the rhodanine ring allow for the creation of large libraries of compounds with diverse pharmacological profiles.[2]

Studies have shown that rhodanine derivatives are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5][6] Their activity against Gram-negative bacteria and fungi is generally more limited, though some derivatives have shown promising results.[7][8][9]

Mechanism of Action

The antimicrobial and antifungal effects of rhodanine compounds are attributed to their interaction with various cellular targets. The specific mechanism can vary depending on the structural modifications of the rhodanine core.

Antibacterial Mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some rhodanine derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication and repair. This leads to the disruption of DNA synthesis and ultimately bacterial cell death.[5]

  • Inhibition of Thymidylate Kinase: In Escherichia coli, certain rhodanine-containing compounds have been identified as specific inhibitors of thymidylate kinase, an enzyme crucial for the synthesis of dTTP, a necessary precursor for DNA replication.[10]

Antifungal Mechanisms:

  • Inhibition of Protein Mannosyl Transferase 1 (PMT1): In fungi like Candida albicans, some rhodanine-3-acetic acid derivatives act as inhibitors of PMT1.[11] This enzyme is involved in the O-mannosylation of proteins, a critical process for cell wall integrity and virulence.[11]

An overview of a potential antibacterial mechanism is illustrated below:

Rhodanine_Antibacterial_Mechanism cluster_bacterium Bacterial Cell Rhodanine Rhodanine Compound Membrane Cell Membrane Rhodanine->Membrane Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Rhodanine->DNA_Gyrase Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA Bacterial DNA Replication->DNA

Caption: Proposed antibacterial mechanism of rhodanine compounds.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) data for representative rhodanine compounds against various microbial strains, as reported in the literature.

Table 1: Antibacterial Activity of Rhodanine Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Rhodanine 2 (Rh 2)MRSA (MIC₉₀)4 µM-[5][6]
Rhodanine 2 (Rh 2)VRE (MIC₉₀)8 µM-[5][6]
Rhodanine 2 (Rh 2)S. epidermidis4 µM-[5][6]
Rhodanine 2 (Rh 2)Bacillus anthracis2-8 µM-[5][6]
Compound 2eMDR S. aureus0.5-16-[12]
Compound 17bS. aureus0.125-8-[12]
5aS. aureus--[13]
7aS. aureus--[13]
5-(2,3,4-trifluorobenzylidene)-rhodanineS. aureus0.5-[13]
5-(2,3,4-trifluorobenzylidene)-rhodanineMRSA32-[13]
4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetateMRSA≥15.62 µM-[9]

Table 2: Antimicrobial Activity of Rhodanine Derivatives against Gram-Negative Bacteria and Fungi

Compound/DerivativeMicrobial StrainMIC (µg/mL)MBC/MFC (µg/mL)Reference
Rhodanine 1-7A. baumannii>128 µM-[5][6]
Rhodanine 1-7E. coli>128 µM-[5][6]
Rhodanine 1-7K. pneumoniae>128 µM-[5][6]
Rhodanine 1-7P. aeruginosa>128 µM-[5][6]
Rhodanine 1-7C. albicans>64 µM-[5]
Compound 17bA. baumannii8-[12]
Rhodanine-3-acetic acid derivativesC. albicans--[11]

Experimental Protocols

Detailed methodologies for key antimicrobial and antifungal assays are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland

  • Rhodanine compound stock solution (typically in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with DMSO)

  • Resazurin (B115843) or INT (p-iodonitrotetrazolium violet) for viability indication (optional)

Protocol:

  • Prepare serial two-fold dilutions of the rhodanine compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well containing the rhodanine compound dilutions, positive control, and negative control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

  • Optionally, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Disk Diffusion Assay

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14]

Materials:

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Microbial inoculum standardized to 0.5 McFarland

  • Rhodanine compound solution

  • Positive control (standard antibiotic disk)

  • Negative control (disk with solvent)

  • Sterile swabs

Protocol:

  • Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the surface of an MHA plate.

  • Impregnate sterile paper disks with a known concentration of the rhodanine compound solution (e.g., 20 µL of a 1 mg/mL solution).

  • Allow the solvent to evaporate from the disks in a sterile environment.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC broth microdilution assay

  • Agar plates (MHA for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette or loop

Protocol:

  • Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the rhodanine compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Cytotoxicity Assay

It is crucial to assess whether the antimicrobial activity of a compound is specific to microbial cells and not a result of general cellular toxicity.[5]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Rhodanine compound dilutions

  • MTT or MTS reagent for cell viability assessment

  • Plate reader

Protocol:

  • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the rhodanine compound.

  • Incubate the plate for 24-72 hours in a CO₂ incubator.

  • Add the MTT or MTS reagent to each well and incubate for a few hours until a color change is observed.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC₅₀ (the concentration that causes 50% cell death).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for antimicrobial screening and the logical relationship in evaluating rhodanine compounds.

Antimicrobial_Screening_Workflow cluster_workflow General Antimicrobial Screening Workflow Start Start: Synthesized Rhodanine Compounds Primary_Screening Primary Screening (e.g., Disk Diffusion) Start->Primary_Screening MIC_Assay MIC Determination (Broth Microdilution) Primary_Screening->MIC_Assay Active Compounds MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_Assay->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies MBC_MFC_Assay->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for antimicrobial screening of rhodanine compounds.

Compound_Evaluation_Logic cluster_logic Logical Evaluation of a Rhodanine Compound Compound Test Rhodanine Compound Potency High Antimicrobial Potency (Low MIC) Compound->Potency Evaluate Selectivity High Selectivity (High CC50 / Low Toxicity) Compound->Selectivity Evaluate Spectrum Broad or Targeted Spectrum of Activity Compound->Spectrum Evaluate Favorable_Outcome Potential Therapeutic Candidate Potency->Favorable_Outcome Selectivity->Favorable_Outcome Spectrum->Favorable_Outcome

Caption: Logical relationship for evaluating a rhodanine compound's potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, rhodanine (B49660), to a carbonyl group of an aldehyde, 4-dimethylaminobenzaldehyde, followed by a dehydration reaction to yield the final product. The reaction is typically catalyzed by a weak base.

Q2: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low or no product yield can be attributed to several factors:

  • Inactive Reactants: Ensure the purity and reactivity of both rhodanine and 4-dimethylaminobenzaldehyde. Impurities in the aldehyde can inhibit the reaction.

  • Inefficient Catalyst: The choice and amount of catalyst are critical. Weak bases like sodium acetate (B1210297) in acetic acid, piperidine, or ammonium (B1175870) acetate are commonly used. Ensure the catalyst has not degraded.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. The reaction may require heating to proceed at an adequate rate.

  • Poor Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to occur efficiently.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A common side reaction in Knoevenagel condensations is the self-condensation of the aldehyde. To minimize this, the aldehyde can be added slowly to the reaction mixture containing rhodanine and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction's progress. A spot corresponding to the starting materials (rhodanine and 4-dimethylaminobenzaldehyde) should diminish over time, while a new, more conjugated, and typically more colored spot for the product, this compound, should appear and intensify. An appropriate eluent system, such as ethyl acetate/petroleum ether (1:1), can be used.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Purity of Reactants Ensure 4-dimethylaminobenzaldehyde is pure and free from acidic impurities. Recrystallize or purify the starting materials if necessary.
Catalyst Inactivity Use a fresh batch of the base catalyst (e.g., sodium acetate, piperidine, ammonium acetate). Ensure it is anhydrous if the reaction is sensitive to water.
Reaction Temperature Gradually increase the reaction temperature. Many Knoevenagel condensations require heating (e.g., refluxing in ethanol (B145695) or acetic acid) to proceed efficiently.
Choice of Solvent If solubility is an issue, consider switching to a more polar solvent like ethanol, acetic acid, or dimethylformamide (DMF).
Formation of Side Products Aldehyde Self-Condensation Add the 4-dimethylaminobenzaldehyde solution dropwise to the mixture of rhodanine and catalyst over a period of time.
Difficulty in Product Isolation Product Precipitation If the product precipitates from the reaction mixture upon cooling, it can often be isolated by simple filtration.
Purification Challenges If the crude product is impure, recrystallization from a suitable solvent such as ethanol or acetic acid is a common and effective purification method.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a standard method for the Knoevenagel condensation of rhodanine and 4-dimethylaminobenzaldehyde.

Materials:

  • Rhodanine

  • 4-dimethylaminobenzaldehyde

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve rhodanine (1 equivalent) and 4-dimethylaminobenzaldehyde (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product will precipitate. Collect the precipitate by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or glacial acetic acid to obtain pure this compound as a reddish-orange solid.

Data Presentation

Table 1: Effect of Catalyst on Yield
CatalystSolventTemperature (°C)Reported Yield (%)
Sodium AcetateAcetic AcidReflux~85-95
PiperidineEthanolReflux~80-90
Ammonium AcetateAcetic AcidReflux~80-90
GlycineSolvent-free90Good to excellent
2-hydroxy ethylammonium (B1618946) acetateSolvent-free90High

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Effect of Solvent on Reaction Efficiency
SolventPolarityTypical Reaction TimeGeneral Outcome
Acetic AcidPolar Protic2-4 hoursHigh yield, acts as both solvent and catalyst promoter.
EthanolPolar Protic3-6 hoursGood yield, common for recrystallization.
DMFPolar Aprotic1-3 hoursHigh yield, good for poorly soluble reactants.
TolueneNon-polar6-12 hoursLower yield, less common for this specific synthesis.
Solvent-freeN/A0.5-2 hoursOften high yield with appropriate catalyst, environmentally friendly.

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Rhodanine Rhodanine Enolate Rhodanine Enolate Rhodanine->Enolate + Base Aldehyde 4-Dimethylaminobenzaldehyde Aldol_Adduct Aldol Adduct Base Base (e.g., NaOAc) Enolate->Aldol_Adduct + Aldehyde Product This compound Aldol_Adduct->Product - H2O

Caption: Knoevenagel condensation reaction mechanism.

Troubleshooting_Workflow Start Low Yield Observed Check_Reactants Check Reactant Purity Start->Check_Reactants Check_Catalyst Verify Catalyst Activity Check_Reactants->Check_Catalyst Pure Purify_Reactants Purify/Replace Reactants Check_Reactants->Purify_Reactants Impure Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Active Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Inactive Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimal Increase_Temp Increase Temperature Optimize_Temp->Increase_Temp Too Low Change_Solvent Change Solvent Optimize_Solvent->Change_Solvent Ineffective Success Yield Improved Optimize_Solvent->Success Effective Purify_Reactants->Check_Catalyst Replace_Catalyst->Optimize_Temp Increase_Temp->Optimize_Solvent Change_Solvent->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(4-Dimethylaminobenzylidene)rhodanine staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their staining experiments for reliable and reproducible results.

Troubleshooting Guide

This section addresses common problems encountered during the this compound staining procedure in a question-and-answer format.

Question: Why am I observing weak or no staining in my positive control tissue?

Answer: Weak or absent staining in a known positive control, such as a liver tissue section from a subject with Wilson's disease, can be due to several factors:

  • Insufficient Incubation: The incubation time may be too short. Depending on the temperature, staining can take from one hour to overnight.[1][2][3][4]

  • Incorrect Temperature: The incubation temperature might be suboptimal. Common protocols use temperatures ranging from 37°C to 60°C.[1][2][3][4]

  • Depleted Staining Solution: The working rhodanine (B49660) solution should be prepared fresh before use.[1][5] Stock solutions, while stable for some time when refrigerated, should not be used beyond their recommended shelf life.[5]

  • Stain Leaching: Exposure to certain mounting media, particularly those containing xylene, can leach the rhodanine stain from the tissue, leading to a decrease in signal intensity.[1][5] It is also advised to dehydrate quickly through alcohols and avoid leaving slides in xylene for extended periods before coverslipping.[1][5]

  • Low Copper Concentration in Control: Some controls, like fetal liver, may not have a high enough copper concentration to produce a strong signal. Using a control with a confirmed high copper content, such as a liver sample from a diagnosed case of Wilson's disease, is recommended.[3]

Question: My stained sections show high background staining. How can I reduce it?

Answer: High background staining can obscure specific signals and make interpretation difficult. Here are some potential causes and solutions:

  • Overstaining: Staining at 60°C may sometimes result in background staining.[1] Consider reducing the incubation time or lowering the temperature to 37°C and incubating for a longer period.[3]

  • Inadequate Rinsing: Insufficient rinsing after the staining step can leave behind excess stain that is not specifically bound. Ensure thorough rinsing with distilled water as specified in the protocol.[1][5]

  • Precipitate in Staining Solution: The rhodanine solution may contain precipitate. While some protocols suggest not filtering the solution to maintain staining intensity, if excessive background is an issue, filtering the working solution through coarse filter paper before use may help.[3][5]

Question: I am observing crystalline precipitates on my tissue sections. What is the cause and how can I prevent this?

Answer: Crystalline artifacts on the tissue can be due to the precipitation of the rhodanine dye.

  • Solution Instability: Ensure the rhodanine is fully dissolved when preparing the stock and working solutions. The stock solution is typically made in absolute ethanol (B145695).[1][5]

  • Pouring Off Hot Solution: When incubating at higher temperatures, it is recommended to pour off the warm working rhodanine solution at the end of the incubation period to avoid the formation of precipitate on the slides as it cools.[2]

Question: The color of my copper deposits is not the expected brick red. What could be wrong?

Answer: The expected result for copper deposits is a brick red to orange color.[1][4] An unexpected color could be due to:

  • Incorrect Counterstaining: If a counterstain like hematoxylin (B73222) is used, ensure it is applied for the correct duration and properly differentiated to avoid masking the copper signal. The nuclei should be a pale blue.[1]

  • pH of Staining Solution: The pH of the staining solution can influence the final color. While many protocols do not specify pH adjustment, using buffered solutions as indicated in some kits may provide more consistent results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound staining?

A1: this compound (DMABR) is a chelating agent that has a high affinity for copper-associated proteins in tissue sections. It is suggested that rhodanine demonstrates the protein to which copper is bound, rather than the copper itself.[5][6] This binding results in the formation of a colored complex, allowing for the visualization of copper deposits, which is particularly useful in the diagnosis of conditions like Wilson's disease where excess copper accumulates in the liver.[1][6][7]

Q2: What is the optimal fixative for tissues that will be stained with rhodanine?

A2: 10% neutral buffered formalin is a commonly used and effective fixative for tissues intended for rhodanine staining.[5][7]

Q3: How should I prepare and store the rhodanine staining solutions?

A3: A saturated stock solution of this compound is typically prepared in absolute ethanol and can be stored at 4°C for several months.[1][5] The working solution should be prepared fresh before each use by diluting the stock solution.[5]

Q4: Can this stain be used for quantitative analysis of copper?

A4: Yes, rhodanine staining can be used for semi-quantitative and quantitative analysis. Digital image analysis of rhodanine-stained liver sections has been shown to be highly correlated with measured copper concentrations and more accurate than qualitative scoring.[8]

Q5: Is a counterstain necessary?

A5: A light counterstain, such as Mayer's hematoxylin, is often used to visualize cell nuclei, providing anatomical context to the copper deposits.[1][5] It is important to keep the counterstaining light so that it does not obscure the specific brick-red copper staining.[1]

Experimental Protocols

Standard Rhodanine Staining Protocol for Paraffin (B1166041) Sections

This protocol is a synthesis of common methodologies.[1][2][5]

Reagents:

  • Stock Rhodanine Solution:

    • 5-(p-dimethylaminobenzylidene)rhodanine: 0.2 g

    • Absolute ethanol: 100 ml

    • Mix well to dissolve. Store refrigerated at 4°C. Stable for up to 3 months.[5]

  • Working Rhodanine Solution (Prepare Fresh):

    • Stock Rhodanine Solution

    • Shake the stock solution before use. Some protocols may require dilution, while others use it directly.[5]

  • Mayer's Hematoxylin

  • Acid Alcohol

  • Scott's Tap Water Substitute (or other bluing agent)

  • Distilled Water

  • Dehydrating Alcohols (e.g., 95%, 100%)

  • Clearing Agent (e.g., Xylene)

  • Mounting Medium (Permount is recommended to prevent fading) [5]

Procedure:

  • Deparaffinize sections and hydrate (B1144303) to distilled water.

  • Incubate slides in the working rhodanine solution. See the table below for incubation options.

  • After incubation, rinse well in several changes of distilled water.

  • Counterstain lightly with Mayer's hematoxylin for approximately 5-10 seconds.

  • Rinse in distilled water.

  • Differentiate briefly in acid alcohol.

  • Wash in water.

  • Blue the sections in Scott's tap water substitute.

  • Wash in water for 5 minutes.

  • Dehydrate quickly through graded alcohols.

  • Clear in xylene.

  • Mount with a suitable mounting medium.

Quantitative Data Summary
ParameterValueNotesSource(s)
Tissue Section Thickness 4-5 micronsStandard for paraffin sections.[5]
Incubation Temperature 37°CFor overnight incubation (approx. 18 hours).[2][3][4]
56-60°CFor shorter incubation times (1-3 hours).[1][2][4]
Incubation Time 1-3 hoursWhen incubating at 60°C. Check microscopically after 1 hour.[1][2]
18 hours (overnight)When incubating at 37°C.[2][3][4]
Stock Solution Stability Up to 3 monthsWhen stored refrigerated.[5]

Visual Guides

Experimental Workflow for Rhodanine Staining

G cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_counterstain Counterstaining cluster_finish Final Steps Deparaffinize Deparaffinize and Hydrate Hydrate Bring to Distilled Water Deparaffinize->Hydrate Stain Incubate in Working Rhodanine Solution Hydrate->Stain Rinse1 Rinse in Distilled Water Stain->Rinse1 Counterstain Counterstain with Hematoxylin Rinse1->Counterstain Rinse2 Rinse Counterstain->Rinse2 Differentiate Differentiate in Acid Alcohol Rinse2->Differentiate Wash1 Wash Differentiate->Wash1 Blue Blue in Scott's Water Wash1->Blue Wash2 Wash Blue->Wash2 Dehydrate Dehydrate Wash2->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Clear->Mount Analysis Analysis Mount->Analysis Microscopic Analysis

Caption: A flowchart of the this compound staining protocol.

Troubleshooting Logic for Weak or No Staining

G Start Weak or No Staining Observed CheckControl Is the positive control tissue appropriate? Start->CheckControl CheckSolution Was the working solution prepared fresh? CheckControl->CheckSolution Yes Sol_Control Use a control with known high copper content (e.g., Wilson's disease liver). CheckControl->Sol_Control No CheckIncubation Were incubation time and temperature adequate? CheckSolution->CheckIncubation Yes Sol_Solution Prepare a fresh working solution from a valid stock solution. CheckSolution->Sol_Solution No CheckMounting Was a non-leaching mounting medium used? CheckIncubation->CheckMounting Yes Sol_Incubation Increase incubation time or optimize temperature (e.g., 37°C overnight or 60°C for 1-3h). CheckIncubation->Sol_Incubation No Sol_Mounting Use a recommended mounting medium like Permount and avoid prolonged exposure to xylene. CheckMounting->Sol_Mounting No

References

Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine (DMAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the non-specific binding of 5-(4-Dimethylaminobenzylidene)rhodanine (DMAR) and other rhodanine (B49660) derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMAR) and why is it problematic in screening assays?

A1: this compound (DMAR) is a small molecule that belongs to the rhodanine class of compounds. While it has been reported to exhibit a range of biological activities, it is also classified as a Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to produce false-positive results in high-throughput screening (HTS) due to their tendency to interact non-specifically with multiple biological targets and assay components.[1][2]

Q2: What are the primary mechanisms behind the non-specific binding of DMAR?

A2: The non-specific binding of DMAR and other rhodanine derivatives can be attributed to several mechanisms:

  • Aggregation: These compounds can form aggregates in solution, which can then sequester and non-specifically inhibit proteins.

  • Protein Reactivity: The rhodanine scaffold contains reactive moieties that can covalently modify proteins, particularly those with reactive cysteine residues.

  • Assay Interference: DMAR is a colored compound and can interfere with absorbance-based assays. It can also exhibit fluorescence, which may interfere with fluorescence-based readouts.[3][4][5]

  • Promiscuous Binding: The rhodanine core has a high density of sites for polar and hydrogen bond interactions, leading to binding at numerous off-target sites.

Q3: How can I identify if DMAR is causing non-specific effects in my assay?

A3: Several indicators may suggest non-specific activity:

  • A very steep dose-response curve.

  • Inhibition that is not saturable at high compound concentrations.

  • Discrepancies in activity when using different assay formats (e.g., biochemical vs. cell-based).

  • Activity that is highly sensitive to changes in assay conditions, such as the presence of detergents or reducing agents.

  • Confirmation of DMAR as a hit in multiple, unrelated screening campaigns.

Troubleshooting Guides

Issue 1: High background or false positives in biochemical assays.

This is a common issue when working with DMAR due to its propensity for non-specific interactions.

Troubleshooting Steps:

  • Incorporate Detergents: The inclusion of non-ionic detergents in your assay buffer can help to disrupt compound aggregates and reduce non-specific binding. Start with a low concentration and optimize as needed.

    DetergentStarting ConcentrationNotes
    Tween-200.01% (v/v)A mild detergent, generally well-tolerated by most enzymes.[6]
    Triton X-1000.01% (v/v)More stringent than Tween-20; may impact some protein activity.[7][8]
  • Add a Carrier Protein: A non-reactive protein can be added to the assay buffer to block non-specific binding sites on the assay plate and interact with promiscuous compounds.

    Carrier ProteinTypical Concentration
    Bovine Serum Albumin (BSA)0.1 - 1 mg/mL
    Casein0.1% (w/v)
  • Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors that act by aggregation will often show a strong dependence.

  • Run Control Experiments:

    • Orthogonal Assays: Confirm the activity of DMAR in a secondary assay that uses a different detection method or principle.[1][9][10]

    • Counter-Screens: Test DMAR against an unrelated target to assess its selectivity.[1]

Issue 2: Irreproducible results or time-dependent inhibition.

This may be due to covalent modification of the target protein or instability of the compound.

Troubleshooting Steps:

  • Include Reducing Agents with Caution: If your target protein contains critical disulfide bonds, the use of reducing agents should be carefully considered. However, for many proteins, their inclusion can prevent non-specific disulfide bond formation with reactive compounds. The choice of reducing agent can significantly impact the observed potency of an inhibitor.[11][12]

    Reducing AgentTypical Concentration
    Dithiothreitol (DTT)1 - 5 mM
    Tris(2-carboxyethyl)phosphine (TCEP)0.1 - 0.5 mM
  • Pre-incubation Studies: To test for time-dependent inhibition, which may indicate covalent modification, pre-incubate the enzyme with DMAR for varying amounts of time before adding the substrate. A time-dependent decrease in activity suggests irreversible inhibition.

  • Dialysis or Rapid Dilution: To differentiate between reversible and irreversible inhibition, incubate the target protein with a high concentration of DMAR, and then remove the compound by dialysis or rapid dilution. If enzyme activity is restored, the inhibition is likely reversible.

Issue 3: Interference with assay readout.

DMAR's physical properties can directly interfere with detection methods.

Troubleshooting Steps:

  • Correct for Compound Absorbance/Fluorescence: Run control wells containing DMAR at the concentrations used in the assay but without the target protein to measure its intrinsic absorbance or fluorescence. Subtract this background from your experimental values.

  • Use Red-Shifted Fluorophores: If using a fluorescence-based assay, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted). This can minimize interference from auto-fluorescent compounds which are more commonly blue or green fluorescent.[3][5]

  • Biophysical Validation: Use label-free techniques to confirm a direct interaction between DMAR and the target protein. These methods are less prone to artifacts from compound aggregation or assay interference.

Experimental Protocols

Protocol 1: Standard Biochemical Assay with Mitigation for Non-Specific Binding
  • Prepare Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, and 0.1 mg/mL BSA.

  • Compound Preparation: Prepare a 10 mM stock solution of DMAR in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure: a. Add 2 µL of the DMAR dilution to the wells of a microplate. b. Add 48 µL of the target protein in assay buffer to each well. c. Incubate for 30 minutes at room temperature. d. Initiate the reaction by adding 50 µL of the substrate in assay buffer. e. Monitor the reaction progress using an appropriate detection method (e.g., absorbance, fluorescence).

  • Controls:

    • Positive Control: A known inhibitor of the target.

    • Negative Control: DMSO vehicle alone.

    • No Enzyme Control: To determine background signal.

    • Compound Interference Control: DMAR in assay buffer without the enzyme.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[13][14][15][16]

  • Sample Preparation:

    • Protein: Dialyze the target protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The final protein concentration should be 10-50 µM.

    • Ligand: Dissolve DMAR in the final dialysis buffer to a concentration approximately 10-20 times that of the protein. Ensure the DMSO concentration is identical in both the protein and ligand solutions (typically <1%).

  • ITC Experiment: a. Load the protein solution into the sample cell and the DMAR solution into the injection syringe. b. Set the experimental temperature (e.g., 25 °C). c. Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.[17][18]

  • Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Running Buffer: Use a buffer similar to the biochemical assay buffer, such as 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 (Tween-20).

  • Binding Analysis: a. Inject a series of concentrations of DMAR in running buffer over the immobilized protein surface. b. Monitor the association and dissociation phases in real-time. c. Regenerate the sensor surface between injections if necessary.

  • Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_troubleshooting Troubleshooting & Validation cluster_outcome Outcome screening High-Throughput Screening (HTS) biochemical Optimized Biochemical Assay (with detergents, BSA) screening->biochemical Initial Hit orthogonal Orthogonal Assay biochemical->orthogonal Validate Activity false_positive False Positive (PAINS) biochemical->false_positive No Activity in Optimized Assay biophysical Biophysical Validation (ITC, SPR) orthogonal->biophysical Confirm Direct Binding orthogonal->false_positive No Activity in Orthogonal Assay confirmed_hit Confirmed Hit biophysical->confirmed_hit Binding Confirmed biophysical->false_positive No Direct Binding

Caption: Workflow for validating hits from HTS to mitigate PAINS.

non_specific_binding_mechanisms cluster_mechanisms Mechanisms of Non-Specific Binding cluster_consequences Experimental Consequences DMAR DMAR (Rhodanine Derivative) aggregation Aggregation DMAR->aggregation reactivity Covalent Reactivity DMAR->reactivity interference Assay Interference (Color/Fluorescence) DMAR->interference false_positive False Positives aggregation->false_positive irreproducibility Irreproducible Data reactivity->irreproducibility interference->false_positive

Caption: Mechanisms of DMAR's non-specific binding and their consequences.

References

improving solubility of 5-(4-Dimethylaminobenzylidene)rhodanine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 5-(4-Dimethylaminobenzylidene)rhodanine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1] A solubility of up to 20 mg/mL in DMSO has been reported.[1] For applications where DMSO is unsuitable, acetone (B3395972) is a viable alternative, as the compound is moderately soluble in it.[1][2]

Q2: My compound is fully dissolved in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A2: This common issue is known as "precipitation upon dilution".[3] It occurs because this compound is insoluble in water.[1][2][4] When the DMSO stock is added to an aqueous solution, the compound is transferred to a solvent system where its solubility is significantly lower, causing it to crash out of solution.

Q3: How can I prevent the compound from precipitating when preparing my aqueous working solutions?

A3: Several strategies can mitigate precipitation:

  • Lower the Stock Concentration: Preparing a more dilute initial stock solution in DMSO can sometimes prevent precipitation upon further dilution into the aqueous buffer.[3]

  • Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final assay volume, first perform an intermediate dilution into a smaller volume of your assay buffer or PBS.[3] This gradual change in solvent composition can help keep the compound in solution.

  • Increase Final DMSO Concentration (with caution): Maintaining a minimal final concentration of DMSO (e.g., 0.1% to 0.5%) in your assay can help maintain compound solubility.[3] It is critical to first determine the DMSO tolerance of your specific assay or cell line using a vehicle control.[3]

  • Use Co-solvents or Surfactants: In some cases, the inclusion of co-solvents or non-ionic surfactants (like Tween-20 or Triton X-100) at low concentrations in the assay buffer can improve the solubility of hydrophobic compounds.[5]

Q4: Could inconsistent assay results be related to solubility issues?

A4: Yes. Poor solubility can lead to the formation of compound aggregates or colloids, which are a major source of assay interference.[6][7] These aggregates can non-specifically modulate protein function, leading to artifacts such as steep dose-response curves or irreproducible results.[7] If you observe such behavior, it is crucial to investigate potential compound aggregation.

Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes its known solubility characteristics.

SolventSolubilityReference
WaterInsoluble[1][2][4]
DMSO20 mg/mL[1]
AcetoneModerately Soluble[1][2]
DioxaneSoluble (0.1g / 10mL, hot)[8]
Formic Acid (85%)Very Soluble[9]
PyridineVery Soluble[9]
Ethyl AcetateVery Soluble[9]
ChloroformVery Slightly Soluble[1][2]
Diethyl EtherVery Slightly Soluble[1][2]
BenzeneVery Slightly Soluble[1][2]
EthanolVery Slightly Soluble[9]

Troubleshooting Guide

Use this guide to address specific problems encountered during your experiments.

ProblemRecommended Solution(s)
Compound powder does not dissolve in DMSO. 1. Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power. 2. Apply Gentle Heating: Warm the solution to 37°C to increase solubility.[3] 3. Use Sonication: Place the vial in an ultrasonic bath to aid dissolution.[3]
Precipitate forms immediately upon dilution into aqueous buffer. 1. Revise Dilution Protocol: Implement a two-step or serial dilution method. See Protocol 2 below for a detailed workflow. 2. Lower Final Concentration: Test lower final concentrations of the compound in your assay. 3. Add Detergent: If compatible with your assay, add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregate formation.[7]
Assay shows inconsistent results or a very steep dose-response curve. 1. Suspect Aggregation: These are classic signs of assay interference by compound aggregates.[7] 2. Run a Detergent Counter-Screen: Repeat a key experiment with and without 0.01% Triton X-100 in the buffer. A significant reduction in compound activity in the presence of detergent strongly suggests aggregation is the cause.[7] 3. Centrifugation Test: Before running the assay, centrifuge the prepared working solution at high speed (~15,000 x g) for 30 minutes.[7] Test the supernatant. A loss of activity compared to the uncentrifuged solution indicates that active aggregates were pelleted.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 2.64 mg of this compound (MW: 264.37 g/mol ).

  • Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If needed, use an ultrasonic bath for 5-10 minutes or warm gently to 37°C until all solid material is dissolved, resulting in a clear, red-orange solution.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions (Anti-Precipitation Method)

This protocol uses a two-step dilution to minimize precipitation when transferring the compound from DMSO to an aqueous buffer. This example is for preparing a 10 µM final solution.

  • Prepare Intermediate Dilution (1:10):

    • Dispense 90 µL of your final assay buffer into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer.

    • Immediately mix gently by flicking the tube or pipetting up and down. Do not vortex vigorously. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare Final Dilution (1:100):

    • Add the required volume of the 1 mM intermediate solution to the final volume of your assay buffer to achieve the desired concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of assay buffer to get a final concentration of 10 µM.

    • The final DMSO concentration in this example will be 0.1%.

  • Prepare Vehicle Control: Always prepare a matching vehicle control by performing the same dilution steps with DMSO that does not contain the compound.

Visualizations

The following diagrams illustrate key workflows and concepts for handling poorly soluble compounds.

TroubleshootingWorkflow start Issue Observed: Compound Precipitation or Inconsistent Assay Results check_stock Is the stock solution in 100% DMSO clear? start->check_stock dissolve_stock Troubleshoot Stock Prep: 1. Use fresh, anhydrous DMSO 2. Sonicate 3. Warm gently (37°C) check_stock->dissolve_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_stock protocol Modify Dilution Protocol: 1. Use intermediate dilution step 2. Lower stock concentration 3. Mix gently, do not vortex check_dilution->protocol Yes aggregation_check Are assay results inconsistent or dose-response curves steep? check_dilution->aggregation_check No solution Problem Resolved protocol->solution aggregation_test Perform Aggregation Test: 1. Add 0.01% detergent (Triton X-100) 2. Centrifuge and test supernatant aggregation_check->aggregation_test Yes aggregation_check->solution No aggregation_test->solution

Caption: Troubleshooting workflow for solubility and assay issues.

ExperimentalWorkflow start Start: Dry Compound (5-(4-Dimethyl...) rhodanine) stock Step 1: Prepare Stock - Dissolve in 100% DMSO - Result: 10 mM Stock Solution start->stock intermediate Step 2: Intermediate Dilution - 1:10 dilution into Assay Buffer - Result: 1 mM Solution in 10% DMSO stock->intermediate final Step 3: Final Dilution - 1:100 dilution into Assay Buffer - Result: 10 µM Working Solution  (0.1% Final DMSO) intermediate->final end Use in Assay final->end

Caption: Recommended workflow for preparing aqueous working solutions.

AggregationPathway monomers Soluble Monomers (Active Form) aggregates Small Aggregates (Nucleation) monomers->aggregates Poor Aqueous Solubility colloids Insoluble Colloids (Precipitate) aggregates->colloids interference Assay Interference (e.g., non-specific inhibition) aggregates->interference colloids->interference detergent Detergent (e.g., Triton X-100) detergent->aggregates Disrupts

Caption: Conceptual pathway of compound aggregation in aqueous solutions.

References

Technical Support Center: 5-(4-Dimethylaminobenzylidene)rhodanine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Dimethylaminobenzylidene)rhodanine solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What could be the cause?

A1: A color change in your this compound solution is a primary indicator of degradation. This can be caused by several factors, including:

  • Hydrolysis: The rhodanine (B49660) ring is susceptible to hydrolysis, especially under neutral to alkaline conditions. This can lead to the formation of thioenolate and other degradation products, which may have different colors.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.

  • Oxidation: The presence of oxidizing agents or exposure to air over extended periods can lead to oxidative degradation.

  • Reaction with Solvents: While generally stable in many organic solvents, prolonged storage or heating in certain solvents, like DMSO, can sometimes lead to the formation of adducts or degradation products.

It is recommended to prepare fresh solutions and protect them from light and extreme pH values.

Q2: I am observing a precipitate in my this compound solution. Why is this happening?

A2: Precipitation can occur due to several reasons:

  • Poor Solubility: this compound is practically insoluble in water and has varying solubility in organic solvents.[1] If the concentration of your solution exceeds its solubility limit in the chosen solvent, precipitation will occur. Ensure you are using a suitable solvent and not exceeding the solubility limit.

  • Temperature Effects: Changes in temperature can affect solubility. If a saturated solution is prepared at an elevated temperature and then cooled, the compound may precipitate out.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time as the compound degrades.

Q3: What are the ideal storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but ensure the solvent is suitable for freezing to avoid precipitation.

  • Protected from light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Stored under an inert atmosphere: For sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidation.

  • Prepared Freshly: Whenever possible, it is best to prepare solutions fresh before use to ensure the highest purity and avoid complications from degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound activity over time.

  • Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Solution Degradation Prepare fresh solutions for each experiment. If using a stock solution, perform a quality check (e.g., via HPLC) before use to ensure its integrity.
pH Instability Ensure the pH of your experimental medium is controlled and is in a range where the compound is stable (typically acidic pH is preferred for rhodanine derivatives to minimize hydrolysis). Use appropriate buffer systems.
Photodegradation Protect your experimental setup from light, especially if the experiment is run over a long period. Use amber-colored labware or cover your setup with aluminum foil.
Solvent Effects If using DMSO for stock solutions, be aware of potential reactivity over time. For sensitive experiments, consider preparing fresh dilutions from a solid stock or using an alternative solvent where the compound is stable.
Issue 2: Difficulty in Dissolving the Compound

Symptoms:

  • Solid material does not fully dissolve in the chosen solvent.

  • Formation of a suspension instead of a clear solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Refer to solubility data. This compound is moderately soluble in acetone (B3395972) and soluble in hot dioxane.[1] It is practically insoluble in water.[1]
Low Temperature Gently warm the solution to aid dissolution, but be cautious as heat can accelerate degradation. Use of an ultrasonic bath can also be helpful.
Supersaturation Ensure you are not exceeding the solubility limit of the compound in the chosen solvent at a given temperature.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes general stability information for rhodanine derivatives.

Condition Effect on Rhodanine Derivatives Recommendation
pH Increased degradation (hydrolysis) at neutral to alkaline pH.[2]Maintain acidic to neutral pH (below 7) for solutions.
Light Susceptible to photodegradation.Protect solutions from light.
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (2-8 °C or frozen).
Solvent Some rhodanine derivatives show instability in DMSO over time.Use freshly prepared DMSO solutions. Consider alternative solvents if long-term stability is required.
Oxygen Potential for oxidation.Store under an inert atmosphere for long-term stability.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., acetone, DMSO) to the vial.

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in a tightly sealed amber vial at 2-8 °C for short-term use or at -20 °C for longer-term storage.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the stability of a this compound solution. A specific stability-indicating method would need to be developed and validated.

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector at the λmax of the compound (approximately 460 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60 °C for a specified time.

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60 °C for a specified time.

    • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solution at 60 °C.

    • Photodegradation: Expose the solution to a UV lamp.

  • Sample Analysis:

    • At various time points, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time.

Visualizations

degradation_pathway compound This compound hydrolysis Hydrolysis (e.g., high pH) compound->hydrolysis photodegradation Photodegradation (e.g., UV light) compound->photodegradation oxidation Oxidation compound->oxidation degradation_products Degradation Products (e.g., Thioenolate) hydrolysis->degradation_products photodegradation->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation %) hplc->data troubleshooting_logic start Inconsistent Results? check_solution Is the solution fresh? start->check_solution check_ph Is the pH controlled? check_solution->check_ph Yes prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_light Is the setup protected from light? check_ph->check_light Yes buffer_solution Use a buffered solution check_ph->buffer_solution No protect_from_light Cover the experimental setup check_light->protect_from_light No stable_conditions Likely Stable Conditions check_light->stable_conditions Yes prepare_fresh->check_ph buffer_solution->check_light protect_from_light->stable_conditions

References

reducing background in rhodanine-based histological staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rhodanine-based histological staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving optimal staining results with a focus on minimizing background.

Troubleshooting Guides

High background staining can obscure specific signals, leading to difficulties in interpretation and inaccurate results. The following guides address common issues encountered during rhodanine-based staining protocols.

Issue 1: High or Non-Specific Background Staining

One of the most common challenges with rhodanine (B49660) staining is the presence of diffuse, non-specific background color that can mask the specific brick-red precipitate of copper deposits.

Troubleshooting Workflow for High Background

Troubleshooting_High_Background Start High Background Observed Check_Temp Review Incubation Temperature Start->Check_Temp Temp_High Was temperature > 50°C? Check_Temp->Temp_High Reduce_Temp Action: Lower temperature to 37°C and increase incubation time. Temp_High->Reduce_Temp Yes Check_Solution Examine Staining Solution Temp_High->Check_Solution No End Background Reduced Reduce_Temp->End Solution_Precipitate Is there precipitate in the working solution? Check_Solution->Solution_Precipitate Filter_Solution Action: Filter the working solution before use. Prepare fresh if necessary. Solution_Precipitate->Filter_Solution Yes Check_Washing Review Washing Steps Solution_Precipitate->Check_Washing No Filter_Solution->End Washing_Insufficient Were washing steps thorough? Check_Washing->Washing_Insufficient Increase_Washing Action: Increase the number and duration of rinses in distilled water. Washing_Insufficient->Increase_Washing No Check_Fixation Assess Tissue Fixation Washing_Insufficient->Check_Fixation Yes Increase_Washing->End Fixation_Issue Was fixation adequate? Check_Fixation->Fixation_Issue Optimize_Fixation Action: Ensure proper fixation time and use of 10% neutral buffered formalin. Fixation_Issue->Optimize_Fixation No Fixation_Issue->End Yes Optimize_Fixation->End Troubleshooting_Weak_Staining Start Weak or No Staining Check_Control Verify Positive Control Start->Check_Control Control_OK Is the positive control stained correctly? Check_Control->Control_OK Check_Protocol Review Staining Protocol Control_OK->Check_Protocol No Check_Reagents Re-evaluate Reagents Control_OK->Check_Reagents Yes Incubation_Time Was incubation time sufficient? Check_Protocol->Incubation_Time End Staining Improved Check_Reagents->End Increase_Incubation Action: Increase incubation time. Incubation_Time->Increase_Incubation No Check_Xylene Review Dehydration/Mounting Incubation_Time->Check_Xylene Yes Increase_Incubation->End Xylene_Exposure Was there prolonged exposure to xylene? Check_Xylene->Xylene_Exposure Reduce_Xylene Action: Minimize time in xylene before coverslipping. Use a suitable mountant. Xylene_Exposure->Reduce_Xylene Yes Xylene_Exposure->End No Reduce_Xylene->End Rhodanine_Workflow Start Start: Paraffin-Embedded Tissue Section Deparaffinize 1. Deparaffinize and Hydrate (Xylene -> Graded Alcohols -> Distilled Water) Start->Deparaffinize Prepare_Solution 2. Prepare Fresh Working Rhodanine Solution Deparaffinize->Prepare_Solution Incubate 3. Incubate in Rhodanine Solution (e.g., 37°C for 18h or 60°C for 1-3h) Prepare_Solution->Incubate Wash1 4. Rinse Thoroughly in Distilled Water Incubate->Wash1 Counterstain 5. Lightly Counterstain with Hematoxylin Wash1->Counterstain Wash2 6. Rinse in Water Counterstain->Wash2 Blue 7. Blueing (e.g., in Scott's tap water substitute or Sodium Borate) Wash2->Blue Wash3 8. Final Wash in Water Blue->Wash3 Dehydrate 9. Dehydrate and Clear (Graded Alcohols -> Xylene) Wash3->Dehydrate Mount 10. Mount with a Synthetic Resin Dehydrate->Mount End End: Microscopic Examination Mount->End

Technical Support Center: Knoevenagel Condensation of Rhodanines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming poor yields in the Knoevenagel condensation of rhodanines.

Frequently Asked Questions (FAQs)

Q1: Why is the Knoevenagel condensation of rhodanines a critical reaction in drug discovery? A1: The Knoevenagel condensation is a fundamental method for forming carbon-carbon bonds, which is essential for synthesizing a wide range of substituted alkenes.[1] For rhodanines, this reaction typically occurs at the active methylene (B1212753) group at the C-5 position, allowing for the introduction of various aryl or alkylidene substituents.[2] The resulting 5-arylidenerhodanine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3]

Q2: What is the basic mechanism of the Knoevenagel condensation with rhodanine (B49660)? A2: The reaction is a nucleophilic addition of an active hydrogen compound (rhodanine) to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction where a water molecule is eliminated.[4] The process is typically catalyzed by a weak base, which deprotonates the active methylene group on the rhodanine ring to form a carbanion.[4] This carbanion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate that subsequently loses water to form the final α,β-unsaturated product.[5]

Q3: What are the most common reasons for poor yields in this reaction? A3: Low yields in the Knoevenagel condensation of rhodanines can often be traced back to several key factors:

  • Inefficient Catalysis: The chosen catalyst may be inappropriate for the substrates, degraded, or used in a suboptimal amount.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role and may not be optimized.[7]

  • Reactant Quality and Reactivity: The purity of the rhodanine and the aldehyde is crucial, and steric hindrance on either reactant can impede the reaction.[7][8]

  • Presence of Water: As water is a byproduct, its accumulation can shift the reaction equilibrium back towards the reactants, reducing the final yield.[6][9]

Troubleshooting Guide for Poor Yield

Issue 1: My reaction yield is low or non-existent.

Q: I'm not getting the expected yield. What should I check first? A: A systematic approach is best. Start by evaluating your catalyst, then move to reaction conditions and reactants.

Possible Cause & Solution: Catalyst Inefficiency

  • Problem: The base catalyst is not effective enough to deprotonate the rhodanine's active methylene group. Using a strong base can cause the aldehyde to self-condense.[4][7]

  • Solution:

    • Verify Catalyst Quality: Ensure your catalyst (e.g., piperidine (B6355638), pyridine, ammonium (B1175870) acetate) is not old or degraded.[8]

    • Optimize Catalyst Choice: Weak bases are generally preferred.[6] Consider alternatives like ionic liquids (ILs), deep eutectic solvents (DES), or heterogeneous catalysts, which have shown high efficacy.[3][9][10] For instance, a L-proline-based deep eutectic solvent has been reported to give high yields without a separate catalyst.[3]

    • Use Heterogeneous Catalysts: For easier separation and recycling, consider solid catalysts like CuFe₂O₄ nanoparticles or hydroxyapatite (B223615), which have demonstrated excellent yields, often in greener solvents like water or under solvent-free conditions.[1][10]

Possible Cause & Solution: Suboptimal Reaction Conditions

  • Problem: The chosen solvent, temperature, or reaction time is hindering the reaction.

  • Solution:

    • Solvent Selection: The solvent choice is critical.[6] Polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates.[5][11] However, green alternatives like ethanol (B145695) and water have also proven highly effective.[5][10] Solvent-free conditions, particularly with microwave assistance, can also dramatically improve yields.[1][12]

    • Temperature Optimization: Many Knoevenagel condensations benefit from gentle heating (e.g., 60–90 °C) to increase the reaction rate.[9][13] However, excessively high temperatures can promote side reactions.[6] Monitor progress with Thin Layer Chromatography (TLC) to avoid prolonged heating.[8]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and increase yields, often turning a low-yield reaction into a high-yield one.[14][15][16]

Possible Cause & Solution: Reactant Issues

  • Problem: The aldehyde is unreactive, sterically hindered, or the reactants are impure.

  • Solution:

    • Assess Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups are generally more reactive.[8][10] Aldehydes with bulky groups near the carbonyl (ortho-substituents) may react slower due to steric hindrance and require longer reaction times or higher temperatures.[7][8]

    • Ensure Purity: Use pure starting materials, as impurities can interfere with the reaction.[17]

Possible Cause & Solution: Water Inhibition

  • Problem: The water produced during the condensation is inhibiting the reaction from reaching completion.[6]

  • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding molecular sieves to the reaction mixture.[6][9]

Issue 2: My reaction produces significant side products.

Q: My TLC plate shows multiple spots, and the final product is impure. How can I minimize side reactions? A: Side product formation is often related to overly harsh conditions or incorrect stoichiometry.

  • Problem: The most common side reactions are self-condensation of the aldehyde and Michael addition of a second rhodanine molecule to the α,β-unsaturated product.[7]

  • Solution:

    • Use a Weak Base: Strong bases can promote the self-condensation of enolizable aldehydes. Stick to weak amine bases or ammonium salts.[4][7]

    • Control Stoichiometry: Use a precise 1:1 molar ratio of rhodanine to aldehyde. A slight excess of the active methylene compound can sometimes be beneficial.[9]

    • Slow Addition: Add the aldehyde slowly to the mixture of rhodanine and catalyst. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.[7]

    • Monitor the Reaction: Use TLC to track the consumption of starting materials. Stop the reaction as soon as the limiting reagent has disappeared to prevent the formation of further byproducts.[9]

Data Presentation: Comparison of Reaction Conditions

Table 1: Effect of Catalyst on Yield in Rhodanine Knoevenagel Condensation

Catalyst Aldehyde Solvent Temperature (°C) Time Yield (%) Reference
CuFe₂O₄ NPs (20mg) Benzaldehyde Water 120 30-40 min 85-95 [10]
Proline/Glycerol DES Vanillin Pro/Gly (1:2) 60 1 h 94 [3][13]
[Et₃NH][HSO₄] (20 mol%) Benzaldehyde Ionic Liquid 80 20 min High [10]
Piperidine (cat.) 2-Methoxybenzaldehyde Ethanol Reflux N/A High [4]
None (Microwave) Various Aromatic None N/A (MW) 2-5 min 85-95 [14]
Hydroxyapatite (Microwave) 4-Nitrobenzaldehyde None 76 (MW) 1 h 96 [1]

| Diisopropyl Ethyl Ammonium Acetate | Benzaldehyde | DIPEAc | Room Temp | 40 min | 93 | |

Table 2: Effect of Solvent on Knoevenagel Condensation Yield

Solvent Catalyst Temperature (°C) Time Yield (%) Notes Reference
Water CuFe₂O₄ NPs 120 30-40 min 85-95 Green and effective for heterogeneous catalysis. [10]
Ethanol Piperidine Reflux 1-3 h Good-High Common protic solvent, allows for easy product precipitation. [8]
Toluene Piperidine Reflux Several hours Moderate-High Allows for azeotropic removal of water. [6][11]
DMF Hydrotalcite Room Temp < 1 h >99 Polar aprotic solvent, often leads to faster reactions. [5][11]

| Solvent-Free | [TMG][Lac] | 90 | Minutes | Excellent | Environmentally friendly, often used with microwave or ILs. |[18] |

Experimental Protocols

Protocol 1: Conventional Synthesis using Piperidine Catalyst in Ethanol This protocol is a standard method for Knoevenagel condensation.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve rhodanine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL).[8]

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mmol, ~10 mol%).[7]

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir.[8]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 ethyl acetate:benzene eluent).[10] The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.[8]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[8] The product can be further purified by recrystallization if necessary.[19]

Protocol 2: High-Yield Microwave-Assisted Solvent-Free Synthesis This protocol leverages microwave energy for a rapid and efficient reaction.

  • Setup: In a microwave-safe reaction vessel, combine rhodanine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of a solid catalyst like porous calcium hydroxyapatite (e.g., 20 mg).[1][10]

  • Mixing: Mix the solids thoroughly with a spatula.

  • Reaction: Place the vessel in a microwave reactor and irradiate (e.g., at a power level sufficient to maintain a temperature of 70-120°C) for 2-10 minutes.[1][14]

  • Monitoring: Optimization may be required. Run initial small-scale reactions at varying times to find the optimal endpoint.

  • Work-up: After cooling, add a solvent like methanol (B129727) or ethanol to the vessel and stir to dissolve/suspend the product.

  • Isolation: Filter to remove the heterogeneous catalyst. The product can then be precipitated by cooling or by adding water, followed by vacuum filtration to collect the pure solid.[14]

Visualizations

TroubleshootingWorkflow start Poor or No Yield check_catalyst 1. Evaluate Catalyst start->check_catalyst check_conditions 2. Optimize Conditions start->check_conditions check_reactants 3. Check Reactants start->check_reactants cat_issue Inactive? Wrong Type? Wrong Amount? check_catalyst->cat_issue Potential Issues cat_solution Use fresh catalyst Switch to weak base (piperidine) Try heterogeneous catalyst (e.g., CuFe2O4) Consider DES or Ionic Liquid cat_issue->cat_solution Solutions cat_solution->check_conditions outcome Improved Yield cat_solution->outcome cond_issue Temp too low? Wrong solvent? Water inhibition? check_conditions->cond_issue Potential Issues cond_solution Apply gentle heat (60-90 °C) Switch to polar aprotic (DMF) or green (EtOH/H2O) solvent Use Dean-Stark to remove H2O Try microwave-assisted synthesis cond_issue->cond_solution Solutions cond_solution->check_reactants cond_solution->outcome react_issue Impure starting materials? Steric hindrance? check_reactants->react_issue Potential Issues react_solution Purify reactants Increase reaction time/temp for hindered substrates react_issue->react_solution Solutions react_solution->outcome

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

ParameterRelationships Yield Yield & Purity Catalyst Catalyst (Base Strength, Type) Rate Reaction Rate Catalyst->Rate influences SideRxns Side Reactions Catalyst->SideRxns influences Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Rate influences Equilibrium Equilibrium (Water Removal) Solvent->Equilibrium enables Temperature Temperature & Reaction Time Temperature->Rate influences Temperature->SideRxns influences Substrates Substrates (Sterics, Electronics) Substrates->Rate influences Substrates->SideRxns influences Rate->Yield SideRxns->Yield decreases Equilibrium->Yield

Caption: Key parameter relationships influencing reaction outcome.

References

interference of other metal ions in silver detection with rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using rhodanine-based assays for silver detection. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on the interference of other metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind silver detection using rhodanine (B49660)?

The detection of silver ions (Ag⁺) using rhodanine, or its derivatives like p-dimethylaminobenzalrhodanine, is a colorimetric method. In an acidic solution, rhodanine reacts with silver ions to form a reddish-colored complex.[1] The intensity of the color produced is proportional to the concentration of silver, allowing for quantitative analysis. The reaction involves the formation of a coordination complex between the silver ion and the rhodanine molecule.

Q2: Which metal ions are known to interfere with silver detection by rhodanine?

Several metal ions can interfere with the rhodanine-based silver assay by forming their own colored complexes with the reagent or by precipitating under the assay conditions. The most commonly cited interfering ions include:

  • Cuprous (Cu⁺) and Mercurous (Hg₂²⁺) ions: These ions are known to form colored precipitates with rhodanine, similar to silver.[1]

  • Gold (Au³⁺), Palladium (Pd²⁺), and Rhodium (Rh³⁺): These precious metals can also react with rhodanine and cause interference.

  • Copper (Cu²⁺): In certain applications, such as the determination of free cyanide in mining solutions where silver nitrate (B79036) titration with a rhodanine indicator is used, copper is a significant interferent, leading to an overestimation of the target analyte.[2][3]

  • Thiosulfate (S₂O₃²⁻): This anion can also interfere, particularly in the context of cyanide analysis in gold leaching processes.[2][4]

Q3: Are there any metal ions that generally do not interfere with the assay?

While selectivity can be condition-dependent, several divalent cations are often cited as having high selectivity, meaning they are less likely to interfere at typical concentrations. These include:

  • Lead (Pb²⁺)

  • Cadmium (Cd²⁺)

  • Cobalt (Co²⁺)

  • Zinc (Zn²⁺)

  • Nickel (Ni²⁺)

However, it is always recommended to test for potential interferences from any metal ion suspected to be present in the sample matrix.

Q4: What is the mechanism of interference by ions like copper?

Interference from metal ions like copper can occur through a few mechanisms. Primarily, these ions can also form stable complexes with rhodanine, leading to a color change that is not attributable to silver, thus causing a false positive or an overestimation. In the context of silver nitrate titration for cyanide determination, copper-cyanide complexes can react with the rhodanine indicator, leading to an incorrect endpoint determination.[3]

Q5: How can I minimize or eliminate interference from other metal ions?

Several strategies can be employed to mitigate interference:

  • pH Adjustment: The formation of the silver-rhodanine complex is pH-dependent. Optimizing the pH of the reaction can sometimes selectively favor the formation of the silver complex over interfering ion complexes. The standard procedure is typically carried out in a nitric acid solution.[1]

  • Masking Agents: Masking agents are compounds that form stable, colorless complexes with interfering ions, preventing them from reacting with rhodanine. Ethylenediaminetetraacetic acid (EDTA) is a common masking agent used in other colorimetric assays to chelate divalent cations and could be tested for its efficacy in the rhodanine-silver assay.[5] Triethanolamine is another potential masking agent for certain metals.

  • Sample Pre-treatment: Techniques like selective precipitation or extraction can be used to remove interfering ions from the sample before the addition of the rhodanine reagent.

  • Use of Derivatives: Some studies have explored the use of different rhodanine derivatives to enhance selectivity for silver ions.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your silver detection experiments using rhodanine.

Issue Possible Cause(s) Troubleshooting Steps
No or weak color development Silver concentration is below the detection limit. Concentrate the sample or use a more sensitive analytical technique. The rhodanine method can detect silver concentrations as low as 0.06 mg/L.[1]
Incorrect pH. Ensure the solution is sufficiently acidic. The standard protocol uses a nitric acid solution.[1]
Degraded rhodanine reagent. Prepare a fresh solution of the rhodanine reagent. Store it in a dark, cool place.
Color fades quickly Presence of strong oxidizing or reducing agents in the sample. Pre-treat the sample to remove these interfering substances.
Inconsistent or non-reproducible results Adsorption of silver ions onto glassware. Use fused silica (B1680970) or Pyrex glassware, as silver ions can adsorb to soft-glass surfaces.[1] Thoroughly clean glassware with nitric acid between uses.
Variable reaction time or temperature. Standardize the incubation time and temperature for all samples and standards. A 30-minute incubation is often recommended for maximum color development.[1]
Pipetting errors. Use calibrated micropipettes and ensure accurate and consistent volumes are dispensed.
Formation of a yellow precipitate Incorrect order of reagent addition. Add the nitric acid to the sample before adding the rhodanine reagent.[1]
High background or false positives Presence of interfering ions (e.g., Cu⁺, Hg₂²⁺). Refer to the "How can I minimize or eliminate interference?" section in the FAQs. Consider using a masking agent or performing a spike-and-recovery experiment to assess the matrix effect.
Contaminated reagents or glassware. Use high-purity water and analytical grade reagents. Ensure all glassware is scrupulously clean.

Quantitative Data on Interfering Ions

The following table summarizes the known interfering ions and provides an indication of the level at which they can affect the assay. Quantitative data on direct tolerance limits for the colorimetric rhodanine-silver assay is limited in the literature. Much of the specific data comes from studies on silver nitrate titration of cyanide solutions, where rhodanine is used as an indicator.

Interfering Ion Type of Assay Observed Effect Quantitative Data/Tolerance Limit Reference
Cuprous (Cu⁺) ColorimetricForms a colored precipitate.Qualitative interference noted.[1]
Mercurous (Hg₂²⁺) ColorimetricForms a colored precipitate.Qualitative interference noted.[1]
Copper (Cu²⁺) AgNO₃ Titration of CyanideOverestimation of free cyanide.Interference increases with concentration. Can lead to overestimation by up to 121%.[2][3]
Thiosulfate (S₂O₃²⁻) AgNO₃ Titration of CyanideOverestimation of free cyanide.Interference increases with concentration.[2][4]
Chloride (Cl⁻) ColorimetricInterferes with the determination.A major interferent.[1]
Sulfide (S²⁻) AgNO₃ Titration of CyanideForms a black Ag₂S precipitate, obscuring the endpoint.Clearly indicates an interference.[4]
Zinc (Zn²⁺) AgNO₃ Titration of CyanideCan interfere, but this is eliminated at pH > 12.-[2]
Iron (Fe³⁺) AgNO₃ Titration of CyanideLeads to over-estimation of free cyanide.Effect is concentration-dependent.[7]
Nickel (Ni²⁺) AgNO₃ Titration of CyanideInsignificant interference at CN/Metal ratios of ≥4.-[7]

Experimental Protocols

Protocol 1: Colorimetric Determination of Silver in Water Samples

This protocol is adapted from the method using p-dimethylaminobenzalrhodanine.[1]

Materials:

  • Silver nitrate (AgNO₃) standard solution (1 mg/L)

  • p-dimethylaminobenzalrhodanine (0.02% in ethanol)

  • Nitric acid (HNO₃), approximately 4 M

  • High-purity water

  • Fused silica or Pyrex test tubes

  • Calibrated micropipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standards: Prepare a series of silver standards by diluting the 1 mg/L AgNO₃ stock solution with high-purity water. The concentration range should bracket the expected concentration of the samples.

  • Sample Preparation: If the sample contains particulates, filter it through a 0.45 µm filter.

  • Reaction Setup:

    • Pipette a known volume (e.g., 10 mL) of each standard and sample into separate, clean test tubes.

    • Add 0.5 mL of 4 M nitric acid to each tube.

    • Add high-purity water to bring the total volume to 15 mL.

    • Mix the contents of the tubes thoroughly.

  • Color Development:

    • Add 0.5 mL of the 0.02% p-dimethylaminobenzalrhodanine solution to each tube.

    • Mix immediately and thoroughly.

    • Allow the color to develop for 30 minutes at room temperature.[1]

  • Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 470-490 nm, which should be determined experimentally with your spectrophotometer).

    • Use a blank solution (containing all reagents except silver) to zero the spectrophotometer.

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of silver in the samples by interpolating their absorbance values on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare Silver Standards add_acid Add Nitric Acid prep_standards->add_acid prep_sample Prepare Sample (Filter if needed) prep_sample->add_acid add_water Adjust Volume with Water add_acid->add_water add_rhodanine Add Rhodanine Reagent add_water->add_rhodanine incubate Incubate for 30 min add_rhodanine->incubate measure_abs Measure Absorbance incubate->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve quantify Quantify Silver Concentration plot_curve->quantify

Caption: Experimental workflow for the colorimetric detection of silver using rhodanine.

Caption: A logical workflow for troubleshooting common issues in the rhodanine-silver assay.

References

preventing precipitation of 5-(4-Dimethylaminobenzylidene)rhodanine in buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of 5-(4-Dimethylaminobenzylidene)rhodanine in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly the prevention of its precipitation in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound commonly used as a silver-specific dye for quantitative analysis in techniques like colorimetric assays.[1] It belongs to the rhodanine (B49660) class of heterocyclic compounds, which are also being widely investigated as potential inhibitors of various enzymes in drug discovery, targeting diseases ranging from bacterial infections to cancer.

Q2: What are the key physicochemical properties of this compound?

A2: It is a red crystalline powder. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₂N₂OS₂
Molecular Weight 264.37 g/mol
Appearance Red powder
Melting Point 285-288 °C
pKa (Predicted) ~8.17
Water Solubility Practically insoluble

Data sourced from various chemical suppliers and databases.

Q3: In which solvents is this compound soluble?

A3: this compound is practically insoluble in water.[2] It exhibits moderate to good solubility in organic solvents.

SolventSolubility
Water Insoluble
Ethanol Soluble
Acetone Moderately soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dioxane 0.1 g/10 mL (hot)
Formic Acid 50 mg/mL (clear, yellow)[3]

Q4: Why does this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS or Tris?

A4: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound's local concentration exceeds its very low aqueous solubility limit, causing it to precipitate out of the solution.

Troubleshooting Guide: Preventing Precipitation

This guide provides strategies to prevent the precipitation of this compound when preparing working solutions in aqueous buffers.

Issue: Compound precipitates upon dilution of DMSO stock into aqueous buffer.

Solution 1: Optimize Stock and Final Concentrations

  • Lower the final concentration: The most straightforward approach is to work at the lowest effective concentration of the compound.

  • Prepare a less concentrated stock solution: A lower concentration stock in DMSO (e.g., 1 mM instead of 10 mM) will result in a smaller change in solvent composition upon dilution, which can help prevent precipitation.

Solution 2: Modify the Dilution Procedure

  • Pre-warm the aqueous buffer: Pre-warming the buffer to 37°C can sometimes improve the solubility of compounds.

  • Slow, dropwise addition with mixing: Add the DMSO stock solution to the aqueous buffer slowly and with continuous vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

Solution 3: Utilize Co-solvents and Surfactants

For challenging compounds, incorporating co-solvents or surfactants into the final aqueous solution can significantly improve solubility.

AdditiveRecommended Final ConcentrationNotes
Ethanol 1-5% (v/v)Can be used as a co-solvent with DMSO. However, be mindful of potential toxicity to cells at higher concentrations.
Tween® 20 0.01-0.1% (v/v)A non-ionic surfactant that can help to keep hydrophobic compounds in solution.[4][5] It is generally well-tolerated by cells at these concentrations.
Cyclodextrins (e.g., HP-β-CD) Varies (typically in the low mM range)These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7][8] The optimal ratio of cyclodextrin (B1172386) to the compound needs to be determined empirically.

Important: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and additives used to dissolve the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 2.64 mg of this compound.

  • Dissolve in DMSO: Add 1 mL of high-quality, anhydrous DMSO to the powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate for a few minutes in a water bath to ensure the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS or Tris-HCl, pH 7.4)

This protocol aims to prepare a 10 µM working solution from a 10 mM DMSO stock.

  • Pre-warm the Buffer: Warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Pipette 98 µL of the pre-warmed buffer into a sterile microcentrifuge tube.

    • Add 2 µL of the 10 mM DMSO stock solution to the buffer and immediately vortex to mix. This creates a 200 µM intermediate solution with 2% DMSO.

  • Prepare Final Working Solution:

    • Pipette 950 µL of the pre-warmed buffer into a new sterile tube.

    • Add 50 µL of the 200 µM intermediate solution to the buffer and mix thoroughly. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

Protocol 3: General Workflow for an Enzyme Inhibition Assay

This is a generalized protocol and should be optimized for the specific enzyme and substrate.

  • Prepare Reagents:

    • Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Dissolve the substrate in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in the assay buffer, following the guidelines in Protocol 2 to avoid precipitation.

  • Assay Procedure (96-well plate format):

    • Add a small volume of the enzyme solution to each well.

    • Add the inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Enzyme_Inhibitor_Screening_Workflow General Workflow for Enzyme Inhibitor Screening cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Characterization cluster_optimization Lead Optimization Compound_Prep Compound Library Preparation (e.g., this compound derivatives) HTS High-Throughput Screening (HTS) Compound_Prep->HTS Enzyme_Prep Target Enzyme Preparation Enzyme_Prep->HTS Assay_Dev Assay Development & Optimization Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for screening enzyme inhibitors.

Caption: Logical workflow for troubleshooting compound precipitation.

References

optimizing reaction conditions for synthesizing rhodanine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of rhodanine (B49660) derivatives, primarily focusing on the Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation reaction yield is very low. What are the common causes?

Low yields are typically due to suboptimal reaction conditions. Key factors to investigate include the choice of catalyst, solvent, reaction temperature, and reaction time. Inadequate purity of starting materials (aldehyde, rhodanine) or the presence of moisture can also significantly hinder the reaction.[1][2]

Q2: How do I choose the right catalyst and solvent for my reaction?

The choice is often interdependent and substrate-specific.

  • Catalysts: Weak bases are commonly used. Piperidine and ammonium (B1175870) acetate (B1210297) are classic choices.[1] For greener synthesis, catalysts like L-proline in deep eutectic solvents (DES) or aqueous diethylamine (B46881) have proven highly effective, often leading to excellent yields.[3][4] In some cases, catalyst-free conditions in specific solvents like choline (B1196258) chloride:urea DES can be successful.[5]

  • Solvents: Protic polar solvents like ethanol (B145695) are common.[1] However, green solvents such as water or Deep Eutectic Solvents (e.g., L-proline:glycerol, Choline Chloride:Urea) are increasingly used to improve yields and simplify purification.[3][4][5] Solvent-free grinding methods can also be highly efficient.[1]

Q3: I'm observing significant side product formation. How can I minimize this?

Side product formation, such as self-condensation of the aldehyde or Michael addition, can be a problem.[1]

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the aldehyde and the rhodanine active methylene (B1212753) compound.[1]

  • Use a Milder Base: Strong bases can promote the self-condensation of aldehydes. Switching to a milder base like ammonium acetate can mitigate this issue.[1]

  • Optimize Temperature: Excessively high temperatures can lead to decomposition and side reactions. Systematically evaluate the temperature to find the optimal balance between reaction rate and purity.[1]

Q4: How can I purify my final rhodanine derivative effectively?

Purification strategy depends on the reaction mixture and product properties.

  • Precipitation & Filtration: Many modern "green" protocols are designed so that the product precipitates directly from the aqueous reaction medium upon completion. Simple filtration, followed by washing with cold water or ethanol, is often sufficient to yield a pure product.[3][4]

  • Recrystallization: If impurities persist, recrystallization from a suitable solvent like ethanol or glacial acetic acid is a standard method for purification.[6][7]

  • Chromatography: While less ideal for large-scale work, column chromatography is an option for removing stubborn impurities if other methods fail.

Troubleshooting Guide: Low Reaction Yield

Low yield is the most common issue encountered during the synthesis of 5-arylmethylidenerhodanines. The following logical workflow can help diagnose and resolve the problem.

G start Problem: Low Yield check_reagents 1. Check Starting Materials start->check_reagents purity Verify Purity (Aldehyde, Rhodanine) via NMR / LCMS check_reagents->purity Purity? dryness Ensure Reagents & Solvents are Anhydrous check_reagents->dryness Moisture? optimize_cond 2. Optimize Reaction Conditions purity->optimize_cond dryness->optimize_cond catalyst Screen Catalysts (e.g., Piperidine, L-Proline) optimize_cond->catalyst solvent Screen Solvents (e.g., EtOH, Water, DES) optimize_cond->solvent temp Vary Temperature (e.g., RT, 60°C, 90°C) optimize_cond->temp time Monitor Reaction Over Time (via TLC) optimize_cond->time analyze_crude 3. Analyze Crude Product time->analyze_crude side_products Identify Side Products (NMR / LCMS) analyze_crude->side_products Adjust Stoichiometry / Base incomplete Unreacted Starting Material? analyze_crude->incomplete Increase Time / Temp solution Improved Yield side_products->solution incomplete->solution

Caption: Troubleshooting workflow for low yield in rhodanine synthesis.

Data on Optimizing Knoevenagel Conditions

Optimizing reaction parameters is crucial for maximizing yield. The following table summarizes the results from a study on the condensation of vanillin (B372448) and rhodanine, demonstrating the powerful effect of solvent and temperature.[4]

EntrySolvent SystemMolar RatioTemperature (°C)Time (h)Yield (%)[4]
1L-Proline:Glycerol1:2Room Temp257
2L-Proline:Glycerol1:260194
3Choline Chloride:Glycerol1:26032
4Choline Chloride:Urea1:260320
5Choline Chloride:Urea + 20 mol% L-Proline1:260330

As shown in entry 2, a combination of an L-proline-based Deep Eutectic Solvent (DES) and moderate heating provided a near-quantitative yield in just one hour.[4]

Detailed Experimental Protocol

This section provides a representative, green synthesis protocol for a 5-arylmethylidenerhodanine derivative via Knoevenagel condensation in an aqueous medium.[3]

General Workflow

G reagents 1. Mix Reagents (Aldehyde, Rhodanine, Aq. Diethylamine) stir 2. Stir at Room Temp (Monitor by TLC) reagents->stir precipitate 3. Spontaneous Precipitation stir->precipitate filter 4. Isolate by Filtration precipitate->filter wash 5. Wash Solid (Cold Water/Ethanol) filter->wash dry 6. Dry Product wash->dry

Caption: General experimental workflow for green rhodanine synthesis.

Procedure: Synthesis of (Z)-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one
  • Reagent Preparation: In a 50 mL round-bottomed flask, combine rhodanine (1.0 mmol), 4-chlorobenzaldehyde (B46862) (1.0 mmol), and a 10% aqueous solution of diethylamine (5 mL).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Spontaneous precipitation of the product typically occurs as the reaction proceeds.[3]

  • Work-up: Once the reaction is complete, collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water (3 x 10 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified yellow solid product under vacuum to obtain the final compound. (Reported yields for this method are often in the 82-96% range).[3]

Biological Context: Rhodanine Derivatives as Enzyme Inhibitors

Rhodanine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to inhibit a wide range of enzymes.[8][9] Their mechanism often involves acting as Michael acceptors or interacting with key residues in the enzyme's active site.[10][11] The diagram below illustrates a generalized concept of a rhodanine derivative inhibiting a target protein, a common goal in drug development.

G cluster_0 Cellular Environment rhodanine Rhodanine Derivative (Inhibitor) enzyme Target Enzyme (e.g., HCV Polymerase, PRL-3) rhodanine->enzyme Binds & Inhibits product Biological Product enzyme->product Catalyzes reaction blocked Pathway Blocked enzyme->blocked substrate Natural Substrate substrate->enzyme Binds to active site

Caption: Inhibition of a target enzyme by a rhodanine derivative.

References

Validation & Comparative

A Comparative Guide to Silver Quantification: Validating 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of silver is crucial in various applications, from assessing the purity of materials to monitoring its presence in biological and environmental samples. This guide provides a comprehensive comparison of the widely used colorimetric method employing 5-(4-Dimethylaminobenzylidene)rhodanine (DMABR) with other established analytical techniques for silver quantification. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Silver Quantification Methods

The selection of an appropriate analytical method for silver quantification depends on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the DMABR method and its common alternatives.

MethodPrincipleLimit of Detection (LOD) / RangeAccuracyThroughputKey AdvantagesKey Disadvantages
This compound (DMABR) Colorimetric~0.06 mg/L - 9 mg/L[1]3% or better[1]HighSimple, cost-effective, rapidPotential for interferences, lower sensitivity than instrumental methods
Atomic Absorption Spectrometry (AAS) Atomic absorption~0.03 - 0.07 mg/LHighModerateHigh specificity, well-establishedRequires specialized equipment, potential for matrix effects
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Mass spectrometryng/L to µg/L rangeVery HighModerate to HighExtremely sensitive, multi-element analysisHigh capital and operational cost, requires skilled operator
Electrochemical Methods (e.g., Voltammetry) Electrochemical potential/currentNanomolar to sub-nanomolar range[2][3]HighHighHigh sensitivity, portable instrumentation possible[2]Susceptible to electrode fouling, matrix interferences
Titration (e.g., Potentiometric) Volumetric analysisDependent on titrant concentrationVery High (within 0.1%)[4]LowHigh accuracy and precision, absolute methodTime-consuming, not suitable for trace analysis

Experimental Protocol: Silver Quantification using DMABR

This protocol outlines the steps for the colorimetric quantification of silver using this compound.

Materials:

  • Standard silver solution (1000 mg/L)

  • This compound (DMABR) solution (0.02% in ethanol)

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • Volumetric flasks and pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of silver standard solutions with concentrations ranging from 0.1 mg/L to 10 mg/L by diluting the stock standard silver solution with deionized water.

  • Sample Preparation:

    • Acidify the unknown sample with nitric acid to a final concentration of approximately 0.1 M. This step is crucial for dissolving the silver and preventing the precipitation of silver salts.

  • Color Development:

    • To a known volume of the prepared sample or standard solution, add a specific volume of the DMABR solution. The solution will develop a pink to red color in the presence of silver ions.[1]

    • Allow the color to develop for a standardized period (e.g., 10 minutes) to ensure the reaction reaches completion.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the silver-DMABR complex (typically around 470 nm).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of silver in the unknown sample by interpolating its absorbance on the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standards Prepare Silver Standards Add_DMABR Add DMABR Solution Standards->Add_DMABR Sample Prepare Acidified Sample Sample->Add_DMABR Color_Dev Color Development Add_DMABR->Color_Dev Incubate Measure_Abs Measure Absorbance Color_Dev->Measure_Abs Calibration Construct Calibration Curve Measure_Abs->Calibration Quantify Quantify Silver in Sample Calibration->Quantify

Caption: Experimental workflow for silver quantification using the DMABR method.

logical_relationship Silver_Ion Silver Ion (Ag+) Complex Colored Silver-DMABR Complex Silver_Ion->Complex DMABR This compound DMABR->Complex Absorbance Light Absorbance (at ~470 nm) Complex->Absorbance is proportional to Concentration Silver Concentration Absorbance->Concentration determines

Caption: Logical relationship in the DMABR colorimetric assay for silver.

Selectivity and Interferences

A critical aspect of any analytical method is its selectivity. The DMABR method is known to be susceptible to interferences from certain ions. Chlorides, sulfates, and cuprous and mercurous salts can interfere with the colorimetric determination.[1] In an improved spectrophotometric method, the use of lactic and hydrofluoric acids as masking agents has been shown to enhance selectivity.[5] For samples with complex matrices, a preliminary separation or pre-concentration step may be necessary to mitigate these interferences.

Conclusion

The this compound method offers a simple, rapid, and cost-effective approach for the quantification of silver. Its performance is well-suited for applications where high sensitivity is not the primary requirement and where the sample matrix is relatively clean. For trace-level analysis or in the presence of significant interfering substances, more advanced instrumental techniques such as ICP-MS or electrochemical methods may be more appropriate. The detailed protocol and comparative data provided in this guide are intended to assist researchers in making an informed decision for their specific analytical needs.

References

Comparative Study of Rhodanine Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rhodanine (B49660) derivatives as kinase inhibitors, supported by experimental data. The information is presented to facilitate the evaluation and selection of compounds for further investigation in cancer research and other relevant fields.

The rhodanine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This guide summarizes the inhibitory activities of various rhodanine derivatives against key oncogenic kinases, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of Rhodanine Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected rhodanine derivatives against various kinases and cancer cell lines. This quantitative data allows for a direct comparison of the potency of these compounds.

Table 1: Inhibitory Activity of Rhodanine Derivatives against Tyrosine Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Cell LineReference
HB 4 EGFR-Gefitinib-HepG2[1]
2.77.5
3.15.5A549[1]
HC 1 EGFR0.6Doxorubicin1.1HeLa[1]
Compound 6 VEGFR-20.06083Sorafenib0.05365HCT-116[2]
Compound 7 VEGFR-20.12930Sorafenib0.05365HCT-116[2]
Compound 10 VEGFR-20.06361Sorafenib0.05365HCT-116[2]

Table 2: Inhibitory Activity of Rhodanine Derivatives against Serine/Threonine Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Cell LineReference
Compound 2 Pim-116---
Pim-213---
Pim-36.4---
PI103 Derivative 9d PI3Kα-PI103--[3]

Table 3: Cytotoxic Activity of Rhodanine Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
HB 4 HepG22.7[1]
A5493.1[1]
HC 1 HeLa0.6[1]
Compound 6 HCT-1169.3[2]
HepG-27.8[2]
KSK05104 HT-29-[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of rhodanine derivatives against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, PI3Kα)

  • Kinase-specific substrate (e.g., Poly-Glu,Tyr 4:1 for tyrosine kinases)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT for EGFR)[5]

  • Rhodanine derivative (test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the rhodanine derivative in kinase buffer. The final DMSO concentration should not exceed 1%.[6]

  • In a white assay plate, add the test inhibitor solution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[6]

  • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

  • Add the master mix to all wells except the blank.

  • Initiate the kinase reaction by adding ATP to all wells.[7]

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[5][6]

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[5]

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the rhodanine derivative and determine the IC50 value by plotting the data in a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of rhodanine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, HCT-116)

  • Complete cell culture medium

  • Rhodanine derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the rhodanine derivative. Include a vehicle control (DMSO treated) and a blank (medium only).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to investigate the effect of rhodanine derivatives on the phosphorylation status of key proteins in signaling pathways.

Materials:

  • Cancer cell line

  • Rhodanine derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with the rhodanine derivative for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of rhodanine derivatives as kinase inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT Akt PIP3->AKT Rhodanine Rhodanine Derivative Rhodanine->PI3K mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

PI3K/Akt Signaling Pathway Inhibition

MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Rhodanine Rhodanine Derivative Rhodanine->RTK GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

MAPK/ERK Signaling Pathway Inhibition

Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents Dispense Dispense Reagents into Assay Plate PrepareReagents->Dispense Incubate Incubate at 30°C Dispense->Incubate StopReaction Stop Reaction & Add Detection Reagents Incubate->StopReaction ReadLuminescence Read Luminescence StopReaction->ReadLuminescence AnalyzeData Analyze Data (Calculate % Inhibition, IC50) ReadLuminescence->AnalyzeData End End AnalyzeData->End

In Vitro Kinase Inhibition Assay Workflow

Western_Blot_Workflow Start Start CellTreatment Cell Treatment with Rhodanine Derivative Start->CellTreatment CellLysis Cell Lysis & Protein Quantification CellTreatment->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Western Blot Experimental Workflow

References

Validating the Efficacy of 5-(4-Dimethylaminobenzylidene)rhodanine in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 5-(4-Dimethylaminobenzylidene)rhodanine and its alternatives, supported by experimental data from peer-reviewed literature. The focus is on its potential as an inhibitor of Phosphatase of Regenerating Liver 3 (PRL-3) and Carbonic Anhydrases (CAs), two enzyme families implicated in cancer and other diseases.

Executive Summary

Comparison with Alternatives: PRL-3 and Carbonic Anhydrase Inhibition

The following tables present a summary of the inhibitory activities of various rhodanine (B49660) derivatives against PRL-3 and different isoforms of Carbonic Anhydrase. This allows for a comparative assessment of the potential efficacy of this compound.

Table 1: Comparison of Rhodanine Derivatives as PRL-3 Inhibitors

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
5-Benzylidene rhodanine derivativePRL-30.9Not specified-
Rhodanine derivative CG-707PRL-30.8Not specified-
Rhodanine derivative BR-1PRL-31.1Not specified-
5-[5-chloro-2-(trifluoromethyl)benzylidene]-2-thioxothiazolidin-4-onePRL-315.22Not specified-

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 2: Comparison of Rhodanine Derivatives as Carbonic Anhydrase Inhibitors

CompoundTargetKᵢ (nM)Reference CompoundKᵢ (nM)
Rhodanine-linked benzenesulfonamide (B165840) (7h)hCA I22.4Acetazolamide (AAZ)250.0
Rhodanine-linked benzenesulfonamide (9d)hCA I35.8Acetazolamide (AAZ)250.0
Rhodanine-linked benzenesulfonamide (9a)hCA II4.3Acetazolamide (AAZ)12.1
Rhodanine-linked benzenesulfonamide derivativehCA IX-Acetazolamide (AAZ)25.8

Note: Kᵢ (inhibition constant) is another measure of inhibitor potency; a lower Kᵢ value indicates a more potent inhibitor. hCA refers to human Carbonic Anhydrase isoforms.

Signaling Pathways

Understanding the signaling pathways affected by the target enzymes is crucial for elucidating the mechanism of action of potential inhibitors.

PRL-3 Signaling Pathway

PRL-3 is a phosphatase that plays a significant role in cancer progression by promoting cell migration, invasion, and metastasis.[1] It exerts its effects by modulating several key signaling pathways.

PRL3_Signaling_Pathway PRL3 PRL-3 PI3K_AKT PI3K/AKT Pathway PRL3->PI3K_AKT MAPK MAPK Pathway PRL3->MAPK JAK_STAT JAK/STAT Pathway PRL3->JAK_STAT TGFb_Smad TGF-β/Smad Pathway PRL3->TGFb_Smad Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK->Cell_Proliferation JAK_STAT->Cell_Proliferation Cell_Migration Cell Migration TGFb_Smad->Cell_Migration Cell_Invasion Cell Invasion TGFb_Smad->Cell_Invasion Metastasis Metastasis Cell_Migration->Metastasis Cell_Invasion->Metastasis

PRL-3 Signaling Pathways
Carbonic Anhydrase Signaling Pathway

Carbonic Anhydrases are involved in crucial physiological processes, including pH regulation and CO₂ homeostasis. In pathological conditions like cancer, their activity can contribute to tumor acidosis and progression.

Carbonic_Anhydrase_Signaling_Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase CO2->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H pH_Regulation Intracellular & Extracellular pH Regulation HCO3_H->pH_Regulation Metabolic_Pathways Metabolic Pathways (e.g., Fatty Acid Synthesis) HCO3_H->Metabolic_Pathways Tumor_Acidosis Tumor Acidosis pH_Regulation->Tumor_Acidosis Tumor_Progression Tumor Progression & Metastasis Tumor_Acidosis->Tumor_Progression

Carbonic Anhydrase Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the validation and comparison of enzyme inhibitors. Below are representative protocols for assessing the inhibitory activity against PRL-3 and Carbonic Anhydrase.

In Vitro PRL-3 Inhibition Assay

This protocol is adapted from studies on rhodanine-based PRL-3 inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against PRL-3.

Materials:

  • Recombinant human PRL-3 enzyme

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound solution to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant PRL-3 enzyme to all wells except for the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the DiFMUP substrate to all wells.

  • Immediately measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 355 nm/460 nm) in kinetic mode for a set duration (e.g., 30 minutes).

  • Calculate the rate of the reaction (slope of the fluorescence versus time curve).

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the stopped-flow method used for screening CA inhibitors.[2]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific Carbonic Anhydrase isoform.

Materials:

  • Purified human Carbonic Anhydrase isoform (e.g., hCA I, II, IX, or XII)

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • Phenol (B47542) red indicator

  • Test compound (e.g., this compound) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • The assay measures the CA-catalyzed hydration of CO₂. The enzyme solution is mixed with the CO₂-saturated water in the stopped-flow instrument.

  • The change in pH due to the formation of carbonic acid is monitored by the change in absorbance of the phenol red indicator.

  • To determine the inhibitory activity, the enzyme is pre-incubated with the test compound for a specific time (e.g., 15 minutes) at room temperature.

  • The enzyme-inhibitor mixture is then reacted with the CO₂-saturated solution.

  • The initial rates of the reaction are measured at different inhibitor concentrations.

  • The IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.

  • The Kᵢ values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a general workflow for validating the efficacy of a potential enzyme inhibitor in biological samples.

Experimental_Workflow Start Start: Identify Potential Inhibitor In_Vitro_Assay In Vitro Enzymatic Assay (e.g., PRL-3 or CA inhibition) Start->In_Vitro_Assay Determine_IC50_Ki Determine IC50/Ki Values In_Vitro_Assay->Determine_IC50_Ki Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Migration) Determine_IC50_Ki->Cell_Based_Assays Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Based_Assays->Target_Engagement In_Vivo_Studies In Vivo Animal Models Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End: Candidate for Further Development Lead_Optimization->End

General Workflow for Inhibitor Validation

Conclusion

While direct experimental data for this compound is limited in the context of PRL-3 and Carbonic Anhydrase inhibition, the extensive research on analogous rhodanine derivatives strongly suggests its potential as a potent inhibitor for these targets. The provided comparative data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers to design and execute validation studies for this compound and its alternatives. Further investigation is warranted to determine the precise IC50 and Kᵢ values of this compound and to explore its therapeutic potential in relevant disease models.

References

Unveiling the Selectivity of 5-(4-Dimethylaminobenzylidene)rhodanine: A Comparative Guide to Metal Ion Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 5-(4-Dimethylaminobenzylidene)rhodanine with various metal ions, supported by experimental data and detailed protocols.

This compound, a well-established spectrophotometric reagent, is widely recognized for its high sensitivity in detecting several noble and heavy metal ions. Its interaction with specific metal ions results in the formation of colored complexes, enabling their quantitative determination. However, the utility of this reagent in complex matrices hinges on its selectivity and the extent to which other co-existing metal ions interfere with the analysis of the target ion. This guide delves into the cross-reactivity profile of this compound, presenting available quantitative data, outlining experimental methodologies for interference studies, and visualizing the assessment workflow.

Quantitative Comparison of Metal Ion Cross-Reactivity

The selectivity of this compound varies depending on the target metal ion and the experimental conditions, such as pH and the presence of masking agents. The following table summarizes the known cross-reactivity data, primarily focusing on the tolerance limits of various interfering ions in the determination of specific target metals. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of no more than ±5% in the determination of the target metal ion.

Target Metal IonInterfering IonTolerance Limit (Molar Ratio of Interfering Ion to Target Ion)Notes
Palladium (Pd²⁺) Cobalt (Co²⁺)100No interference observed at a 100-fold excess.
Iron (Fe²⁺)100No interference observed at a 100-fold excess.
Nickel (Ni²⁺)100No interference observed at a 100-fold excess.
Manganese (Mn²⁺)100No interference observed at a 100-fold excess.
Platinum (Pt⁴⁺) Palladium (Pd²⁺)10Platinum can be determined in the presence of a 10-fold excess of palladium.
Other Platinum Group MetalsLow ConcentrationsLow concentrations of other platinum group metals, with the exception of rhodium, do not cause significant interference.
Noble Metals (general) Alkali MetalsHighExcess alkali metal ions generally do not interfere.
Alkaline-Earth MetalsHighExcess alkaline-earth metal ions generally do not interfere.
Non-Ferrous MetalsHighExcess non-ferrous metal ions generally do not interfere.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the accuracy and reliability of analytical methods employing this compound, it is crucial to experimentally determine the interference of potential co-existing ions. A general protocol for such an interference study is outlined below.

Objective:

To determine the tolerance limit of various metal ions on the spectrophotometric determination of a target metal ion using this compound.

Materials:
  • Standard stock solution of the target metal ion.

  • Standard stock solutions of the potential interfering metal ions.

  • Solution of this compound in a suitable solvent (e.g., ethanol, acetone).

  • Buffer solutions to maintain the optimal pH for the complex formation.

  • Spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion at known concentrations.

  • Construction of Calibration Curve:

    • To a set of volumetric flasks, add a fixed volume of the this compound solution and the appropriate buffer.

    • Add increasing volumes of the standard target metal ion solution to each flask.

    • Dilute to the mark with the appropriate solvent and mix well.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.

    • Plot a calibration curve of absorbance versus the concentration of the target metal ion.

  • Interference Study:

    • Prepare a set of solutions, each containing a fixed concentration of the target metal ion (typically from the linear range of the calibration curve) and a fixed concentration of the this compound reagent and buffer.

    • To each of these solutions, add an increasing concentration of one of the potential interfering ions.

    • Measure the absorbance of each solution.

    • The tolerance limit is determined as the concentration of the interfering ion that causes a predetermined level of error (e.g., ±5%) in the absorbance reading of the target metal ion.

Visualizing the Experimental Workflow

The logical flow of an experiment to assess the cross-reactivity of this compound with other metal ions can be visualized as follows:

Experimental_Workflow cluster_prep Preparation Stage cluster_calib Calibration Stage cluster_interf Interference Study Stage cluster_analysis Data Analysis Stage A Prepare Standard Solutions (Target & Interfering Ions) D Construct Calibration Curve for Target Metal Ion A->D G Add Increasing Concentrations of Interfering Ion A->G B Prepare Reagent Solution (this compound) B->D C Prepare Buffer Solutions C->D E Determine Linear Range and λmax D->E F Prepare Solutions with Fixed Target Ion & Reagent E->F H Measure Absorbance G->H I Calculate % Error in Absorbance H->I J Determine Tolerance Limit (e.g., for ±5% error) I->J

Experimental workflow for assessing metal ion cross-reactivity.

Interaction Mechanism

The interaction between this compound and metal ions is primarily based on a complexation reaction. The rhodanine (B49660) ring and the dimethylamino group act as ligands, coordinating with the metal ion to form a stable, colored complex. The formation of this complex alters the electronic structure of the molecule, leading to a shift in its absorption spectrum to a longer wavelength (a bathochromic shift), which is observed as a color change. The specificity of this interaction for certain metal ions is what makes this compound a useful analytical reagent.

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Dimethylaminobenzylidene)rhodanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-(4-Dimethylaminobenzylidene)rhodanine analogs, focusing on their structure-activity relationships (SAR) as anticancer agents. The information is presented to facilitate the rational design of more potent and selective therapeutic candidates.

The rhodanine (B49660) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a promising lead compound for the development of novel anticancer agents. This guide summarizes the key structural modifications of this core structure and their impact on cytotoxic activity against various cancer cell lines, presenting quantitative data, detailed experimental protocols, and a relevant signaling pathway.

Comparative Anticancer Activity of Rhodanine Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of this compound and its analogs against various human cancer cell lines. The data highlights how modifications to the benzylidene ring and the rhodanine core influence their cytotoxic potency.

Compound IDR (Benzylidene Ring Substituent)N-Substitution (Rhodanine Ring)Cancer Cell LineIC50 (µM)
1 4-N(CH₃)₂-HA2780 (Ovarian)4.4[1][2]
A2780cisR (Ovarian)3.3[1][2]
2 4-OCH₃-HHuH7 D12 (Liver)<10[1]
HaCat (Keratinocyte)<10[1]
MDA-MB-231 (Breast)<10[1]
3 2,4-di-Cl-HHeLa (Cervical)0.6[3]
4 4-NO₂-HHeLa (Cervical)6.4[3][4]
5 4-OH-HVarious3.8 - 9.1 (nM)
6 H-CH₂COOHHeLa (Cervical)>50
7 4-N(CH₃)₂-(CH₂)₃COOHA2780 (Ovarian)4.4[1][2]
A2780cisR (Ovarian)3.3[1][2]

Key Structure-Activity Relationship Insights:

  • Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring play a crucial role in determining the anticancer activity.

    • Electron-donating groups, such as the dimethylamino group at the para position (Compound 1), have demonstrated significant cytotoxic effects.[1][2]

    • The presence of electron-withdrawing groups, such as dichloro (Compound 3) and nitro (Compound 4) substituents, can also lead to potent anticancer activity.[3][4]

    • A hydroxyl group at the para position (Compound 5) has been associated with very high potency, reaching nanomolar concentrations.

    • In some cases, increased bulkiness on the benzylidene ring can negatively impact potency.[3]

  • Substitution on the Rhodanine Ring: Modifications at the N-3 position of the rhodanine ring can modulate the biological activity.

    • The introduction of a carboxylic acid moiety, such as in Compound 7, can maintain or even enhance the cytotoxic potential compared to the unsubstituted parent compound.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.

Synthesis of this compound Analogs

A general and widely used method for the synthesis of 5-benzylidenerhodanine (B7764880) derivatives is the Knoevenagel condensation.

Materials:

  • Rhodanine or N-substituted rhodanine derivative

  • Appropriate aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Ethanol (B145695)

Procedure:

  • A mixture of rhodanine (1 equivalent), the aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (2 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 5-benzylidenerhodanine analog.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Rhodanine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a key regulator of these processes and is often dysregulated in cancer.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Proliferation mTORC1->Proliferation Rhodanine Rhodanine Analogs Rhodanine->PI3K Inhibits Rhodanine->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway and potential inhibition by rhodanine analogs.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs as anticancer agents. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, paving the way for the design of more effective and targeted cancer therapies.

References

A Comparative Guide to the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine: A New Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, environmentally benign synthesis method for 5-(4-Dimethylaminobenzylidene)rhodanine against the established conventional approach. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support the adoption of greener and more efficient synthetic strategies.

The synthesis of this compound, a molecule of significant interest in medicinal chemistry, has traditionally been achieved through the Knoevenagel condensation reaction. While effective, conventional methods often involve the use of volatile organic solvents and require prolonged reaction times. This guide introduces a new, validated synthesis method utilizing a deep eutectic solvent (DES), offering a more sustainable and efficient alternative.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data from the comparative analysis of the conventional and the new deep eutectic solvent-based synthesis methods.

ParameterConventional Method (Knoevenagel Condensation)New Method (Deep Eutectic Solvent)
Solvent Glacial Acetic AcidL-proline-based Deep Eutectic Solvent
Catalyst Sodium Acetate (B1210297)None (Catalyst-free)
Reaction Time 2 hours1 hour
Temperature Reflux60°C
Yield ~85%Up to 99%[1]
Work-up Extraction with organic solvents, purificationSimple filtration after hydrolysis[1]
Environmental Impact Use of volatile organic solventSustainable, no classical organic solvents used[1]

Experimental Protocols

Established Method: Conventional Knoevenagel Condensation

This method relies on the base-catalyzed condensation of 4-Dimethylaminobenzaldehyde and rhodanine (B49660) in a conventional organic solvent.

Materials:

  • Rhodanine

  • 4-Dimethylaminobenzaldehyde

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

Procedure:

  • A mixture of rhodanine (1.33 g, 10 mmol), 4-dimethylaminobenzaldehyde (1.49 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol) in 30 mL of glacial acetic acid is prepared.

  • The mixture is refluxed for 2 hours.

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from glacial acetic acid or an appropriate solvent to yield this compound.

New Validated Method: Synthesis in a Deep Eutectic Solvent

This novel approach leverages a deep eutectic solvent (DES) as a green and efficient reaction medium, eliminating the need for a catalyst and organic solvents.[1]

Materials:

Procedure:

  • Prepare the L-proline-based deep eutectic solvent (Pro/Gly 1:2) by mixing L-proline and glycerol in a 1:2 molar ratio and heating gently until a homogeneous liquid is formed.

  • In a round-bottomed flask, add the aldehyde (0.5 mmol) and rhodanine (0.5 mmol) to 0.8 g of the prepared DES.[1]

  • The reaction mixture is stirred at 60°C for 1 hour.[1]

  • After the reaction is complete, 10 mL of water is added to the mixture at room temperature.[1]

  • The resulting precipitate is collected by filtration and washed with 10 mL of water.[1]

  • The product, this compound, is obtained in high purity without the need for further purification.[1]

Visualization of Synthetic Workflows

To further elucidate the procedural differences, the following diagrams illustrate the workflows for both the conventional and the new synthesis methods.

conventional_synthesis cluster_reactants Reactants & Solvent Rhodanine Rhodanine Mix Mixing Rhodanine->Mix Aldehyde 4-Dimethylaminobenzaldehyde Aldehyde->Mix Solvent Glacial Acetic Acid Solvent->Mix Catalyst Sodium Acetate Catalyst->Mix Reflux Reflux (2h) Mix->Reflux Cool Cooling Reflux->Cool Precipitate Precipitation (Ice Water) Cool->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Product Final Product Recrystallize->Product new_synthesis cluster_reactants Reactants & DES Rhodanine Rhodanine Mix Mixing in DES Rhodanine->Mix Aldehyde 4-Dimethylaminobenzaldehyde Aldehyde->Mix DES Deep Eutectic Solvent DES->Mix Heat Heating (60°C, 1h) Mix->Heat Precipitate Precipitation (Water) Heat->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Product Final Product (High Purity) Wash->Product

References

Comparative Docking Analysis of Rhodanine-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, rhodanine (B49660) and its derivatives represent a privileged scaffold with a broad spectrum of biological activities. This guide provides a comparative overview of recent molecular docking studies on rhodanine-based inhibitors, offering insights into their binding interactions with various protein targets. The information is presented to facilitate the rational design of more potent and selective drug candidates.

The versatile structure of the rhodanine core allows for modifications at multiple positions, enabling the exploration of a vast chemical space and interaction with a diverse range of biological targets.[1] Docking studies are a crucial in-silico tool to predict the binding modes and affinities of these derivatives, thereby guiding synthetic efforts towards compounds with improved pharmacological profiles.

Comparative Docking Performance of Rhodanine Inhibitors

The following table summarizes the key findings from several comparative docking studies, highlighting the target protein, the docking software used, and the reported binding energies or docking scores of promising rhodanine derivatives. This data provides a quantitative basis for comparing the potential efficacy of different rhodanine-based compounds against various therapeutic targets.

Target ProteinPDB IDDocking SoftwareRhodanine Derivative SeriesRange of Docking Scores/Binding Energy (kcal/mol)Key Interacting ResiduesReference
Tyrosine Kinase (c-Src)3G6HiGEMDOCKPhenyl-substituted rhodaninesNot explicitly stated, but key interactions identifiedOxygen atoms from phenoxy and rhodanine groups, and rhodanine sulphur atoms[2][3]
Penicillin-Binding Protein (PBP)Not SpecifiedNot SpecifiedRhodanine-3-carboxylate and 3-aminorhodanine derivatives-3.8 to -5.1Not explicitly stated[1][4]
Prostate Cancer Target (3VHE)3VHESchrödinger Suite (HTVS, SP, XP, IFD)Novel rhodanine derivatives from virtual screening-10.959 to -12.031Not explicitly stated[5]
Carbonic Anhydrase I & II (hCA I & II)Not SpecifiedNot SpecifiedN-substituted rhodanines-5.969 (hCA I), -5.981 (hCA II)Not explicitly stated[6][7]
Acetylcholinesterase (AChE)Not SpecifiedNot SpecifiedN-substituted rhodanines-9.121Not explicitly stated[6][7]
Aldose Reductase (AR)Not SpecifiedNot SpecifiedRhodanine-3-acetic acid derivatives-6.9 to -9.6Not explicitly stated[8]
Topoisomerase II (Topo II)3qx3AutoDock VinaS-glucosylated rhodaninesNot explicitly stated, but binding disposition analyzedNot explicitly stated[9]
Pancreatic Lipase (B570770) (PL)Not SpecifiedNot SpecifiedRhodanine-3-acetic acid derivativesUp to -125.19 (MolDock Score)Ser152[10][11]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. Below is a detailed, synthesized protocol that outlines the key steps involved in a typical comparative docking study of rhodanine inhibitors.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the rhodanine derivatives are sketched using a molecular builder and are then subjected to energy minimization using a suitable force field (e.g., MMFF94). For large libraries, this step is often performed using specialized software modules.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized to correct for any missing atoms or residues. This process often involves assigning protonation states for titratable residues at a physiological pH.

2. Active Site Definition and Grid Generation:

  • The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or through active site prediction algorithms.

  • A grid box is generated around the defined active site. The size of the grid is set to be large enough to accommodate the rhodanine derivatives and allow for conformational sampling.

3. Molecular Docking:

  • Docking Algorithm: A variety of docking algorithms can be employed, with Lamarckian Genetic Algorithm (as in AutoDock) and Glide's hierarchical screening protocols being common choices.

  • Conformational Sampling: The docking software explores a wide range of conformations and orientations of each ligand within the defined active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. These functions typically account for factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses with the best scores are selected for further analysis.

4. Analysis of Docking Results:

  • Binding Energy/Docking Score: The primary quantitative output is the binding energy or docking score, which provides an estimate of the binding affinity. Lower values generally indicate a more favorable binding.

  • Binding Mode Analysis: The predicted binding poses of the most potent inhibitors are visually inspected to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. This analysis is crucial for understanding the structure-activity relationship (SAR).

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow of a comparative molecular docking study, from initial structure preparation to the final analysis of results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Generation (Active Site Definition) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval & Optimization) protein_prep->grid_gen docking Molecular Docking (Conformational Search & Scoring) grid_gen->docking results Results Analysis (Binding Energy & Pose Examination) docking->results sar Structure-Activity Relationship (SAR) & Lead Optimization results->sar

A generalized workflow for comparative molecular docking studies.

This structured approach, combining quantitative data from docking simulations with detailed procedural outlines, empowers researchers to effectively leverage computational tools in the quest for novel and improved rhodanine-based therapeutics. The insights gained from these in-silico studies are invaluable for prioritizing compounds for synthesis and subsequent in-vitro and in-vivo evaluation.

References

Assessing the Selectivity of 5-(4-Dimethylaminobenzylidene)rhodanine for Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the allure of privileged scaffolds in medicinal chemistry is undeniable. Among these, the rhodanine (B49660) core and its derivatives, such as 5-(4-Dimethylaminobenzylidene)rhodanine, have frequently emerged as hits in high-throughput screening campaigns against a multitude of biological targets.[1][2] However, the very promiscuity that makes this class of compounds intriguing also necessitates a rigorous and critical assessment of their selectivity. This guide provides a comparative overview of the reported enzymatic activities of rhodanine derivatives, with a crucial focus on their classification as Pan-Assay Interference Compounds (PAINS), and outlines detailed experimental protocols to enable a thorough evaluation of their true target specificity.

The Rhodanine Scaffold: A Double-Edged Sword in Drug Discovery

Rhodanine-based compounds have been investigated for their inhibitory potential against a wide array of enzymes, showing activities that span from the nanomolar to the micromolar range.[3] This broad bioactivity has led to their exploration as potential therapeutic agents for various diseases.

However, the scientific community has increasingly recognized that the rhodanine moiety is a common feature in PAINS.[4][5] These compounds can produce false-positive results in biochemical assays through a variety of non-specific mechanisms, rather than by specific, high-affinity binding to the intended enzyme target.[4][5] Therefore, any observed activity of a rhodanine derivative must be treated with caution and subjected to rigorous validation to distinguish true inhibition from assay artifacts.

Reported Enzymatic Activities of Rhodanine Derivatives

Enzyme ClassSpecific EnzymeRhodanine DerivativeIC50 / KiReference
Oxidoreductases Aldose Reductase (ALR2)Substituted 5-phenylbenzoate rhodanineKi = 0.43 µM[6]
Lyases Carbonic Anhydrase I (hCA I)Rhodanine-linked benzenesulfonamideKi = 22.4 nM[3]
Carbonic Anhydrase II (hCA II)Rhodanine-linked benzenesulfonamide-[3]
Carbonic Anhydrase IX (hCA IX)Rhodanine-linked benzenesulfonamide-[3]
Carbonic Anhydrase XII (hCA XII)Rhodanine-linked benzenesulfonamide-[3]
Hydrolases Topoisomerase IIS-glucosylated rhodanineIC50 = 0.21 µM (HepG2)[7]
Other HIV-1 Integrase2-thioxo-4-thiazolidinone derivativeIC50 = 11 µM[6]

Understanding and Identifying PAINS Activity

The promiscuous nature of rhodanine derivatives often stems from their chemical properties, which can lead to several types of assay interference.

PAINS_Mechanisms cluster_Compound Rhodanine Compound cluster_Mechanisms Non-Specific Mechanisms (PAINS) cluster_Outcome Observed Effect Rhodanine Rhodanine Aggregation Compound Aggregation Rhodanine->Aggregation forms Reactivity Covalent Reactivity (Michael Acceptor) Rhodanine->Reactivity acts as Interference Assay Interference (Fluorescence, Redox) Rhodanine->Interference causes Enzyme Enzyme Aggregation->Enzyme sequesters Reactivity->Enzyme modifies Inhibition False-Positive Inhibition Interference->Inhibition leads to Enzyme->Inhibition appears as Selectivity_Workflow cluster_Screening Initial Screening cluster_Validation Hit Validation & PAINS Triage cluster_Selectivity Selectivity & Mechanism HTS Primary Assay (HTS) Initial Hit Identification DoseResponse Dose-Response Curve (IC50 Determination) HTS->DoseResponse AggregationAssay Aggregation Assay (e.g., DLS, detergent) DoseResponse->AggregationAssay ReactivityAssay Reactivity Assay (e.g., with thiols) DoseResponse->ReactivityAssay AssayInterference Assay Interference Check (e.g., fluorescence scan) DoseResponse->AssayInterference PanelScreening Selectivity Panel Screening (Kinases, Proteases, etc.) AggregationAssay->PanelScreening If non-aggregating ReactivityAssay->PanelScreening If non-reactive AssayInterference->PanelScreening If no interference Biophysical Biophysical Binding Assays (SPR, ITC, NMR) PanelScreening->Biophysical Mechanism Mechanism of Action Studies (Kinetics, Structural Biology) Biophysical->Mechanism

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(4-Dimethylaminobenzylidene)rhodanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5-(4-Dimethylaminobenzylidene)rhodanine, a compound utilized in various analytical and research applications.

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200 or GHS, others indicate it may be harmful if swallowed.[1][2][3][4][5] Therefore, it is crucial to handle this compound with care, employing appropriate personal protective equipment and adhering to established disposal protocols.

Essential Safety and Handling Information

A summary of key safety and handling information compiled from various safety data sheets is presented below. This table serves as a quick reference for laboratory personnel.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety goggles with side protection, chemical-resistant gloves (tested to EN 374), dust respirator (particulate filter device EN 143, P1)[2]
Handling Procedures Use in a well-ventilated area. Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1][6]
Storage Store in original, securely sealed containers in a cool, dry, well-ventilated area. Keep away from incompatible materials such as acids and strong oxidizing agents.[1][2][6]
Spill Response (Small) Sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust by moistening with water if necessary.[1][6]
Spill Response (Large) Clear the area and move upwind. Alert emergency responders. Control personal contact with appropriate PPE. Prevent spillage from entering drains or waterways.[1][7]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Avoid using a water jet.[2][4]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound. This workflow is designed to guide laboratory personnel through a safe and compliant disposal process.

start Start: Disposal of This compound assess Assess Contamination start->assess uncontaminated Uncontaminated/ Expired Product assess->uncontaminated Product contaminated Contaminated Waste (e.g., paper, gloves, tips) assess->contaminated Materials spill Spill Residue assess->spill Spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) uncontaminated->ppe contaminated->ppe spill->ppe package_uncontaminated Package in original or clearly labeled, sealed container ppe:s->package_uncontaminated:n package_contaminated Collect in a labeled, sealed waste container ppe:s->package_contaminated:n package_spill Place in a clean, dry, sealable, labeled container ppe:s->package_spill:n disposal_path Consult and follow institutional and local waste disposal regulations package_uncontaminated->disposal_path package_contaminated->disposal_path package_spill->disposal_path end End: Proper Disposal disposal_path->end

Disposal workflow for this compound.

Detailed Disposal Protocol

The following steps provide a detailed methodology for the disposal of this compound, synthesized from available safety data sheets.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, a lab coat, and a dust respirator if there is a risk of generating airborne particles.

2. Waste Collection:

  • Uncontaminated or Expired Product: If the product is in its original container, ensure it is securely sealed. If it needs to be repackaged, use a clearly labeled, sealed container.

  • Contaminated Materials: Any materials such as weighing paper, gloves, or pipette tips that have come into contact with the compound should be collected in a designated, sealed waste container that is clearly labeled.

  • Spill Residue: In the event of a spill, the solid material should be carefully swept or vacuumed up to avoid creating dust. The collected material should be placed in a clean, dry, sealable, and appropriately labeled container.[1]

3. Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and any appropriate hazard warnings as per your institution's guidelines.

4. Storage Pending Disposal: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending collection by your institution's hazardous waste disposal service.

5. Final Disposal: The disposal of this compound must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal procedures. Do not dispose of this chemical down the drain or in the regular trash.[8]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

Safeguarding Your Research: A Guide to Handling 5-(4-Dimethylaminobenzylidene)rhodanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 5-(4-Dimethylaminobenzylidene)rhodanine, a combustible solid used in various laboratory applications. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.

While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 or GHS, it can cause transient discomfort to the eyes and may be harmful if ingested, potentially causing damage to individuals with pre-existing organ damage.[1] The primary physical hazard is the potential for dust explosions when finely ground particles are mixed with air in the presence of an ignition source.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side protection.
Safety GogglesRecommended for enhanced protection.
Hand Protection GlovesImpervious chemical-resistant gloves (e.g., nitrile, neoprene). Tested according to EN 374.[2]
Body Protection Protective ClothingLaboratory coat.
Overalls and/or additional protective clothing should be worn when there is a risk of exposure.[3]
Respiratory Protection Dust RespiratorNecessary when dust formation is likely. A particulate filter device (EN 143) P1 is recommended.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for working with this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Ensure proper ventilation Ensure proper ventilation Don appropriate PPE Don appropriate PPE Ensure proper ventilation->Don appropriate PPE Inspect containers for leaks Inspect containers for leaks Don appropriate PPE->Inspect containers for leaks Limit personal contact Limit personal contact Inspect containers for leaks->Limit personal contact Avoid generating dust Avoid generating dust Limit personal contact->Avoid generating dust Do not eat, drink, or smoke Do not eat, drink, or smoke Avoid generating dust->Do not eat, drink, or smoke Avoid contact with oxidizing agents Avoid contact with oxidizing agents Do not eat, drink, or smoke->Avoid contact with oxidizing agents Securely seal containers Securely seal containers Avoid contact with oxidizing agents->Securely seal containers Wash hands thoroughly Wash hands thoroughly Securely seal containers->Wash hands thoroughly Launder work clothes separately Launder work clothes separately Wash hands thoroughly->Launder work clothes separately

Caption: A step-by-step workflow for the safe handling of this compound.

Storage: Store containers in a cool, dry, and well-ventilated area.[1] Keep them securely sealed and protected from physical damage.[1] It is crucial to store this compound away from incompatible materials such as strong oxidizing agents, acids, and foodstuffs.[1][2]

Emergency Procedures: Spills and First Aid

Immediate and appropriate responses to spills and exposures are critical.

Spill Response
Spill SizeProcedure
Minor Spills 1. Clean up immediately.[1][4] 2. Wear impervious gloves and safety glasses.[1][4] 3. Use dry clean-up procedures to avoid generating dust.[1][4] 4. Sweep or vacuum the spilled material.[1][4] 5. Place the material in a clean, dry, sealable, and labeled container for disposal.[1][4]
Major Spills 1. Clear the area of all personnel and move upwind.[1][4] 2. Alert emergency responders, providing the location and nature of the hazard.[1][4] 3. Control personal contact by using protective equipment, including a dust respirator.[1][4] 4. Prevent the spillage from entering drains, sewers, or water courses.[1][4] 5. Recover the product wherever possible and place residues in labeled containers for disposal.[1][4]
First Aid Measures
Exposure RouteFirst Aid Instructions
Ingestion - Do not induce vomiting.[5] - If the individual is conscious and alert, give 2-4 cupfuls of milk or water.[5] - First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[1]
Eye Contact - Immediately wash out with water.[1] - If irritation persists, seek medical attention.[1] - Removal of contact lenses should only be done by skilled personnel.[1]
Skin Contact - Flush skin and hair with running water and soap, if available.[1] - Seek medical attention in the event of irritation.[1]
Inhalation - If dust is inhaled, remove the individual from the contaminated area.[1] - Encourage the patient to blow their nose to clear the breathing passage.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree for this compound Start Start Consult Waste Management Authority Consult Waste Management Authority Start->Consult Waste Management Authority Recycling Option Available? Recycling Option Available? Consult Waste Management Authority->Recycling Option Available? Suitable Treatment/Disposal Facility? Suitable Treatment/Disposal Facility? Recycling Option Available?->Suitable Treatment/Disposal Facility? No Recycle Recycle Recycling Option Available?->Recycle Yes Dispose at Licensed Facility Dispose at Licensed Facility Suitable Treatment/Disposal Facility?->Dispose at Licensed Facility Yes Burial in Licensed Landfill Burial in Licensed Landfill Suitable Treatment/Disposal Facility?->Burial in Licensed Landfill No Decontaminate Empty Containers Decontaminate Empty Containers Recycle->Decontaminate Empty Containers Dispose at Licensed Facility->Decontaminate Empty Containers Incineration in Licensed Apparatus Incineration in Licensed Apparatus Burial in Licensed Landfill->Incineration in Licensed Apparatus Incineration in Licensed Apparatus->Decontaminate Empty Containers End End Decontaminate Empty Containers->End

Caption: A decision-making guide for the proper disposal of this compound.

Disposal Methods:

  • Consult with the manufacturer for recycling options.[1]

  • If recycling is not feasible, consult with a Waste Management Authority to identify a suitable treatment or disposal facility.[1]

  • Disposal options may include burial in a licensed landfill or incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[1]

  • Empty containers must be decontaminated, and all label safeguards should be observed until the containers are cleaned and destroyed.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Dimethylaminobenzylidene)rhodanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.